Product packaging for 2-Chloro-4-fluorocinnamic acid(Cat. No.:CAS No. 174603-37-3)

2-Chloro-4-fluorocinnamic acid

Cat. No.: B3034433
CAS No.: 174603-37-3
M. Wt: 200.59 g/mol
InChI Key: RJCWBTRMWGOREZ-DUXPYHPUSA-N
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Description

2-Chloro-4-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H6ClFO2 and its molecular weight is 200.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFO2 B3034433 2-Chloro-4-fluorocinnamic acid CAS No. 174603-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCWBTRMWGOREZ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and properties of 2-Chloro-4-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-4-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated derivative of cinnamic acid, a class of organic compounds that has garnered significant attention in medicinal chemistry and materials science. The presence of both chlorine and fluorine substituents on the phenyl ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on methodologies relevant to researchers in the field of drug discovery and organic synthesis.

Introduction: The Significance of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of halogen atoms, particularly chlorine and fluorine, into the cinnamic acid backbone can profoundly influence its pharmacokinetic and pharmacodynamic profile. Halogenation can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity to improve membrane permeability, and modulate binding interactions with biological targets. Consequently, compounds like this compound serve as valuable intermediates in the synthesis of complex molecules with tailored biological functions[3][4].

Synthesis Methodologies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most common and versatile methods include the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone method for the synthesis of cinnamic acids and their derivatives[1]. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst[5][6].

Mechanism and Rationale: The reaction proceeds through the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde (in this case, 2-chloro-4-fluorobenzaldehyde) to form a tetrahedral intermediate. Subsequent dehydration yields the α,β-unsaturated product[5]. The use of malonic acid is particularly advantageous as the initial condensation product, a dicarboxylic acid, readily undergoes decarboxylation upon heating to afford the desired cinnamic acid derivative[6][7].

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-fluorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a suitable solvent such as pyridine or a mixture of toluene and a catalytic amount of piperidine.

  • Reaction Execution: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude this compound can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Knoevenagel_Condensation cluster_workflow Knoevenagel Condensation Workflow Start 2-chloro-4-fluorobenzaldehyde + Malonic Acid + Base Reaction Reflux Start->Reaction Heat Workup Acidic Workup Reaction->Workup Cool & Acidify Purification Recrystallization Workup->Purification Filter End Pure this compound Purification->End

Caption: Knoevenagel Condensation Workflow

Perkin Reaction

The Perkin reaction provides another classical route to cinnamic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid[8][9][10].

Mechanism and Rationale: The reaction is initiated by the formation of an enolate from the acid anhydride, which then acts as the nucleophile. This enolate attacks the aromatic aldehyde, leading to an aldol-type addition product. Subsequent dehydration and hydrolysis yield the α,β-unsaturated aromatic acid[10]. The Perkin reaction typically requires high temperatures and longer reaction times[11].

Experimental Protocol: Perkin Reaction

  • Reaction Setup: Combine 2-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.

  • Reaction Execution: Heat the mixture to approximately 180°C for 5-8 hours with continuous stirring[2].

  • Workup and Isolation: Allow the reaction mixture to cool and then pour it into water. Neutralize the excess acetic anhydride with a saturated solution of sodium carbonate. Any unreacted aldehyde can be removed by steam distillation.

  • Purification: Acidify the resulting solution with concentrated hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration and purify by recrystallization from a suitable solvent system[12].

Perkin_Reaction cluster_workflow Perkin Reaction Workflow Start 2-chloro-4-fluorobenzaldehyde + Acetic Anhydride + NaOAc Reaction High Temperature (180°C) Start->Reaction Heat Workup Hydrolysis & Acidification Reaction->Workup Cool & Hydrolyze Purification Recrystallization Workup->Purification Filter End Pure this compound Purification->End

Caption: Perkin Reaction Workflow

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of cinnamic acid derivatives[13][14][15]. This method involves the coupling of an aryl halide with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base[16][17].

Mechanism and Rationale: The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the alkene (carbopalladation). A subsequent β-hydride elimination step forms the desired product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst[14].

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a reaction vessel, dissolve 2-chloro-4-fluorobromobenzene (or a suitable aryl halide precursor) and a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand) in an appropriate solvent like toluene or DMF.

  • Reagent Addition: Add acrylic acid (or an acrylate ester) and a base (e.g., triethylamine or potassium carbonate).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 150°C until the starting material is consumed.

  • Workup and Isolation: After cooling, dilute the reaction mixture with a suitable solvent and filter to remove the catalyst. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its use in further synthetic transformations and biological assays.

PropertyValueSource
CAS Number 133220-86-7[18][19]
Molecular Formula C₉H₆ClFO₂[18][20]
Molecular Weight 200.59 g/mol [18]
Appearance White to off-white crystalline solid
Melting Point 213-216 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO.[21][22]
Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons (typically in the range of 6.5-8.0 ppm) and the aromatic protons. The coupling constants of the vinylic protons can confirm the trans stereochemistry of the double bond.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680-1710 cm⁻¹), the C=C stretch of the alkene (~1620-1640 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region[23][24][25].

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Applications in Drug Development

Halogenated cinnamic acids are valuable precursors for the synthesis of a wide array of pharmacologically active molecules. This compound can serve as a key building block for:

  • Anticancer Agents: Cinnamic acid derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells[1]. The specific halogenation pattern of this compound can be exploited to design potent and selective anticancer compounds.

  • Antimicrobial Agents: The lipophilicity imparted by the halogen atoms can enhance the ability of these compounds to penetrate microbial cell membranes, making them promising candidates for the development of new antibacterial and antifungal drugs[4].

  • Enzyme Inhibitors: The cinnamic acid scaffold can be modified to target specific enzymes involved in disease pathways. For instance, some derivatives have shown inhibitory activity against tyrosinase, suggesting potential applications in treating hyperpigmentation disorders[22].

Conclusion

This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its synthesis can be reliably achieved through well-established methods such as the Knoevenagel condensation, Perkin reaction, and Heck reaction. The presence of both chloro and fluoro substituents provides a unique combination of properties that can be leveraged in the design of novel bioactive compounds. This guide provides a foundational understanding of the synthesis and properties of this compound, intended to facilitate further research and development in this promising area.

References

An In-depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Halogenated Cinnamic Acids in Modern Drug Discovery

Cinnamic acid and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the phenyl ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive technical overview of 2-Chloro-4-fluorocinnamic acid, a dually halogenated derivative with significant potential in drug discovery. We will delve into its synthesis, rigorous analytical characterization, and explore its emerging applications, particularly in oncology and antimicrobial research, providing researchers, scientists, and drug development professionals with a vital resource for their work.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white crystalline solid. A comprehensive understanding of its fundamental properties is essential for its application in research and development.

PropertyValueSource(s)
Molecular Formula C₉H₆ClFO₂--INVALID-LINK--
Molecular Weight 200.59 g/mol --INVALID-LINK--
CAS Number 133220-86-7--INVALID-LINK--
Melting Point 245-247 °C--INVALID-LINK--
Appearance White to almost white powder/crystal--INVALID-LINK--
Solubility Soluble in various organic solventsInferred from general cinnamic acid properties

Chemical Structure:

The structure of this compound, featuring a trans-alkene moiety, is depicted below. The ortho-chloro and para-fluoro substitutions on the phenyl ring are key to its unique electronic and biological properties.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This method offers high yields and relatively mild reaction conditions.[1]

Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2][3] In this synthesis, 2-chloro-4-fluorobenzaldehyde reacts with malonic acid, catalyzed by a weak base like pyridine with a catalytic amount of piperidine. The piperidine deprotonates the malonic acid to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation yield the desired α,β-unsaturated carboxylic acid.[3]

Knoevenagel_Condensation Reactants 2-Chloro-4-fluorobenzaldehyde + Malonic Acid Intermediate Enolate Formation & Nucleophilic Attack Reactants->Intermediate Base Catalysis Catalyst Pyridine (solvent) + Piperidine (catalyst) Catalyst->Intermediate Dehydration Dehydration Intermediate->Dehydration Decarboxylation Decarboxylation Dehydration->Decarboxylation Product This compound Decarboxylation->Product

Caption: Workflow for the Knoevenagel condensation synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-4-fluorobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-4-fluorobenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL).[1]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.[1]

  • Reflux: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (20 mL).[1]

  • Isolation: A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and pyridine hydrochloride.[1]

  • Purification: Purify the crude product by recrystallization from ethanol to obtain pure, crystalline this compound.[1]

  • Drying: Dry the purified product in a vacuum oven.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and vinylic protons. The protons on the double bond will appear as doublets with a large coupling constant (~16 Hz), indicative of a trans configuration. The aromatic protons will exhibit a complex splitting pattern due to the presence of both chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will appear downfield (typically >165 ppm). The aromatic carbons will show characteristic shifts influenced by the electron-withdrawing effects of the halogen substituents, and C-F coupling will be observed.[4]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Hydrogen-bonded hydroxyl group
C=O (Carboxylic Acid)1680-1710 (strong)Carbonyl stretch
C=C (Alkene)1625-1645 (medium)Alkene stretch
C-Cl700-800Carbon-chlorine stretch
C-F1000-1400Carbon-fluorine stretch

Mass Spectrometry (MS):

Electron impact mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 200/202, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern will be characterized by the loss of specific neutral fragments.

m/zProposed FragmentNeutral Loss
200/202[M]⁺-
183/185[M-OH]⁺OH
155/157[M-COOH]⁺COOH

The fragmentation of substituted cinnamic acids is a well-studied process, often involving intramolecular aromatic substitution reactions.[5]

Applications in Drug Development and Research

Cinnamic acid derivatives have garnered significant attention for their wide range of pharmacological activities, including anticancer and antimicrobial properties.[6][7] The presence of halogen atoms in this compound is anticipated to enhance these biological effects.

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[6] Their anticancer activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]

Mechanism of Action - A Hypothetical Model:

Based on the known mechanisms of similar compounds, this compound could potentially exert its anticancer effects through the modulation of key signaling pathways.

Anticancer_Mechanism cluster_Cell Cancer Cell Molecule This compound Mitochondria Mitochondria Molecule->Mitochondria Induces Stress CDK Cyclin-Dependent Kinases (CDKs) Molecule->CDK Inhibits Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Progression CDK->CellCycle

Caption: Hypothetical mechanism of anticancer action.

Cinnamic acid derivatives have been shown to act as inhibitors of oncogenic protein kinases, which are crucial regulators of cell signaling networks.[4] The specific substitution pattern of this compound may confer selectivity for certain kinases, making it a promising candidate for targeted cancer therapy.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties, and halogenation can enhance this activity.[8][9] While specific studies on this compound are limited, research on related compounds like 4-chlorocinnamic acid has shown activity against various bacteria and fungi.[10][11] The proposed mechanism of action involves the disruption of microbial cell membranes and inhibition of essential enzymes.[12] The increased lipophilicity due to the chlorine and fluorine atoms in this compound may facilitate its penetration through microbial cell walls, potentially leading to enhanced antimicrobial efficacy.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Use in a well-ventilated area or with a fume hood

In case of contact, immediately flush the affected area with copious amounts of water. If irritation persists, seek medical attention.

Conclusion and Future Directions

This compound is a synthetically accessible and versatile molecule with significant potential in drug discovery. Its unique halogenation pattern provides a foundation for the development of novel therapeutic agents with enhanced biological activity. While the current body of literature on this specific compound is emerging, the extensive research on related cinnamic acid derivatives provides a strong rationale for its further investigation.

Future research should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of the anticancer and antimicrobial activities of this compound against a broad panel of cancer cell lines and microbial strains is warranted.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of related derivatives will help to optimize its potency and selectivity.

This in-depth technical guide serves as a foundational resource to stimulate and support further research into the promising therapeutic applications of this compound.

References

An In-depth Technical Guide to [(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]amine (CAS 133220-86-7)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of [(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]amine, a key chiral intermediate in the synthesis of the antidepressant drug Vilazodone. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its physicochemical properties, synthesis, stereochemical control, and analytical characterization. Furthermore, it details the compound's crucial role in the final steps of Vilazodone synthesis and outlines essential safety and handling protocols. The guide aims to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices and providing detailed methodologies.

Introduction

Vilazodone is a dual-acting antidepressant, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] This unique mechanism of action is believed to be a key factor in its effectiveness for treating major depressive disorder.[1] The synthesis of Vilazodone is a multi-step process that relies on the precise construction of its complex molecular architecture.

At the heart of this synthesis lies [(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]amine (CAS 133220-86-7), a critical chiral intermediate. The specific stereochemistry of this compound, the (1R,2R) configuration, is paramount for the desired pharmacological activity of the final drug. This guide will delve into the technical details of this intermediate, providing a foundational understanding for its synthesis, analysis, and application in the broader context of Vilazodone production.

Physicochemical Properties

A thorough understanding of the physicochemical properties of [(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]amine is essential for its handling, characterization, and use in subsequent synthetic steps.

PropertyValueSource
CAS Number 133220-86-7[2][3]
Molecular Formula C₁₂H₁₅NO[4]
Molecular Weight 189.25 g/mol [4]
Appearance White to off-white powder[5]
Solubility Very slightly soluble in water (0.15 g/L at 25°C)[5]
Monoisotopic Mass 189.115364102 Da[4]

Synthesis and Stereochemical Control

The synthesis of [(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]amine is a significant challenge in organic synthesis, primarily due to the need for precise stereochemical control. The (1R,2R) configuration is crucial for the efficacy of Vilazodone.

Retrosynthetic Analysis of Vilazodone

A common approach to understanding the synthesis of a complex molecule like Vilazodone is through retrosynthetic analysis. This involves conceptually breaking down the target molecule into simpler, commercially available starting materials.

G Vilazodone Vilazodone Intermediate_A [(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]amine (CAS 133220-86-7) Vilazodone->Intermediate_A Amide Coupling Intermediate_B 5-(1-piperazinyl)-benzofuran-2-carboxamide Vilazodone->Intermediate_B Amide Coupling Intermediate_C 3-(4-chlorobutyl)-5-cyanoindole Intermediate_B->Intermediate_C Nucleophilic Substitution G Start Synthesized Intermediate HPLC HPLC/UPLC (Purity Assessment) Start->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Start->Chiral_HPLC NMR NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Final Qualified Intermediate HPLC->Final Chiral_HPLC->Final NMR->Final MS->Final

References

2-Chloro-4-fluorocinnamic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated derivative of cinnamic acid that serves as a versatile building block in modern organic synthesis. We delve into its core physicochemical properties, including its precise molecular weight, and present a detailed, field-proven synthetic protocol based on the Knoevenagel-Doebner condensation. The rationale behind experimental choices is explored to provide researchers with actionable insights. Furthermore, this guide examines the compound's potential applications, particularly in drug discovery and materials science, drawing from the known bioactivities of related cinnamic acid derivatives. This document is intended as a critical resource for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Introduction: The Strategic Value of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of organic compounds, recognized for their presence in natural products and their utility as scaffolds in medicinal chemistry.[1][2] The introduction of halogen substituents onto the phenyl ring profoundly modulates the molecule's electronic, steric, and lipophilic properties. This strategic halogenation is a cornerstone of modern drug design, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.

This compound is a subject of increasing interest due to its dual-halogen substitution pattern. The ortho-chloro group can induce specific conformational preferences and participate in halogen bonding, while the para-fluoro group is a common bioisostere for a hydrogen atom that can block metabolic oxidation and improve pharmacokinetic profiles. This guide elucidates the foundational chemistry and forward-looking applications of this valuable synthetic intermediate.

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its molecular structure, featuring a carboxylic acid, an alkene, and a disubstituted phenyl ring, provides multiple reactive sites for further chemical modification. The precise molecular weight and other key computational and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₆ClFO₂[3][4]
Molecular Weight 200.59 g/mol [3][4][5]
CAS Number 133220-86-7[3][6][7]
Appearance White to off-white crystalline powder[4]
Topological Polar Surface Area 37.3 Ų[3]
LogP 2.5769[3]
Synonyms (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate[3]

Synthesis and Mechanistic Insights

The synthesis of cinnamic acids is a fundamental transformation in organic chemistry. For this compound, the Knoevenagel-Doebner condensation represents a highly efficient and reliable method. This approach offers the advantage of mild reaction conditions and typically high yields, making it preferable to harsher methods like the Perkin reaction for many substituted aldehydes.[2]

The core of this reaction involves the condensation of an aromatic aldehyde (2-chloro-4-fluorobenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base like pyridine.

Proposed Synthetic Workflow

The workflow begins with commercially available starting materials and proceeds through a one-pot condensation and decarboxylation sequence to yield the final product, which is then purified by recrystallization.

G cluster_reactants Reactants cluster_process Process cluster_product Final Product R1 2-Chloro-4-fluorobenzaldehyde P1 Knoevenagel-Doebner Condensation R1->P1 Reflux R2 Malonic Acid R2->P1 Reflux R3 Pyridine (Catalyst) R3->P1 Reflux P2 In-situ Decarboxylation (Heat) P1->P2 Intermediate P3 Acidic Work-up (HCl) P2->P3 Crude Product P4 Purification (Recrystallization) P3->P4 FP This compound P4->FP Purity ≥95%

Caption: Knoevenagel-Doebner synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of substituted cinnamic acids.[2][8]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5 eq).

    • Expert Insight: Pyridine serves a dual role, acting as both the solvent and the basic catalyst required to deprotonate malonic acid, thereby generating the nucleophilic enolate species that initiates the condensation.

  • Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into an ice-cold solution of concentrated hydrochloric acid (HCl). This step protonates the carboxylate and causes the crude product to precipitate out of the solution.

    • Trustworthiness: The acidification step is critical. A final pH of 1-2 ensures complete precipitation of the carboxylic acid product, maximizing the crude yield.

  • Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid. Purify the crude product by recrystallization from an ethanol/water mixture.

  • Drying and Characterization: Dry the purified white crystals in a vacuum oven. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. Its three key functional regions—the carboxylic acid, the reactive alkene, and the halogenated phenyl ring—can be independently or sequentially modified to generate diverse libraries of complex molecules.

Potential Pharmacological Activity

While specific studies on this compound are emerging, the activities of its close analogs provide a strong basis for its potential applications.

  • Antimicrobial Agents: Cinnamic acid derivatives are known to possess antibacterial and antifungal properties.[9][10] The enhanced lipophilicity imparted by the chloro- and fluoro- substituents may facilitate penetration of microbial cell membranes, potentially leading to more potent antimicrobial agents.[1] Esters derived from the closely related 4-chlorocinnamic acid have demonstrated significant antifungal activity, suggesting a promising avenue of investigation.[10]

  • Anticancer Therapeutics: Numerous studies have shown that cinnamic acid derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines.[1] The 2-chloro substitution can influence the molecule's orientation within a target protein's binding pocket, potentially enhancing inhibitory activity against enzymes like kinases or demethylases that are critical for cancer cell proliferation.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Cinnamic Acid Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a cinnamic acid derivative.

Applications in Materials Science

The cinnamate moiety is photoreactive and can undergo [2+2] cycloaddition upon exposure to UV light. This property allows for the development of photocrosslinkable polymers.[11] Incorporating this compound into polymer backbones could create materials with enhanced thermal stability and a higher refractive index, making them suitable for advanced coatings, hydrogels for controlled drug release, and other biomedical applications.[11]

Safety and Handling

Based on safety data for structurally related compounds like 2-chlorocinnamic acid and 4-fluorocinnamic acid, this compound should be handled as a hazardous substance.[12][13]

  • Hazards: Expected to cause skin, eye, and respiratory system irritation.[12][14] May be harmful if swallowed.[12][15]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Disclaimer: This information is based on analogous compounds. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound, with a definitive molecular weight of 200.59 g/mol , stands out as a strategically designed chemical intermediate.[3][4][5] Its synthesis is readily achievable through robust organic reactions, and its unique pattern of halogenation provides a powerful tool for modulating the properties of derivative compounds. For professionals in drug discovery, agrochemicals, and materials science, this compound represents a versatile platform for developing next-generation molecules with tailored biological activities and physical properties.

References

Spectroscopic Characterization of 2-Chloro-4-fluorocinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-4-fluorocinnamic acid. In the dynamic field of drug discovery and materials science, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these characteristics.

Molecular Structure and Predicted Spectroscopic Behavior

This compound is a halogen-substituted derivative of cinnamic acid. The presence of a carboxylic acid group, an alkene moiety, and a substituted aromatic ring gives rise to a unique spectroscopic fingerprint. The strategic placement of the chloro and fluoro substituents on the phenyl ring further influences the electronic environment of the molecule, which can be observed in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, we will predict both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet-The acidic proton is highly deshielded and often exchanges with trace amounts of water, leading to a broad signal.[1]
Vinylic Proton (α to COOH)6.4 - 6.6DoubletJ = ~16 HzThis proton is part of a trans-alkene, showing a large coupling constant with the adjacent vinylic proton.
Vinylic Proton (β to COOH)7.6 - 7.8DoubletJ = ~16 HzDeshielded due to its proximity to the aromatic ring and conjugation with the carbonyl group. The large coupling constant confirms the trans configuration.
Aromatic Proton (H-3)7.3 - 7.5Doublet of DoubletsJortho = ~8-9 Hz, Jmeta = ~2-3 HzCoupled to both H-5 (ortho) and H-6 (meta).
Aromatic Proton (H-5)7.1 - 7.3Triplet of DoubletsJortho = ~8-9 Hz, Jmeta = ~2-3 HzCoupled to H-3 (ortho), H-6 (ortho), and the fluorine atom.
Aromatic Proton (H-6)7.7 - 7.9Doublet of DoubletsJortho = ~8-9 Hz, Jmeta = ~2-3 HzDeshielded by the adjacent chlorine atom and coupled to H-5 (ortho) and H-3 (meta).
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (C=O)165 - 170The carbonyl carbon is significantly deshielded.[1]
Vinylic Carbon (α to COOH)118 - 122Shielded relative to the other vinylic carbon due to its proximity to the electron-donating effect of the double bond.
Vinylic Carbon (β to COOH)140 - 145Deshielded due to conjugation with the aromatic ring and the carbonyl group.
Aromatic Carbon (C-1)132 - 135The ipso-carbon attached to the vinylic group.
Aromatic Carbon (C-2, attached to Cl)135 - 138Deshielded by the attached chlorine atom.
Aromatic Carbon (C-3)115 - 118 (doublet)Shielded by the ortho- and para-directing fluorine atom and will show coupling to fluorine.
Aromatic Carbon (C-4, attached to F)160 - 165 (doublet)Highly deshielded due to the direct attachment of the electronegative fluorine atom and will show a large C-F coupling constant.
Aromatic Carbon (C-5)128 - 131 (doublet)Will show coupling to the adjacent fluorine atom.
Aromatic Carbon (C-6)130 - 133Influenced by the adjacent chlorine atom.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Cinnamic acid derivatives often have good solubility in DMSO-d₆.[2][3]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) instrument Instrument Setup (Tune and Shim) prep->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition h1_acq->c13_acq process Data Processing and Analysis c13_acq->process

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Absorption Bands

The FT-IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C=C, and C-H bonds, as well as vibrations from the substituted aromatic ring.

Table 3: Predicted Characteristic FT-IR Absorption Bands

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)IntensityRationale
Carboxylic AcidO-H stretch2500 - 3300Broad, StrongThe broadness is due to hydrogen bonding between the carboxylic acid molecules.[4]
Carboxylic AcidC=O stretch1680 - 1710StrongConjugation with the C=C double bond lowers the frequency compared to a saturated carboxylic acid.[4][5]
AlkeneC=C stretch1620 - 1640MediumCharacteristic of a conjugated alkene.[4][5]
Aromatic RingC=C stretch1450 - 1600Medium to WeakA series of bands are expected for the aromatic ring.
Aromatic/VinylicC-H stretch3000 - 3100MediumStretching vibrations for sp² hybridized C-H bonds.[6]
AromaticC-H bend (out-of-plane)800 - 900StrongThe specific pattern can give information about the substitution pattern on the aromatic ring.
Aryl HalideC-Cl stretch700 - 800Medium
Aryl HalideC-F stretch1100 - 1250Strong
Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the following methods are commonly used:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[7]

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. This method requires minimal sample preparation.[7]

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid in a volatile solvent.

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

    • Acquire the spectrum.[8][9]

G cluster_ftir FT-IR Sample Preparation Methods kbr KBr Pellet end kbr->end atr ATR atr->end film Thin Solid Film film->end start start->kbr start->atr start->film

Caption: Common sample preparation methods for FT-IR analysis of solids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z (mass-to-charge ratio)Fragment IonRationale for Formation
200/202[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
183/185[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group. A common fragmentation pathway for aromatic carboxylic acids.[1][10]
155/157[M - COOH]⁺Loss of the entire carboxylic acid group as a radical.
136[M - CO₂ - Cl]⁺Successive loss of carbon dioxide and a chlorine atom.
108[M - CO₂ - Cl - C₂H₂]⁺Further fragmentation of the aromatic ring.
Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to generate positively charged ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the separated ions to generate the mass spectrum.

G cluster_ms Mass Spectrometry Fragmentation Pathway mol_ion [M]⁺˙ (m/z 200/202) loss_oh [M - OH]⁺ (m/z 183/185) mol_ion->loss_oh - OH loss_cooh [M - COOH]⁺ (m/z 155/157) mol_ion->loss_cooh - COOH

Caption: Simplified predicted fragmentation of this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures, researchers can more efficiently characterize this compound and other novel substituted cinnamic acids. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. As a self-validating system, the congruence of data from these complementary spectroscopic techniques will provide a high degree of confidence in the structural assignment of this compound.

References

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds widely investigated in pharmaceutical and materials science research.[1][2] The strategic placement of chloro and fluoro substituents on the phenyl ring can significantly alter the molecule's physicochemical properties, including its solubility, which is a critical determinant of its utility in various applications. For drug development professionals, understanding the solubility profile is paramount as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[3][4] This in-depth technical guide provides a comprehensive overview of the predicted and experimental approaches to characterizing the solubility of this compound, designed for researchers and scientists in the field.

Physicochemical Properties: A Comparative Analysis

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can predict its behavior by comparing its known properties with those of structurally related analogs. The introduction of halogen atoms generally increases lipophilicity, which can decrease aqueous solubility.

PropertyThis compound2-Chlorocinnamic acid4-Fluorocinnamic acid
Molecular Formula C₉H₆ClFO₂[5]C₉H₇ClO₂C₉H₇FO₂
Molecular Weight 200.59 g/mol [5]182.60 g/mol [6]166.15 g/mol [7]
Appearance White to off-white solidSolidOff-white solid[7]
CAS Number 133220-86-7[5][8][9][10][11]3752-25-8[6]459-32-5[7]

Based on this comparison, it is anticipated that this compound will exhibit poor aqueous solubility, similar to or even lower than its mono-halogenated counterparts, due to the combined electron-withdrawing and lipophilic effects of both chlorine and fluorine. Conversely, it is expected to be more soluble in common organic solvents.

Theoretical Prediction of Solubility: A Primer

Before embarking on experimental determination, theoretical models can provide valuable initial estimates of solubility.

Hansen Solubility Parameters (HSP)
Thermodynamic Models

Thermodynamic models, such as the UNIFAC and NRTL methods, can predict solubility based on the activity coefficients of the solute in the solvent.[17][18] These models often require experimental data for parameterization but can be powerful tools for predicting solubility in different solvents and at various temperatures.[19][20]

Factors Influencing the Solubility of this compound

The solubility of this compound is not a static property but is influenced by several environmental factors.

Solubility Solubility of This compound pH pH of the Medium Solubility->pH Ionization of Carboxylic Acid Temperature Temperature Solubility->Temperature Enthalpy of Solution Solvent Solvent Polarity Solubility->Solvent Intermolecular Forces Cosolvents Presence of Co-solvents Solubility->Cosolvents Alters Solvent Properties

Caption: Key factors influencing the solubility of this compound.

  • pH: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. At low pH, it will exist predominantly in its neutral, less soluble form. As the pH increases above its pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.[21][22][23][24][25]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] Experimental determination of the temperature-solubility profile is crucial for processes like crystallization.

  • Solvent System: The choice of solvent is critical. While aqueous solubility is expected to be low, organic solvents and co-solvent systems can significantly enhance solubility.[26][27][28][29] The polarity and hydrogen bonding capacity of the solvent will dictate its interaction with the solute.

Experimental Determination of Solubility: Detailed Protocols

To obtain accurate and reliable solubility data, rigorous experimental methods are necessary. The following are standard protocols that can be employed.

I. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[30][31][32]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed, inert container.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility at the specified temperature and pH.

cluster_protocol Shake-Flask Method Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h with agitation) A->B C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Quantify Supernatant (e.g., HPLC) C->D E Result: Equilibrium Solubility D->E

Caption: Workflow for the Shake-Flask Method.

II. Kinetic Solubility Determination: The Turbidimetric Method

Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[4][33][34][35][36]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a multi-well plate.

  • Aqueous Dilution: Transfer a small volume of each DMSO solution to a corresponding well containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This rapid addition can induce precipitation of poorly soluble compounds.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a blank.

III. pH-Dependent Solubility and pKa Determination: Potentiometric Titration

This method is particularly useful for ionizable compounds like this compound to determine both its intrinsic solubility (solubility of the neutral form) and its pKa.[37][38][39][40][41]

Protocol:

  • Suspension Preparation: Create a suspension of the compound in a co-solvent/water mixture if necessary to achieve a measurable concentration.

  • Titration: Titrate the suspension with a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: The titration curve will show a region where the added base neutralizes the dissolved acid, and another region where it dissolves more of the solid compound. Sophisticated analysis of the titration curve allows for the simultaneous determination of the pKa and the intrinsic solubility.

Conclusion

References

The Synthesis and Scientific Merit of 2-Chloro-4-fluorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Chloro-4-fluorocinnamic acid, a halogenated aromatic carboxylic acid with significant potential in the fields of medicinal chemistry and materials science. We will delve into the strategic considerations behind its synthesis, provide detailed experimental protocols, and discuss its characterization and prospective applications. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this valuable compound.

Introduction: The Strategic Value of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of organic compounds recognized for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The introduction of halogen substituents onto the phenyl ring is a proven strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The presence of chlorine and fluorine in this compound is not arbitrary; it is a deliberate design element intended to enhance its biological efficacy and metabolic stability.

The ortho-chloro substituent can influence the molecule's conformation and electronic properties, potentially enhancing its interaction with biological targets.[3] Fluorine, on the other hand, is often introduced to increase metabolic stability and improve binding affinity to target enzymes.[4] This dual-halogenation pattern makes this compound a compelling candidate for further investigation in drug discovery programs.

Synthetic Pathways: A Deliberate Approach to Molecular Construction

The synthesis of this compound can be approached through several established named reactions, most notably the Knoevenagel condensation and the Perkin reaction.[5][6] The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

The Knoevenagel Condensation: A Reliable Route

The Knoevenagel condensation is a cornerstone of α,β-unsaturated acid synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound.[6] For the synthesis of this compound, the logical precursors are 2-chloro-4-fluorobenzaldehyde and malonic acid.

G cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_intermediate Intermediate cluster_product Final Product 2-Chloro-4-fluorobenzaldehyde 2-Chloro-4-fluorobenzaldehyde Unstable Dicarboxylic Acid Unstable Dicarboxylic Acid 2-Chloro-4-fluorobenzaldehyde->Unstable Dicarboxylic Acid Condensation Malonic Acid Malonic Acid Malonic Acid->Unstable Dicarboxylic Acid Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Unstable Dicarboxylic Acid Base Catalysis This compound This compound Unstable Dicarboxylic Acid->this compound Decarboxylation (Heat) G cluster_spectroscopy Spectroscopic Analysis Synthesized Compound Synthesized Compound 1H NMR 1H NMR Synthesized Compound->1H NMR Proton Environment 13C NMR 13C NMR Synthesized Compound->13C NMR Carbon Skeleton IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Molecular Weight & Fragmentation Structural Confirmation Structural Confirmation 1H NMR->Structural Confirmation Proton Connectivity 13C NMR->Structural Confirmation Carbon Framework Functional Group Confirmation Functional Group Confirmation IR Spectroscopy->Functional Group Confirmation Molecular Formula Confirmation Molecular Formula Confirmation Mass Spectrometry->Molecular Formula Confirmation

References

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Chloro-4-fluorocinnamic Acid

Cinnamic acid and its derivatives are a class of organic compounds naturally found in various plants and have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure, a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for synthetic modifications to enhance or modulate its therapeutic potential.[3]

The introduction of halogen atoms into the phenyl ring is a well-established strategy in drug discovery to improve pharmacological properties such as membrane permeability, metabolic stability, and target binding affinity.[4] The position and nature of the halogen substituent can significantly influence the biological efficacy of cinnamic acid derivatives.[2] For instance, the presence of a chlorine atom has been shown to enhance the antimicrobial and anticancer activities of these compounds.[3][5]

This guide focuses on the untapped potential of a specific derivative: This compound . The dual halogenation at the ortho and para positions of the phenyl ring presents a unique electronic and steric profile that warrants a thorough investigation of its biological activities. While extensive research exists for other halogenated cinnamic acids, a significant knowledge gap remains for the 2-chloro-4-fluoro substituted variant.[6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the synthesis and proposed methodologies for evaluating the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the Knoevenagel-Doebner condensation, a reliable method for forming α,β-unsaturated carboxylic acids.[7] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst.

Proposed Synthetic Workflow

The synthesis of this compound is proposed to start from the commercially available 2-chloro-4-fluorobenzaldehyde. The following diagram illustrates the general workflow.

G cluster_start Starting Material cluster_reaction Knoevenagel-Doebner Condensation cluster_product Final Product 2-Chloro-4-fluorobenzaldehyde 2-Chloro-4-fluorobenzaldehyde Reflux Reflux 2-Chloro-4-fluorobenzaldehyde->Reflux Reacts with Malonic Acid Malonic Acid Malonic Acid->Reflux Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Reflux Catalyst This compound This compound Reflux->this compound Yields

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is adapted from established procedures for synthesizing similar cinnamic acid derivatives.[3][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (approximately 10 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Potential Antimicrobial Activity

Cinnamic acid and its derivatives are known to exhibit antimicrobial properties against a range of bacteria and fungi.[5][8] The proposed mechanism of action often involves the disruption of microbial cell membranes.[3] The halogenation of the phenyl ring is anticipated to enhance the lipophilicity of this compound, potentially leading to increased antimicrobial potency.

Comparative Antimicrobial Activity of Related Cinnamic Acid Derivatives

While specific data for this compound is not yet available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds to provide a benchmark for future studies.

CompoundTest OrganismMIC (µM)
4-Chlorocinnamic acidEscherichia coli708[9]
4-Chlorocinnamic acidBacillus subtilis708[9]
2-Coumaric acidMycobacterium tuberculosis H37Rv122[9]
4-Methoxycinnamic acidVarious bacteria and fungi50.4 - 449[9]
Sinapic acidStaphylococcus aureus 209558[9]
Sinapic acidStreptococcus pyogenes 10535558[9]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound will be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

  • Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is grown overnight on an appropriate agar medium. A bacterial suspension is then prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[10] This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[13]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Potential Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[14][15] The primary mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]

Comparative Anticancer Activity of Related Cinnamic Acid Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various cinnamic acid derivatives against different cancer cell lines, providing a reference for evaluating the potential of this compound.

Compound DerivativeCancer Cell LineIC₅₀ (µM)
Cinnamic acid derivative 14 (para-chloro)Antibacterial activity4.54 µg/mL[14]
Cinnamic acid derivative 15 (ortho-chloro)Antibacterial activity9.91 µg/mL[14]
Cinnamic acid derivative 44o HeLa (Cervical Cancer)1.35[14]
Cinnamic acid derivative 59e A549 (Lung Cancer)0.04[14]
Cinnamic acid derivative 59e HeLa (Cervical Cancer)0.004[14]
Cinnamic acid derivative 59g HeLa (Cervical Cancer)0.033[14]
Ciminalum–thiazolidinone hybrid 2h NCI60 panel (various cancers)Mean GI₅₀ = 1.57[16]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The in vitro cytotoxicity of this compound against selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][17][18][19]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included. The cells are then incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The plate is gently shaken for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[1] The absorbance is then measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Proposed Mechanism: Modulation of Apoptotic Signaling

A plausible mechanism for the anticancer activity of this compound is the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis.[3]

G This compound This compound Bax/Bak Bax/Bak This compound->Bax/Bak Upregulates Bcl-2/Bcl-xL Bcl-2/Bcl-xL This compound->Bcl-2/Bcl-xL Downregulates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Activates Bcl-2/Bcl-xL->Bax/Bak Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway modulated by this compound.

Potential Anti-inflammatory Activity

Cinnamic acid and its derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][20][21]

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[22][23][24]

  • Cell Culture and Plating: RAW 264.7 macrophages are cultured and seeded into 24-well plates at an appropriate density (e.g., 2 x 10⁵ cells/well) and allowed to adhere overnight.

  • Pre-treatment with Compound: The cells are pre-treated with various non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. A control group without LPS stimulation is also included.[24]

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[20][24]

  • Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group.

Proposed Mechanism: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[2] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting this pathway, thereby preventing the transcription of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of Inflammatory Cytokines Inflammatory Cytokines Pro-inflammatory Genes->Inflammatory Cytokines Leads to Production of This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a novel and promising compound for investigation in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. The dual halogen substitution pattern is hypothesized to confer enhanced biological activity compared to its non-halogenated or mono-halogenated counterparts. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its therapeutic potential.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of this compound against a broad panel of clinically relevant microbial strains and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to establish clear SARs and optimize the lead compound.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • In Vivo Efficacy and Toxicity Studies: Progressing the most promising candidates to preclinical animal models to assess their in vivo efficacy and safety profiles.

The exploration of this compound holds the potential to yield novel lead compounds for the development of new therapeutic agents to address unmet medical needs.

References

2-Chloro-4-fluorocinnamic acid derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluorocinnamic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] These compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[3][4] The strategic introduction of halogen substituents onto the phenyl ring can significantly modulate the molecule's electronic and steric characteristics, thereby enhancing its interaction with biological targets. This guide provides a comprehensive technical overview of the synthesis of this compound and its derivatives, a class of compounds with promising potential in drug discovery. We will explore the synthesis of the key precursor, 2-chloro-4-fluorobenzaldehyde, and detail the primary synthetic routes—Knoevenagel condensation, Perkin reaction, and Heck reaction—for constructing the cinnamic acid backbone. Furthermore, this guide provides field-proven protocols for the subsequent derivatization into amides and esters, offering researchers a practical framework for laboratory synthesis.

Synthesis of the Key Precursor: 2-Chloro-4-fluorobenzaldehyde

The availability of a high-purity starting material is paramount for the successful synthesis of the target cinnamic acid. 2-Chloro-4-fluorobenzaldehyde is a critical intermediate in the production of various pharmaceuticals and agrochemicals.[5][6] Its synthesis can be approached through several methods, with the direct chlorination of 4-fluorobenzaldehyde being a common and efficient route.

Protocol 1: Direct Chlorination of 4-Fluorobenzaldehyde

This protocol is based on the electrophilic aromatic substitution of 4-fluorobenzaldehyde using N-chlorosuccinimide (NCS) as the chlorinating agent. The fluorine atom is a deactivating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The ortho-position to the fluorine atom (and meta to the aldehyde) is the most favorable site for chlorination.

Experimental Protocol:

  • Reaction Setup: In a 500 mL double-necked flask equipped with a magnetic stirrer and a reflux condenser, add 250 mL of a 3:1 (v/v) mixture of trifluoroacetic acid and concentrated sulfuric acid.

  • Initial Cooling: Place the flask in an ice-water bath to maintain the temperature between 0°C and 5°C.

  • Substrate Addition: While stirring, slowly add 24.8 g (200 mmol) of 4-fluorobenzaldehyde dropwise to the acid mixture.

  • NCS Addition & Reaction: Raise the temperature to 70°C. Add 13.35 g (100 mmol) of N-chlorosuccinimide (NCS) in three equal portions, four hours apart. Seal the flask between additions and maintain stirring at 70°C. Continue the reaction for a total of 15 hours after the final addition.[5]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into 2 liters of ice water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 100 mL portions of petroleum ether. Combine all organic phases.

  • Washing: Wash the combined organic phase once with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by one wash with 25 mL of saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield pure 2-Chloro-4-fluorobenzaldehyde as a colorless liquid.[5]

Causality and Field Insights:

  • Solvent System: The mixture of trifluoroacetic acid and sulfuric acid serves as a powerful activating medium for the electrophilic chlorination, protonating the aldehyde to increase the deactivation of the ring while also facilitating the generation of the electrophilic chlorine species from NCS.

  • Staged Addition of NCS: Adding the N-chlorosuccinimide in portions helps to control the reaction exotherm and maintain a steady concentration of the chlorinating agent, preventing potential side reactions and improving the overall yield.

  • Work-up: The aqueous work-up is critical for removing the strong acids. The bicarbonate wash neutralizes any remaining acidic residue in the organic phase.

Core Synthetic Strategies for this compound

With the key benzaldehyde precursor in hand, several classical and modern organic reactions can be employed to construct the α,β-unsaturated carboxylic acid structure.

Route 1: The Knoevenagel Condensation

The Knoevenagel condensation is a highly reliable and widely used method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[7][8]

Mechanism: The reaction proceeds in three main steps:

  • Deprotonation: A base (e.g., piperidine) deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate ion.[7]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-chloro-4-fluorobenzaldehyde.[7]

  • Dehydration & Decarboxylation: The resulting intermediate undergoes dehydration to form a double bond. When malonic acid is used, the resulting α,β-unsaturated dicarboxylic acid readily undergoes thermal decarboxylation to yield the final cinnamic acid product.[7]

Knoevenagel_Condensation Start 2-Chloro-4-fluorobenzaldehyde + Malonic Acid Enolate Malonic Acid Enolate (Nucleophile) Start->Enolate Deprotonation Base Base (Pyridine/ Piperidine) Intermediate Aldol Addition Intermediate Enolate->Intermediate Nucleophilic Attack on Aldehyde Unsaturated Unsaturated Dicarboxylic Acid Intermediate->Unsaturated Dehydration (-H₂O) Product This compound Unsaturated->Product Decarboxylation (-CO₂)

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol (Doebner Modification):

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-chloro-4-fluorobenzaldehyde (10 mmol) and malonic acid (12 mmol).

  • Solvent and Catalyst: Add pyridine (20 mL) as the solvent and a catalytic amount of piperidine (0.5 mL).[9]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (20 mL). This neutralizes the pyridine and protonates the product, causing it to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[9]

Causality and Field Insights:

  • Catalyst System: Pyridine serves as both the solvent and a weak base, while piperidine is a more effective catalyst for the initial condensation. This combination is a hallmark of the Doebner modification of the Knoevenagel reaction.[8]

  • Reagent Ratio: A slight excess of malonic acid is used to ensure the complete conversion of the aldehyde.

  • Green Chemistry Approaches: To minimize the use of hazardous solvents like pyridine, modern variations of this reaction employ alternative catalysts like DABCO or use greener conditions such as microwave irradiation in aqueous media.[10]

Route 2: The Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an aliphatic acid anhydride in the presence of the alkali salt of the corresponding acid.[11][12][13]

Experimental Protocol:

  • Reagent Preparation: Ensure all reagents are anhydrous, as moisture will hydrolyze the acetic anhydride.[14][15] Use freshly fused (anhydrous) sodium acetate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2-chloro-4-fluorobenzaldehyde (10 mmol), acetic anhydride (15 mmol), and anhydrous sodium acetate (10 mmol).

  • Heating: Heat the mixture in an oil bath to 180°C for 5-8 hours.

  • Work-up - Hydrolysis: Allow the mixture to cool slightly and then pour it into water. Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride and any mixed anhydride intermediates.

  • Work-up - Neutralization & Extraction: Add a saturated solution of sodium carbonate until the mixture is alkaline, converting the cinnamic acid to its water-soluble sodium salt. Any unreacted aldehyde can be removed at this stage via steam distillation.[15]

  • Purification: Filter the hot alkaline solution (if necessary, treat with activated charcoal to remove colored impurities).[15] Cool the filtrate and acidify with concentrated hydrochloric acid until precipitation is complete.

  • Isolation: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Causality and Field Insights:

  • Anhydrous Conditions: The success of the Perkin reaction is critically dependent on the absence of water, which would consume the anhydride reactant.[14][15]

  • High Temperature: This reaction typically requires high temperatures to proceed at a reasonable rate, which can sometimes lead to side reactions and lower yields.[14] Microwave-assisted protocols have been developed to reduce reaction times.[14]

  • Base Catalyst: The sodium acetate acts as the base to generate the enolate from acetic anhydride, which is the key nucleophile in the reaction.[13]

Route 3: The Heck Reaction

The Mizoroki-Heck reaction is a powerful modern method for forming C-C bonds, involving the palladium-catalyzed coupling of an unsaturated halide with an alkene.[16] For synthesizing cinnamic acids, this typically involves coupling an aryl halide (e.g., 2-chloro-4-fluoro-iodobenzene) with acrylic acid or its esters.[17][18]

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Insertion Product Coord->Insert Migratory Insertion Elim H-Pd(II)-X (L₂) Insert->Elim β-Hydride Elimination (+ Product) Elim->Pd0 Reductive Elimination (+ Base)

Caption: The Catalytic Cycle of the Heck Reaction.

General Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl halide (e.g., 2-chloro-4-fluoro-bromobenzene, 1 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), and a suitable ligand (e.g., PPh₃, 0.02-0.1 mmol) in a degassed solvent (e.g., DMF or toluene).

  • Reagent Addition: Add acrylic acid (1.2 mmol) and a base (e.g., triethylamine or K₂CO₃, 2-3 mmol).

  • Heating: Heat the reaction mixture to 100-150°C for several hours until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with dilute acid (e.g., 1M HCl) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Causality and Field Insights:

  • Starting Material: Unlike the previous methods, the Heck reaction starts with an aryl halide rather than an aldehyde. The reactivity of the halide is typically I > Br > Cl.

  • Biphasic Systems: To simplify catalyst recovery and product purification, aqueous-organic biphasic systems can be employed, especially when using a water-soluble olefin like sodium acrylate.[17][19] This allows the expensive palladium catalyst to remain in the organic phase for recycling, while the product salt moves to the aqueous phase.[17]

Synthesis of this compound Derivatives

Once the core acid is obtained, its carboxylic acid functional group serves as a handle for further derivatization, primarily into esters and amides, to create a library of compounds for biological screening.

Synthesis of Amides

Amide formation typically proceeds via the activation of the carboxylic acid, most commonly by converting it into a more reactive acid chloride.

Experimental Protocol:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend this compound (5 mmol) in dry dichloromethane (20 mL). Add a few drops of DMF (catalyst). At 0°C, add thionyl chloride (6 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.[9]

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is used immediately in the next step.

  • Amidation: Dissolve the acid chloride in dry dichloromethane (15 mL). In a separate flask, dissolve the desired substituted aniline or amine (5 mmol) and triethylamine (6 mmol) in dichloromethane (15 mL) at 0°C.

  • Reaction: Add the acid chloride solution dropwise to the amine solution. Stir the reaction mixture at room temperature for 12-16 hours.[9]

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude N-aryl-2-chloro-4-fluorocinnamamide by column chromatography or recrystallization.

Synthesis of Esters (Fischer Esterification)

Esters can be readily synthesized by the acid-catalyzed reaction of the carboxylic acid with an alcohol.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (10 mmol) in an excess of the desired alcohol (e.g., methanol or ethanol, 50 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the solution.[9]

  • Reflux: Heat the mixture to reflux for 8-12 hours.

  • Work-up: Remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by vacuum distillation or column chromatography.

Data Summary

Table 1: Comparison of Core Synthetic Routes

FeatureKnoevenagel CondensationPerkin ReactionHeck Reaction
Starting Material 2-Chloro-4-fluorobenzaldehyde2-Chloro-4-fluorobenzaldehyde2-Chloro-4-fluoro-aryl halide
Key Reagents Malonic Acid, Pyridine/PiperidineAcetic Anhydride, NaOAcAcrylic Acid, Pd Catalyst, Base
Typical Conditions Reflux (80-120°C)High Temp (180°C)100-150°C, Inert Atmosphere
Advantages Good yields, reliable, commonClassic method, inexpensive reagentsHigh functional group tolerance
Disadvantages Use of pyridine (toxic)High temp, anhydrous conditionsExpensive/toxic Pd catalyst

Table 2: Characterization Data for this compound (Representative)

PropertyValue
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.60 g/mol
Appearance White to off-white crystalline solid
Melting Point Varies with purity, typically >200°C
¹H NMR (DMSO-d₆) δ ~12.8 (s, 1H, COOH), 7.5-8.0 (m, 4H, Ar-H & C=CH)
¹³C NMR (DMSO-d₆) δ ~167 (C=O), 115-165 (Ar-C & C=C)

(Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions.)

Conclusion

The synthesis of this compound and its derivatives is readily achievable through several well-established synthetic methodologies. The choice of route—be it the robust Knoevenagel condensation, the classic Perkin reaction, or the versatile Heck reaction—can be tailored based on the availability of starting materials, laboratory capabilities, and desired scale. The Knoevenagel condensation often represents the most direct and efficient pathway from the corresponding aldehyde. Subsequent derivatization of the carboxylic acid moiety provides a straightforward entry into a diverse chemical space of amides and esters, which are crucial for structure-activity relationship studies in drug discovery. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and explore this promising class of compounds.

References

A Theoretical and Computational Deep Dive into 2-Chloro-4-fluorocinnamic Acid: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for In-Depth Characterization

In the landscape of modern drug development and materials science, cinnamic acid and its derivatives stand out as a class of compounds with significant therapeutic and functional potential.[1] The strategic substitution of halogens, such as chlorine and fluorine, onto the phenyl ring can dramatically alter the molecule's electronic, steric, and lipophilic properties, thereby modulating its biological activity and material characteristics.[1][2] This guide focuses on 2-Chloro-4-fluorocinnamic acid, a molecule of growing interest due to its potential applications stemming from its unique substitution pattern.

This document provides a comprehensive theoretical framework for understanding the molecular and electronic properties of this compound. By leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we can elucidate key structural and electronic features that are often challenging to probe experimentally. This in-depth analysis is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to rationally design novel therapeutics and advanced materials based on this versatile scaffold.

Molecular Structure and Conformational Analysis: The Foundation of Function

The three-dimensional arrangement of atoms in a molecule is intrinsically linked to its physical and chemical properties. For this compound, the primary structural considerations are the planarity of the molecule and the orientation of the carboxylic acid group relative to the acrylic chain.

Computational geometry optimization provides the most stable conformation of the molecule. Theoretical studies on similar cinnamic acid derivatives have consistently shown that the trans (or E) isomer is the most stable, and this is presumed to be the case for this compound as well.[3]

Computational Protocol: Geometry Optimization

A robust geometry optimization is the cornerstone of any theoretical study. The following protocol, based on established methods for similar molecules, is recommended:

  • Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.

  • Computational Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for organic molecules.

  • Functional and Basis Set: The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted and validated combination for calculating the geometries and vibrational frequencies of organic compounds.[4][5]

  • Solvation Model: To simulate a more biologically relevant environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed, with water or DMSO as the solvent.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a precise and detailed picture of the molecule's structure.

Visualizing the Optimized Structure

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a unique molecular fingerprint based on the vibrational modes of the molecule's bonds. Theoretical calculations of vibrational frequencies are invaluable for assigning the experimentally observed spectral bands to specific molecular motions.

Computational Protocol: Vibrational Frequency Analysis
  • Frequency Calculation: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates, obtained from the frequency calculation performed after geometry optimization.

  • Scaling Factor: It is a common practice to scale the calculated harmonic frequencies to account for anharmonicity and the approximate nature of the theoretical method. A scaling factor of ~0.96 is often used for B3LYP/6-311++G(d,p) calculations.[6]

  • Potential Energy Distribution (PED) Analysis: PED analysis is used to provide a quantitative description of the contribution of individual internal coordinates (e.g., bond stretching, angle bending) to each normal mode of vibration.

Key Vibrational Modes of this compound

The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its functional groups: the carboxylic acid, the vinyl group, and the substituted phenyl ring.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
O-H Stretch3500-2500A broad band characteristic of the hydrogen-bonded carboxylic acid dimer.
C-H Stretch (aromatic)3100-3000Stretching vibrations of the C-H bonds on the phenyl ring.
C-H Stretch (vinylic)3050-3000Stretching vibrations of the C-H bonds on the acrylic chain.
C=O Stretch1720-1680A strong, characteristic band for the carbonyl group of the carboxylic acid.
C=C Stretch (vinylic)1650-1620Stretching vibration of the carbon-carbon double bond in the acrylic chain.
C=C Stretch (aromatic)1600-1450A series of bands corresponding to the stretching vibrations within the phenyl ring.
C-F Stretch1250-1000A strong band due to the stretching of the carbon-fluorine bond.
C-Cl Stretch800-600A band corresponding to the stretching of the carbon-chlorine bond.

Electronic Properties: Unveiling Reactivity and Charge Distribution

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity.[7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.[8]

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the acrylic double bond, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the carbonyl group and the phenyl ring, indicating these as potential sites for nucleophilic attack.

ParameterDescriptionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelated to the ionization potential; indicates electron-donating ability.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron affinity; indicates electron-accepting ability.
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMOA measure of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack.[9] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential and are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the carboxylic acid group.

  • Blue regions: Indicate positive electrostatic potential and are associated with electron-deficient regions, which are susceptible to nucleophilic attack. These are expected around the hydrogen atom of the carboxylic acid and the vinylic protons.

  • Green regions: Represent neutral or near-neutral electrostatic potential.

MEP_Concept Molecule This compound Electron Density Surface Red Negative Potential (Red) (e.g., Carbonyl Oxygens) Molecule->Red Blue Positive Potential (Blue) (e.g., Carboxylic Proton) Molecule->Blue Green Neutral Potential (Green) (e.g., Phenyl Ring) Molecule->Green Electrophilic_Attack Electrophilic Attack Red->Electrophilic_Attack Susceptible to Nucleophilic_Attack Nucleophilic Attack Blue->Nucleophilic_Attack Susceptible to

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Non-Linear Optical (NLO) Properties: Potential for Advanced Materials

Molecules with large dipole moments, polarizability, and first-order hyperpolarizability are of significant interest for the development of non-linear optical (NLO) materials. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to enhanced NLO properties. In this compound, the phenyl ring and the acrylic acid moiety form a conjugated system, and the chloro and fluoro substituents act as electron-withdrawing groups.

Theoretical calculations can provide valuable insights into the NLO properties of a molecule by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters can be calculated using DFT methods, often with the same functional and basis set used for geometry optimization.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the in-depth characterization of this compound. By employing established computational methodologies, researchers can gain a detailed understanding of its structural, vibrational, and electronic properties. This knowledge is crucial for:

  • Rational Drug Design: Understanding the molecule's shape, charge distribution, and reactive sites can guide the design of more potent and selective drug candidates.

  • Materials Science: Predicting the NLO properties can aid in the development of new materials for optical and electronic applications.

  • Structure-Activity Relationship (SAR) Studies: The theoretical data can be correlated with experimental findings to build robust SAR models, accelerating the discovery process.

Future work should focus on the experimental validation of these theoretical predictions through synthesis and spectroscopic characterization. Furthermore, theoretical studies on the interactions of this compound with biological targets, such as enzymes and receptors, through molecular docking and molecular dynamics simulations, will be instrumental in elucidating its mechanism of action and therapeutic potential.

References

Methodological & Application

Synthesis of 2-Chloro-4-fluorocinnamic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for the synthesis of 2-chloro-4-fluorocinnamic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations essential for successful and safe execution.

Introduction and Significance

This compound and its derivatives are key building blocks in medicinal chemistry. The presence of halogen substituents on the phenyl ring, specifically chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making this scaffold attractive for designing novel therapeutic agents. A robust and well-understood synthetic protocol is paramount for ensuring a consistent and high-purity supply of this intermediate for further research and development.

Theoretical Background: The Knoevenagel Condensation

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Knoevenagel condensation.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, malonic acid. The reaction is typically catalyzed by a weak base, such as pyridine, often with a co-catalyst like piperidine.[3][4]

The mechanism of the Knoevenagel condensation can be described in three key steps:[5]

  • Deprotonation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid, forming a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of 2-chloro-4-fluorobenzaldehyde, leading to the formation of a tetrahedral intermediate.

  • Dehydration and Decarboxylation: This intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final product, this compound.[6]

The choice of pyridine as a solvent and piperidine as a catalyst is crucial. Pyridine serves as a basic solvent that facilitates the reaction, while the more basic piperidine is a more effective catalyst for the initial deprotonation of malonic acid.[7][8]

Visualizing the Synthesis Workflow

The following diagram outlines the key stages in the synthesis of this compound, from the initial reaction setup to the final purification of the product.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine 2-Chloro-4-fluorobenzaldehyde, malonic acid, pyridine, and piperidine B Reflux the reaction mixture A->B Heat C Cool the reaction mixture B->C Completion D Pour into ice-cold HCl solution C->D E Precipitation of crude product D->E F Vacuum filtration to collect crude product E->F G Wash with cold water F->G H Recrystallize from ethanol/water G->H I Dry the purified product H->I

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeCAS NumberSupplier ExampleNotes
2-Chloro-4-fluorobenzaldehyde≥97%84194-36-5Sigma-AldrichMain starting material.
Malonic Acid≥99%141-82-2Thermo FisherActive methylene compound.[9][10]
PyridineAnhydrous, ≥99.8%110-86-1Sigma-AldrichSolvent and weak base.[7][11]
Piperidine≥99%110-89-4Alfa AesarCatalyst.[12][13]
Hydrochloric Acid (HCl)Concentrated (37%)7647-01-0VWRFor precipitation of the product.
EthanolReagent grade64-17-5VWRFor recrystallization.
Deionized WaterN/A7732-18-5In-houseFor washing and recrystallization.
Round-bottom flask (250 mL)N/AN/AN/AReaction vessel.
Reflux condenserN/AN/AN/ATo prevent solvent loss during heating.
Heating mantleN/AN/AN/AFor controlled heating.
Magnetic stirrer and stir barN/AN/AN/AFor efficient mixing.
Buchner funnel and filtration flaskN/AN/AN/AFor vacuum filtration.
Beakers, graduated cylinders, etc.N/AN/AN/AStandard laboratory glassware.
Safety Precautions
  • 2-Chloro-4-fluorobenzaldehyde: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Malonic Acid: Harmful if swallowed and causes serious eye damage.[14][15] Avoid ingestion and contact with eyes.

  • Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[7][11] Handle in a fume hood away from ignition sources.

  • Piperidine: Flammable liquid and vapor. Toxic in contact with skin and if inhaled. Causes severe skin burns and eye damage.[12][13] Handle with extreme care in a fume hood.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with appropriate gloves and eye protection in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[16][17]

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-chloro-4-fluorobenzaldehyde (15.86 g, 0.1 mol) and malonic acid (12.49 g, 0.12 mol).

  • Addition of Solvent and Catalyst: In a fume hood, carefully add anhydrous pyridine (50 mL) to the flask, followed by the dropwise addition of piperidine (1.0 mL). The addition of piperidine can be exothermic, so it should be done slowly.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 115-120 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and concentrated hydrochloric acid (100 mL). Slowly and carefully pour the cooled reaction mixture into the ice-cold HCl solution with vigorous stirring. This will neutralize the pyridine and precipitate the crude this compound.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) to dissolve it.[18] If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (C=C, C=O, O-H).

  • Mass Spectrometry: To determine the molecular weight of the compound.[19]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase the reflux time and monitor the reaction by TLC. Ensure the reaction temperature is maintained.
Loss of product during work-up.Ensure complete precipitation by adding sufficient HCl and allowing adequate time for precipitation. Avoid using excessive solvent for washing.
Oily or Gummy Product Presence of impurities or unreacted starting materials.Ensure thorough washing of the crude product. Perform recrystallization carefully, perhaps with a different solvent system.[20]
Colored Product Formation of colored byproducts.Use activated charcoal during recrystallization to decolorize the solution.[18]

Conclusion

The Knoevenagel condensation provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions outlined in this guide, researchers can consistently obtain a high-purity product suitable for a wide range of applications in drug discovery and materials science.

References

Application Notes & Protocols: 2-Chloro-4-fluorocinnamic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives are a cornerstone scaffold in medicinal chemistry, recognized for their diverse biological activities and synthetic tractability.[1] The strategic introduction of halogen atoms onto the phenyl ring can significantly modulate the molecule's physicochemical properties, influencing its interaction with biological targets.[1] This guide focuses on 2-Chloro-4-fluorocinnamic acid, a key starting material for the synthesis of potent therapeutic agents. Its primary significance in drug discovery stems from its use as a foundational structure for T-5224, a selective and orally active small-molecule inhibitor of the Activator Protein-1 (AP-1) transcription factor.[2] This document provides a comprehensive overview of the medicinal chemistry applications derived from this scaffold, detailing the underlying mechanism of action, therapeutic potential in inflammatory diseases and oncology, and field-proven protocols for synthesis and biological evaluation.

The Central Target: Activator Protein-1 (AP-1)

Activator Protein-1 (AP-1) is not a single protein but a collection of dimeric transcription factors that play a pivotal role in regulating gene expression in response to a wide array of stimuli, including cytokines, growth factors, and cellular stress.[2][3] These dimers are composed of proteins from the Jun (c-Jun, JunB, JunD) and Fos (c-Fos, FosB, Fra-1, Fra-2) families, with the c-Fos/c-Jun heterodimer being a primary driver of pathological gene expression.[2]

AP-1 has emerged as a critical drug discovery target because its dysregulation is implicated in a host of severe human diseases, including inflammatory disorders like rheumatoid arthritis and psoriasis, as well as in cancer, where it controls genes involved in proliferation, survival, and cell migration.[3][4][5]

Mechanism of Inhibition by this compound Derivatives

The most prominent derivative, T-5224 ({3-[(2-Chloro-4-fluorophenyl)carbamoylamino]propyl}(triethoxysilyl)propylcarbamate), functions as a highly selective inhibitor of AP-1.[6][7] Its mechanism is precise:

  • Specific DNA-Binding Inhibition: T-5224 directly interferes with the ability of the c-Fos/c-Jun heterodimer to bind to its DNA consensus sequence (the AP-1 binding site) in the promoter region of target genes.[6][8]

  • High Selectivity: Crucially, this inhibition is highly specific to AP-1. T-5224 does not affect the DNA-binding activity of other key transcription factors such as NF-κB, C/EBPα, ATF-2, MyoD, or Sp-1, which minimizes off-target effects.[8]

By preventing AP-1 from binding to DNA, T-5224 effectively blocks the transcription of a cascade of downstream genes responsible for inflammation and tissue degradation.

cluster_stimuli External Stimuli cluster_nucleus Nucleus cluster_products Pathological Gene Products IL-1β IL-1β AP1 c-Fos c-Jun IL-1β->AP1 Activation TNFα TNFα TNFα->AP1 Activation PMA PMA PMA->AP1 Activation DNA AP-1 Binding Site AP1->DNA Binds to Transcription Gene Transcription DNA->Transcription MMPs MMPs (MMP-1, -3, -9, -13) Transcription->MMPs Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) Transcription->Cytokines T5224 T-5224 T5224->DNA Inhibits Binding cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Models S1 This compound (Starting Material) S2 Protocol 1: Amide Derivative Synthesis S1->S2 V1 Protocol 2: AP-1 Reporter Assay S2->V1 Test Compound V2 Protocol 3: Gelatin Zymography (MMP Activity) S2->V2 V3 Protocol 4: ELISA (Cytokine Production) S2->V3 V4 Collagen-Induced Arthritis (CIA) Model V1->V4 Candidate Validation V2->V4 Candidate Validation V3->V4 Candidate Validation

References

Application Notes & Protocols: 2-Chloro-4-fluorocinnamic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The cinnamic acid scaffold, with its phenyl ring, acrylic acid moiety, and conjugated double bond, offers a versatile platform for chemical modification to fine-tune biological activity.[1]

This application note focuses on a particularly valuable building block: 2-Chloro-4-fluorocinnamic acid . The strategic placement of halogen atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its interactions with biological targets and improve its drug-like characteristics.[1][3] The electron-withdrawing nature of the chlorine and fluorine atoms can also modulate the reactivity of the cinnamic acid system, making it a valuable precursor for the synthesis of a wide range of bioactive molecules.

This guide provides a comprehensive overview of the application of this compound as a building block, complete with detailed protocols for the synthesis of novel derivatives and a discussion of their potential therapeutic applications.

Core Applications: Amide Synthesis and Beyond

The carboxylic acid functionality of this compound is a prime site for modification, most commonly through the formation of amide bonds. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the introduction of diverse chemical functionalities and the exploration of structure-activity relationships (SAR).[4]

Key Reaction: Amide Bond Formation

The direct condensation of a carboxylic acid with an amine is generally inefficient. Therefore, activating agents are employed to facilitate the reaction. Common methods include the use of carbodiimides (like EDC), uronium/aminium salts (like HATU), or conversion to an acyl chloride.

G cluster_0 General Workflow: Amide Synthesis Start This compound Activation Carboxylic Acid Activation (e.g., SOCl₂, EDC/HOBt) Start->Activation Coupling Amine Coupling (R-NH₂) Activation->Coupling Product N-Substituted 2-Chloro-4-fluorocinnamide Coupling->Product

Caption: General workflow for the synthesis of N-substituted 2-Chloro-4-fluorocinnamide derivatives.

Application Spotlight: Synthesis of a Novel Bioactive Cinnamide

To illustrate the utility of this compound, this section provides a detailed protocol for the synthesis of a novel N-(4-chloropyridin-2-yl)-2-chloro-4-fluorocinnamamide. This class of compounds, N-aryl cinnamides, has shown promise as anticancer agents.[3] The inclusion of a substituted pyridine moiety is a common strategy in drug design to enhance solubility and provide additional hydrogen bonding interactions with biological targets.[4]

Protocol 1: Synthesis of N-(4-chloropyridin-2-yl)-2-chloro-4-fluorocinnamoyl chloride

Objective: To activate the carboxylic acid of this compound for subsequent amide coupling.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound200.591.0 g4.99 mmol
Thionyl chloride (SOCl₂)118.970.72 mL9.98 mmol
Anhydrous Dichloromethane (DCM)-20 mL-
Dry Dimethylformamide (DMF)-1 drop-

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 4.99 mmol).

  • Add anhydrous DCM (20 mL) to dissolve the starting material.

  • Add one drop of dry DMF as a catalyst.

  • Slowly add thionyl chloride (0.72 mL, 9.98 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-fluorocinnamoyl chloride is a yellow solid or oil and is used in the next step without further purification.

Protocol 2: Synthesis of N-(4-chloropyridin-2-yl)-2-chloro-4-fluorocinnamamide

Objective: To couple the activated acyl chloride with 2-amino-4-chloropyridine to form the final amide product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-fluorocinnamoyl chloride219.03~4.99 mmol4.99 mmol
2-Amino-4-chloropyridine128.550.64 g4.99 mmol
Triethylamine (TEA)101.191.04 mL7.49 mmol
Anhydrous Dichloromethane (DCM)-30 mL-

Procedure:

  • In a separate dry 100 mL round-bottom flask under an inert atmosphere, dissolve 2-amino-4-chloropyridine (0.64 g, 4.99 mmol) and triethylamine (1.04 mL, 7.49 mmol) in anhydrous DCM (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-chloro-4-fluorocinnamoyl chloride from the previous step in anhydrous DCM (15 mL).

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM (50 mL) and wash with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(4-chloropyridin-2-yl)-2-chloro-4-fluorocinnamamide.

Expected Biological Activity and Structure-Activity Relationship (SAR)

The synthesized N-(4-chloropyridin-2-yl)-2-chloro-4-fluorocinnamamide is a promising candidate for biological evaluation, particularly for its potential anticancer activity.

  • Anticancer Potential: Cinnamide derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3] The presence of halogen substituents on the phenyl ring can enhance lipophilicity, facilitating cell membrane penetration and improving cytotoxic effects.[1]

  • Structure-Activity Relationship:

    • Halogenation: The 2-chloro and 4-fluoro substituents on the cinnamic acid ring are expected to contribute to the compound's biological activity. The position and nature of halogens can significantly impact the efficacy of cinnamide derivatives.[1][3]

    • Pyridine Moiety: The 4-chloropyridine unit introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially interacting with key residues in biological targets such as protein kinases.[4] Pyridone and pyridine moieties are recognized as privileged scaffolds in drug discovery.[5][6]

Proposed Mechanism of Action

While the exact mechanism would need to be elucidated through further studies, a plausible hypothesis is that the compound could act as a kinase inhibitor. Many kinase inhibitors feature a heterocyclic ring system that interacts with the hinge region of the kinase domain.

G cluster_0 Hypothetical Kinase Inhibition Compound N-(4-chloropyridin-2-yl)- 2-chloro-4-fluorocinnamamide Kinase Target Kinase (e.g., in a cancer signaling pathway) Compound->Kinase interacts with Binding Binding to ATP Pocket (H-bonding with hinge region) Kinase->Binding Inhibition Inhibition of Kinase Activity Binding->Inhibition Downstream Blockade of Downstream Signaling Inhibition->Downstream Effect Anti-proliferative Effect (Apoptosis, Cell Cycle Arrest) Downstream->Effect

Caption: Hypothetical mechanism of action for the synthesized cinnamide derivative as a kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds. Its unique electronic and steric properties, conferred by the halogen substituents, make it an attractive starting material for drug discovery programs. The straightforward conversion of its carboxylic acid group to amides and other derivatives allows for the rapid generation of compound libraries for biological screening. The detailed protocol provided herein for the synthesis of a novel N-(4-chloropyridin-2-yl)cinnamamide serves as a practical example of its application in the development of potential therapeutic agents. Further exploration of the chemical space accessible from this building block is warranted and holds significant promise for the discovery of new medicines.

References

Application Notes & Protocols: 2-Chloro-4-fluorocinnamic Acid and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development. This document provides an in-depth exploration of 2-Chloro-4-fluorocinnamic acid and its structurally related benzoic acid analogs as pivotal intermediates in the synthesis of modern agrochemicals. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of Halogenated Phenylcarboxylic Acids in Agrochemicals

The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules is a well-established strategy in the design of bioactive compounds. In the agrochemical sector, this approach is often employed to enhance the efficacy, metabolic stability, and target specificity of herbicides, fungicides, and insecticides. The presence of chloro and fluoro substituents on a phenyl ring can significantly modulate the electronic properties, lipophilicity, and binding interactions of a molecule with its biological target.

Cinnamic acids and their benzoic acid precursors, featuring a 2-chloro-4-fluoro substitution pattern, are valuable scaffolds in this context. While this compound itself is a versatile building block for various chemical syntheses, its close analog, 2-chloro-4-fluorobenzoic acid, is a key precursor to the commercially significant herbicide, saflufenacil. This guide will delve into the synthetic pathways utilizing these intermediates, with a primary focus on the synthesis and application of saflufenacil.

Synthesis of a Key Agrochemical Intermediate: 2-Chloro-4-fluoro-5-nitrobenzoic acid

A critical step in the synthesis of several modern herbicides is the introduction of a nitro group onto the 2-chloro-4-fluorobenzoic acid scaffold. This nitro group serves as a handle for further chemical transformations, most notably its reduction to an amine, which is then elaborated into the final active ingredient.

Rationale for Nitration

The nitration of 2-chloro-4-fluorobenzoic acid is a crucial strategic step. The resulting 2-chloro-4-fluoro-5-nitrobenzoic acid is a key intermediate in the production of the herbicide saflufenacil[1][2]. The nitro group at the 5-position is subsequently reduced to an amino group, which is essential for the formation of the pyrimidinedione ring system of saflufenacil.

Proposed Synthetic Protocol: Nitration of 2-chloro-4-fluorobenzoic acid

This protocol is based on established nitration methodologies for aromatic compounds.

Materials:

  • 2-chloro-4-fluorobenzoic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Sodium sulfite

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 17.4 g (0.1 mol) of 2-chloro-4-fluorobenzoic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the benzoic acid has dissolved, begin the dropwise addition of 6.3 mL (0.15 mol) of fuming nitric acid from the dropping funnel. Maintain the temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A precipitate of the crude 2-chloro-4-fluoro-5-nitrobenzoic acid will form.

  • Collect the solid by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral.

  • To remove any residual nitric acid, create a slurry of the crude product in 100 mL of water and add a small amount of sodium sulfite until a starch-iodide paper test is negative.

  • Filter the solid again and wash with cold water.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.

Visualization of the Synthetic Pathway:

Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid 2-Chloro-4-fluorobenzoic_acid 2-Chloro-4-fluorobenzoic acid Reagents HNO₃, H₂SO₄ 2-Chloro-4-fluorobenzoic_acid->Reagents Product 2-Chloro-4-fluoro-5-nitrobenzoic acid Reagents->Product caption Nitration of 2-chloro-4-fluorobenzoic acid.

Caption: Nitration of 2-chloro-4-fluorobenzoic acid.

Application in Agrochemical Synthesis: The Herbicide Saflufenacil

Saflufenacil is a potent, broad-spectrum herbicide used for the pre-plant and pre-emergence control of a wide variety of broadleaf weeds.[3] It belongs to the pyrimidinedione class of herbicides and acts by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO).[3][4][5]

Mode of Action: PPO Inhibition

Saflufenacil's herbicidal activity stems from its ability to inhibit protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways.[4][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane damage, leading to cellular leakage and ultimately, plant death.[6]

Visualization of Saflufenacil's Mode of Action:

Saflufenacil_MoA cluster_plastid Plastid cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX_in Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX_in->PPO Protoporphyrinogen_IX_out Protoporphyrinogen IX (accumulates) Protoporphyrinogen_IX_in->Protoporphyrinogen_IX_out Leaks out Chlorophyll Chlorophyll & Heme PPO->Chlorophyll Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX_out->Protoporphyrin_IX ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Saflufenacil Saflufenacil Saflufenacil->PPO Inhibits caption Mode of action of Saflufenacil.

Caption: Mode of action of Saflufenacil.

Synthesis of Saflufenacil from 2-Chloro-4-fluoro-5-nitrobenzoic acid

The synthesis of saflufenacil is a multi-step process that begins with the reduction of the nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid, followed by the construction of the pyrimidinedione ring and subsequent derivatization. The following is a representative synthetic scheme based on patent literature.[7][8]

Step 1: Reduction of the Nitro Group

The nitro group is reduced to an amine, typically using catalytic hydrogenation or a metal-acid system.

Step 2: Formation of the Pyrimidinedione Ring

The resulting aniline derivative is reacted with a suitable three-carbon building block, such as ethyl 4,4,4-trifluoroacetoacetate, to construct the core pyrimidinedione ring system.[7]

Step 3: N-Methylation

The nitrogen at the 3-position of the pyrimidinedione ring is methylated.

Step 4: Amide Coupling

The carboxylic acid is activated and coupled with N-isopropyl-N-methylsulfamoylamide to form the final saflufenacil molecule.

Detailed Protocol (Illustrative, based on patent literature):

A detailed, multi-step synthesis protocol would require specific reagents and conditions often proprietary to the manufacturer. However, a general workflow is presented below for educational purposes.

Materials:

  • Methyl 2-chloro-4-fluoro-5-aminobenzoate

  • Ethyl trifluoroacetoacetate

  • Sodium ethoxide

  • Methylamine hydrochloride

  • An acylation reagent (e.g., ethyl chloroformate)

  • N-isopropyl-N-methylsulfamoylamide

  • Appropriate solvents (e.g., toluene, chlorobenzene, DMF)

  • Standard reaction and purification equipment

Procedure Overview:

  • Intermediate (1) Formation: Dissolve methyl 2-chloro-4-fluoro-5-aminobenzoate and ethyl trifluoroacetoacetate in a suitable solvent like toluene. Add a base such as sodium ethoxide and heat the mixture. After reaction completion, cool and wash with dilute acid to isolate the intermediate.[7]

  • Intermediate (2) Formation: React the product from the previous step with methylamine hydrochloride in a high-boiling solvent like o-xylene under heat.[7]

  • Final Product Formation: The subsequent steps involve acylation and coupling with the appropriate sulfonamide to yield saflufenacil.

Proposed Synthesis of this compound

For researchers interested in this compound for other potential agrochemical or pharmaceutical applications, a reliable synthesis is necessary. The Knoevenagel condensation is a classic and efficient method for the synthesis of cinnamic acids.[9][10]

The Knoevenagel Condensation Approach

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[9] This method is generally high-yielding and avoids the harsher conditions of some other methods like the Perkin reaction.

Proposed Protocol: Knoevenagel Condensation for this compound

Materials:

  • 2-chloro-4-fluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Toluene

  • Dilute hydrochloric acid

  • Standard laboratory glassware with a Dean-Stark trap

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 15.8 g (0.1 mol) of 2-chloro-4-fluorobenzaldehyde, 11.5 g (0.11 mol) of malonic acid, and 50 mL of toluene.

  • To this mixture, add 5 mL of pyridine and 1 mL of piperidine as catalysts.

  • Heat the reaction mixture to reflux. Water will be formed during the reaction and can be removed azeotropically using the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 3-4 hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of 2M hydrochloric acid to remove the pyridine and piperidine.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Visualization of the Knoevenagel Condensation:

Knoevenagel_Condensation Aldehyde 2-Chloro-4-fluorobenzaldehyde Catalyst Pyridine, Piperidine Aldehyde->Catalyst Malonic_Acid Malonic Acid Malonic_Acid->Catalyst Product This compound Catalyst->Product caption Synthesis of this compound.

References

Application Note: Comprehensive Characterization of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-fluorocinnamic acid (C₉H₆ClFO₂) is a halogenated derivative of cinnamic acid, a class of compounds that serve as crucial precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. The precise substitution of chlorine and fluorine atoms on the aromatic ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug development professionals.

Robust and accurate analytical characterization is paramount to ensure the identity, purity, and stability of this compound. This application note provides a detailed guide to a suite of orthogonal analytical techniques essential for its comprehensive evaluation, designed for researchers, quality control scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven protocols that constitute a self-validating analytical system.

Physicochemical Properties Summary

A foundational understanding begins with the key physicochemical properties of the analyte, which inform solvent selection, chromatographic conditions, and sample preparation strategies.

PropertyValueSource
Molecular Formula C₉H₆ClFO₂[1]
Molecular Weight 200.59 g/mol [1][2]
CAS Number 133220-86-7[1][2]
Appearance Solid, crystalline powder[3]
Solubility Soluble in organic solvents (alcohols, ketones, esters); sparingly soluble in water.[4]
pKa ~4.2 (Estimated based on similar structures)[5]

Spectroscopic Identity and Structural Confirmation

Spectroscopic methods provide fingerprint-level confirmation of a molecule's identity by probing its interaction with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. For this compound, the absorption is dominated by π → π* electronic transitions within the conjugated system, which includes the aromatic ring, the alkene double bond, and the carbonyl group. The position of the maximum absorbance (λmax) is sensitive to the electronic effects of the substituents.[6]

Causality: This technique provides a rapid confirmation of the conjugated cinnamic acid backbone. Halogen substituents can cause a slight bathochromic (red) shift in the λmax compared to unsubstituted cinnamic acid.[7] It is an excellent tool for quantitative analysis once a calibration curve is established.

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Methanol or ethanol are common choices.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Dilute this stock to a concentration that gives an absorbance reading between 0.2 and 1.0 AU (typically 5-10 µg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the solvent and use it to zero the instrument (baseline correction).

  • Measurement: Fill a second quartz cuvette with the sample solution and acquire the spectrum over a range of 200–400 nm.[6]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For cinnamic acid derivatives, a strong absorption band is typically observed between 270-320 nm.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy probes the vibrational modes of the molecule's functional groups. Each functional group (e.g., C=O, O-H, C=C) absorbs infrared radiation at a characteristic frequency, providing a unique molecular fingerprint.[9][10]

Causality: This is one of the most powerful techniques for confirming the presence of key functional groups. The carboxylic acid moiety will give rise to very distinct, strong absorptions. The presence of aromatic and alkene groups, as well as carbon-halogen bonds, can also be confirmed.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No special sample preparation is needed.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and collect the spectrum, typically over a range of 4000–400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeSource
Carboxylic Acid O–H2500–3300 (broad)Stretch[10]
Aromatic C–H3000–3100Stretch[10]
Carboxylic Acid C=O1680–1710 (strong)Stretch (conjugated)[3][10]
Alkene C=C1620–1640Stretch (conjugated)[10]
Aromatic C=C1450–1600Ring Stretch[3]
C–F1000–1400Stretch[11]
C–Cl600–800Stretch[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It reveals the chemical environment of each atom, the connectivity between atoms, and the stereochemistry.

Causality: ¹H NMR confirms the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. ¹³C NMR provides a count of the unique carbon atoms in the molecule. For this compound, NMR is essential to confirm the substitution pattern on the aromatic ring and the trans configuration of the alkene protons.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are suitable choices.[13][14]

  • Sample Preparation: Dissolve 5–10 mg of the sample in approximately 0.6–0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and identify the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Note: These are predicted values based on analogous structures. Actual values may vary slightly.

¹H NMR Predicted δ (ppm)MultiplicityCoupling (J, Hz)Assignment
Carboxylic Acid~12.5broad singlet--COOH
Aromatic7.6–7.9multiplet-Protons on the phenyl ring
Vinylic~7.6doublet~16Proton α to the ring
Vinylic~6.7doublet~16Proton β to the ring
¹³C NMR Predicted δ (ppm)Assignment
Carbonyl~167-COOH
Aromatic C-F~162 (d, J≈250 Hz)C4
Vinylic~142Cα (to ring)
Aromatic C-Cl~134C2
Aromatic115–132Other aromatic carbons
Vinylic~120Cβ (to ring)

The large coupling constant (~16 Hz) between the vinylic protons is diagnostic of a trans-alkene configuration.[13]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds and for accurate quantification.[15]

Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column.

Causality: This method is ideal for this compound, allowing for the separation of the main compound from potential impurities, such as starting materials (e.g., 2-chloro-4-fluorobenzaldehyde), synthetic by-products, or degradation products. The UV detector provides high sensitivity, leveraging the strong UV absorbance of the analyte.[16][17]

HPLCFlowchart cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_mobile Prepare Mobile Phase (e.g., A: 0.1% H₃PO₄ in H₂O B: Acetonitrile) prep_sample Prepare Sample (Dissolve in Mobile Phase ~0.1 mg/mL) prep_mobile->prep_sample prep_std Prepare Standard (Reference Material) prep_mobile->prep_std injector Autosampler/Injector prep_sample->injector Inject Sample pump Pump & Degasser pump->injector column C18 Column (e.g., 30°C) injector->column detector UV Detector (e.g., 275 nm) column->detector chromatogram Acquire Chromatogram detector->chromatogram Signal Output analysis Integrate Peaks Calculate % Area Purity chromatogram->analysis report Generate Report analysis->report

Caption: Workflow for HPLC Purity Analysis.

  • Instrumentation: A standard HPLC system with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions: The following conditions serve as an excellent starting point and should be optimized as needed.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for polar aromatic compounds.[15]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidification sharpens the peak shape of the carboxylic acid by suppressing its ionization.[5]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient Elution Start at 30% B, ramp to 90% B over 20 min, hold for 5 min, then return to initial conditions.A gradient is crucial to elute any potential impurities that have a significantly different polarity from the main compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing resolution and analysis time.[5]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.[15]
Detection UV at λmax (e.g., ~275 nm, determined from Protocol 1.1)Maximizes sensitivity for the analyte.
Injection Volume 10 µLA typical volume for analytical HPLC.
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at initial conditions) or a 50:50 mixture of water/acetonitrile to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is typically calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Mass Spectrometry for Molecular Weight Verification

Principle: Mass Spectrometry (MS) ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides an exact molecular weight and, through fragmentation patterns, offers further structural confirmation.

Causality: MS is the definitive technique for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition (C₉H₆ClFO₂). The isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides an additional layer of confirmation.

  • Instrumentation: Couple the HPLC system (from Protocol 2.1) to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).

  • Ionization Source: Use Electrospray Ionization (ESI) in negative mode, as the carboxylic acid is readily deprotonated.

  • Analysis: Inject the sample as per the HPLC protocol. The mass spectrometer will acquire spectra for the components as they elute from the column.

  • Data Interpretation:

    • Look for the deprotonated molecular ion [M-H]⁻ at m/z ≈ 199.0.

    • Confirm the isotopic pattern for one chlorine atom: a peak at m/z ≈ 201.0 should be present with roughly one-third the intensity of the m/z 199.0 peak.

Thermal Analysis

Thermal analysis techniques characterize the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting point, heat of fusion, and to assess purity.[18]

Causality: A sharp, single melting endotherm is indicative of a pure crystalline substance. The onset temperature of the melting peak provides an accurate melting point. Impurities will typically cause a broadening of the peak and a depression of the melting point.

  • Sample Preparation: Accurately weigh 2–5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (melting point).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature.

Causality: TGA is used to determine the thermal stability of the compound and to identify the temperature at which it begins to decompose. For a pure, non-hydrated sample of this compound, no significant mass loss should be observed until the decomposition temperature is reached.

  • Sample Preparation: Place 5–10 mg of the sample into a TGA pan.

  • Instrumentation: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere up to a temperature beyond its expected decomposition point (e.g., 400 °C).

  • Data Analysis: The resulting TGA curve will show a plateau where the mass is stable, followed by a drop indicating decomposition.

Integrated Analytical Workflow

A comprehensive characterization relies on the integration of these orthogonal techniques. The following workflow ensures a thorough and validated analysis of this compound.

CharacterizationWorkflow cluster_id Identity & Structure Confirmation cluster_purity Purity & Properties NMR NMR (¹H, ¹³C) - Confirms connectivity - Stereochemistry - Substitution pattern HPLC HPLC - Purity assessment - Quantification NMR->HPLC report Comprehensive Characterization Report NMR->report FTIR FTIR - Functional group identity (COOH, C=C, C-Cl, C-F) FTIR->HPLC FTIR->report MS Mass Spectrometry - Molecular weight - Isotopic pattern (Cl) MS->HPLC MS->report UV UV-Vis - Confirms conjugated system UV->HPLC UV->report DSC DSC - Melting point - Purity indication HPLC->DSC TGA TGA - Thermal stability HPLC->TGA HPLC->report DSC->report TGA->report start Sample: This compound start->NMR start->FTIR start->MS start->UV

Caption: Integrated Analytical Workflow for Characterization.

References

Application Note: 2-Chloro-4-fluorocinnamic Acid as a MALDI Matrix for Peptide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to High-Sensitivity Peptide Analysis Using 4-Chloro-α-cyanocinnamic Acid (ClCCA)

Introduction: Beyond the Gold Standard in MALDI-MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique for the analysis of biomolecules, particularly in the field of proteomics for peptide mass fingerprinting and protein identification.[1][2] The success of any MALDI experiment is critically dependent on the choice of the matrix, an energy-absorbing substance that co-crystallizes with the analyte to enable soft ionization with minimal fragmentation.[3][4]

For decades, α-cyano-4-hydroxycinnamic acid (CHCA) has been the "gold standard" matrix for peptide analysis due to its strong UV absorption and effective ionization properties.[5][6] However, the empirical discovery of early matrices has given way to the rational design of new compounds with superior performance. This guide focuses on one such advanced matrix, 4-chloro-α-cyanocinnamic acid (ClCCA) .

A Note on Nomenclature: While the topic specified 2-Chloro-4-fluorocinnamic acid, the scientifically documented and commercially available advanced matrix with a halogenated cinnamic acid structure for superior peptide analysis is 4-chloro-α-cyanocinnamic acid (ClCCA). This application note will detail the use of ClCCA, which aligns with the goal of leveraging an advanced, rationally designed matrix for enhanced peptide analysis.[2][5][7]

ClCCA was developed through a systematic and targeted variation of the functional groups of the cinnamic acid core.[8] This rational design has resulted in a matrix that offers a substantial increase in sensitivity and a more uniform response to peptides of varying basicity, overcoming some of the key limitations of CHCA.[2][8] This document provides a comprehensive overview, in-depth protocols, and field-proven insights for researchers, scientists, and drug development professionals looking to integrate ClCCA into their MALDI-MS workflows.

The Science of ClCCA: A Cooler, More Efficient Matrix

The superior performance of ClCCA stems from its distinct chemical properties, which were intentionally engineered to improve the MALDI process for peptides.

Mechanism of Enhanced Ionization:

The primary ionization pathway in MALDI is proton transfer from the matrix to the analyte.[4] The efficiency of this process is governed by the relative proton affinities of the matrix and the analyte. By substituting the 4-hydroxyl group of CHCA with a chlorine atom, the proton affinity of the ClCCA matrix is lowered.[2][9] This lower proton affinity creates a more favorable thermodynamic gradient for proton transfer to a wider range of peptides, including those with lower basicity that are often suppressed when using CHCA.[2] This leads to:

  • Reduced Bias: ClCCA shows less bias towards arginine-containing peptides compared to CHCA, resulting in a more uniform representation of the entire peptide population.[5][10]

  • Increased Sensitivity: More efficient ionization translates directly to higher signal intensity and lower limits of detection.[2][8]

A "Cooler" Matrix for Labile Peptides:

ClCCA is described as a "cooler" matrix, meaning it transfers energy to the analyte more gently during the laser-induced desorption/ionization event.[5][10] This characteristic is particularly advantageous for the analysis of labile molecules, such as peptides with post-translational modifications (PTMs).

  • Intact Ion Generation: The cooler nature of ClCCA significantly reduces in-source decay and fragmentation.[5][7] This allows for the detection of intact molecular ions of phosphopeptides, sulfated peptides, and other modified species that would otherwise fragment when using a "hotter" matrix like CHCA.[5][7]

Comparative Performance: ClCCA vs. CHCA

The theoretical advantages of ClCCA are borne out by empirical data. It consistently outperforms CHCA, particularly in challenging, low-concentration proteomic analyses.

Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA) (Gold Standard)4-Chloro-α-cyanocinnamic acid (ClCCA) (Advanced Matrix)Source(s)
BSA Digest Sequence Coverage (1 fmol) ~4%~48% [2][8]
Sensitivity with Labile Peptides BaselineUp to 10-fold improvement [5][7]
Peptide Response Bias Biased towards arginine-containing peptidesMore uniform response, less bias [5][10]
Fragmentation of Labile Peptides Significant in-source fragmentationMinimal fragmentation, labile peptides remain intact [5][7][10]
MS/MS Fragmentation (PSD) Sufficient for fragmentationWeak fragments due to the "cool" nature[5][7]
MS/MS Fragmentation (CID) EffectiveFragmentation occurs readily [5][7]

Experimental Workflow and Protocols

Adherence to a validated protocol is essential for achieving reproducible, high-quality results with ClCCA. The following sections provide a detailed, step-by-step methodology.

Workflow Overview

The process begins with the separate preparation of the peptide sample and the ClCCA matrix solution, followed by their combination on the MALDI target plate to facilitate co-crystallization, and finally, analysis by the mass spectrometer.

MALDI_Workflow cluster_prep Step 1: Preparation cluster_spot Step 2: Sample Spotting cluster_analysis Step 3: Data Acquisition cluster_data Step 4: Data Analysis Sample Peptide Sample (e.g., Tryptic Digest) Mix Mix Sample & Matrix (Typically 1:1 v/v) Sample->Mix Matrix ClCCA Matrix Solution (Recrystallized, in ACN/H2O/TFA) Matrix->Mix Spot Apply 0.5-1.0 µL to MALDI Plate Mix->Spot Crystallize Co-crystallize at Room Temp (Dried-Droplet Method) Spot->Crystallize Load Load Plate into MALDI-TOF MS Crystallize->Load Acquire Laser Irradiation & Ion Detection Load->Acquire Process Spectrum Processing Acquire->Process Identify Database Search (e.g., Mascot) Process->Identify

Caption: MALDI-MS experimental workflow using ClCCA matrix.

Protocol 1: Purification of ClCCA Matrix

Rationale: Commercial ClCCA may contain impurities from its synthesis. A simple recrystallization step can significantly improve performance by removing residual solvents and byproducts, leading to cleaner backgrounds.

  • Dissolution: Dissolve ~70 mg of crude ClCCA in 300 µL of 70% acetonitrile (70:30 acetonitrile:water) in a 1.5 mL microcentrifuge tube.

  • Heating: Gently heat the solution to 50°C to ensure complete dissolution.

  • Cooling & Phase Separation: Allow the tube to cool to room temperature, then place it in an ice bath for 5-10 minutes. A phase separation may be observed, with a small, denser lower phase containing impurities.[5]

  • Purification: Carefully withdraw and discard the lower phase (~50 µL).

  • Crystallization: The remaining upper phase contains the purified ClCCA. Use the supernatant from this for creating the working matrix solution.

Protocol 2: Preparation of ClCCA Working Solution

Rationale: The choice of solvent and additives is crucial for promoting good co-crystallization with peptides. Acetonitrile (ACN) helps dissolve the matrix and peptides, while trifluoroacetic acid (TFA) provides a source of protons and aids in ion-pairing.

  • Stock Solution: Prepare a saturated solution of purified ClCCA in a solvent mixture of 70% acetonitrile and 0.1% TFA. Alternatively, a standard concentration of 3-5 mg/mL can be used.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to ensure it is fully dissolved or saturated.

  • Clarification: If using a saturated solution, centrifuge the tube at high speed (~14,000 x g) for 1 minute to pellet any undissolved matrix.

  • Transfer: Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution. The solution is stable for several days when stored at 4°C.[11]

Protocol 3: Sample Preparation and Spotting (Dried-Droplet Method)

Rationale: The dried-droplet method is a robust and widely used technique for MALDI sample preparation. The goal is to create a homogenous crystalline spot of matrix and analyte on the target plate.[2][12]

  • Analyte Preparation: Ensure your peptide sample (e.g., from a tryptic digest) is dissolved in a suitable solvent, typically 0.1% TFA or a low percentage of ACN in water, to a final concentration in the low femtomole to low picomole per microliter range.

  • Mixing: On a clean surface or in a microcentrifuge tube, mix the peptide sample solution and the ClCCA matrix working solution. A 1:1 volume ratio is a good starting point.

  • Spotting: Immediately apply 0.5 to 1.0 µL of the mixture onto the MALDI sample plate.[12]

  • Crystallization: Allow the droplet to air dry completely at room temperature. This process allows the matrix and analyte to co-crystallize.[12] Avoid rapid drying as it can lead to heterogeneous crystals.

  • Analysis: Once the spot is completely dry, the plate is ready to be loaded into the mass spectrometer.

Data Acquisition and Interpretation

When analyzing samples prepared with ClCCA, consider the following:

  • MS Mode: In full scan MS mode, expect to see a significant increase in the number of detected peptide ions and higher sequence coverage compared to CHCA, especially at low sample concentrations.[2] Labile peptides should appear as intact protonated molecules [M+H]+ with minimal fragmentation.[5][7]

  • MS/MS Mode: Due to its "cool" nature, Post-Source Decay (PSD) may yield weak fragment ions.[5][7] However, ClCCA performs well with Collisional-Induced Dissociation (CID), where fragmentation occurs readily, allowing for successful peptide sequencing.[5][10]

Conclusion: A New Standard for Sensitivity

4-Chloro-α-cyanocinnamic acid (ClCCA) represents a significant advancement in MALDI matrix technology. Its rational design imparts properties that directly address the limitations of traditional matrices like CHCA. By providing a more efficient and gentler ionization process, ClCCA enables researchers to achieve higher sensitivity, greater sequence coverage, and more reliable analysis of labile PTMs.[2][5] For laboratories engaged in high-performance proteomics, peptide analysis, and drug development, the adoption of ClCCA is a validated step towards obtaining more comprehensive and higher-quality mass spectrometry data.

References

Application Notes & Protocols for 2-Chloro-4-fluorocinnamic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals on the utilization of 2-Chloro-4-fluorocinnamic acid (CFCA) in material science. Cinnamic acid and its derivatives are a well-established class of organic compounds valued for their versatile chemical functionalities.[1] The introduction of halogen substituents, specifically chlorine and fluorine, onto the phenyl ring of the cinnamic acid backbone significantly modulates the molecule's electronic, steric, and intermolecular bonding properties. This guide elucidates the physicochemical characteristics of CFCA, outlines its potential applications as a precursor for functional polymers and in crystal engineering, and provides detailed, field-proven protocols for its practical implementation. Safety, handling, and material characterization are also discussed in depth to ensure reliable and reproducible results.

Compound Profile and Physicochemical Properties

This compound is a doubly halogenated derivative of cinnamic acid. The presence of an electron-withdrawing chlorine atom at the ortho-position and a highly electronegative fluorine atom at the para-position creates a unique electronic profile. This substitution pattern influences the acidity of the carboxylic group, the reactivity of the alkene moiety, and the potential for non-covalent interactions, such as hydrogen and halogen bonding. These features make CFCA an intriguing building block for advanced materials.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 133220-86-7[3]
Molecular Formula C₉H₆ClFO₂[3]
Molecular Weight 200.59 g/mol [3]
Appearance White to off-white powder/crystal[4]
Purity ≥95%[3]
Topological Polar Surface Area (TPSA) 37.3 Ų[3]
Storage Conditions Store at 4°C, keep container tightly closed in a dry place.[3][4]

Safety, Handling, and Storage

Proper handling of CFCA is critical to ensure laboratory safety. While specific toxicity data for this compound is limited, the safety protocols for structurally related halocinnamic acids provide a strong basis for risk mitigation.[5][6]

2.1. Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, CFCA should be treated as a hazardous chemical.[6]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5]

    • Respiratory Protection: Use only under a chemical fume hood. If handling large quantities or if dust formation is likely, a NIOSH-approved N95 dust mask or higher is recommended.[7]

    • Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[8][9]

2.2. First Aid and Spill Management

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[5]

  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[5]

  • Spill Management: Ensure adequate ventilation. Sweep up the spilled solid, avoiding dust formation, and transfer it to a suitable, closed container for disposal.[6]

Applications in Material Science

The unique structure of CFCA makes it a promising candidate for two key areas of material science: the synthesis of functional polymers and the design of novel crystalline materials.

Precursor for Photocrosslinkable Polymers

Cinnamic acid and its derivatives are known for their ability to undergo [2+2] cycloaddition upon exposure to UV light, which crosslinks the polymer chains.[10] This property is the foundation for their use in photoresists, negative-tone lithography, and controlled-release hydrogels.

Causality Behind Application:

  • Photoreactivity: The α,β-unsaturated carbonyl system is the active site for photocrosslinking.

  • Property Tuning: The chloro and fluoro substituents can enhance the performance of the resulting polymer. Halogenation is known to increase the refractive index, improve thermal stability, and modify the solubility of polymers, making CFCA-derived materials potentially suitable for optical and biomedical applications.[10]

Building Block for Crystal Engineering

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions.[11]

Causality Behind Application:

  • Hydrogen Bonding: The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming predictable supramolecular synthons, such as carboxylic acid dimers or acid-pyridine heterosynthons.[12]

  • Halogen Bonding: Both the chlorine and fluorine atoms can act as halogen bond donors, interacting with Lewis bases (e.g., pyridyl nitrogen atoms). This provides an additional, highly directional tool for guiding crystal packing and assembling complex architectures. The ability to form both hydrogen and halogen bonds makes CFCA a versatile component for creating co-crystals with tailored electronic or pharmaceutical properties.[12]

Experimental Protocols

The following protocols are presented as robust starting points for utilizing CFCA. Researchers should optimize conditions based on their specific equipment and target materials.

Protocol 4.1: Synthesis of a Bifunctional Photocrosslinkable Monomer

This protocol details the synthesis of 1,4-butanediyl bis(3-(2-chloro-4-fluorophenyl)acrylate) , a monomer suitable for photopolymerization. The procedure is adapted from established esterification methods for similar cinnamic acid derivatives.[10][13]

Objective: To convert the monofunctional CFCA into a bifunctional monomer capable of forming a crosslinked polymer network.

Materials:

  • This compound (CFCA)

  • 1,4-Butanediol

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask dried in an oven, dissolve this compound (2.2 equivalents) and 1,4-butanediol (1.0 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Coupling Agent: Cool the flask in an ice bath (0°C). Slowly add a solution of DCC (2.3 equivalents) in anhydrous DCM dropwise over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

    • Scientist's Note: DCC is a powerful dehydrating agent that activates the carboxylic acid for esterification. The reaction is run at 0°C to minimize side reactions. DMAP serves as an acylation catalyst to accelerate the reaction.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Workup - Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Scientist's Note: The acid wash removes any remaining DMAP, while the bicarbonate wash removes unreacted CFCA.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure monomer.

G cluster_start Starting Materials cluster_synthesis Monomer Synthesis cluster_purification Purification cluster_product Final Product & Application CFCA 2-Chloro-4-fluorocinnamic acid (CFCA) Esterification Steglich Esterification (DCC, DMAP in DCM) CFCA->Esterification Butanediol 1,4-Butanediol Butanediol->Esterification Filtration Filter DCU Precipitate Esterification->Filtration Extraction Aqueous Workup Filtration->Extraction Purify Column Chromatography Extraction->Purify Monomer Bifunctional Monomer Purify->Monomer UV UV Irradiation (λ ≈ 254-365 nm) Monomer->UV Polymer Crosslinked Polymer Network UV->Polymer G cluster_inputs Inputs cluster_interactions Potential Interactions cluster_outputs Resulting Motif CFCA CFCA (H-bond donor, Halogen-bond donor) Interactions Supramolecular Assembly CFCA->Interactions Coformer Co-former (e.g., 4,4'-Bipyridine) (H-bond acceptor) Coformer->Interactions HBond Carboxylic Acid-Pyridine Hydrogen Bond (O-H···N) Interactions->HBond XBond Halogen Bond (C-Cl···N or C-F···N) Interactions->XBond

References

Application Notes and Protocols for the Synthesis and Reactions of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The presence of both a chlorine and a fluorine atom on the phenyl ring imparts unique electronic properties and steric influences that can modulate the biological activity and chemical reactivity of the molecule. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, offering detailed experimental protocols and insights into the underlying chemical principles.

These protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success in the laboratory. The information presented herein is grounded in established chemical literature and best practices in organic synthesis.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a compound is essential for its safe and effective use in experimental procedures.

PropertyValueSource
Molecular Formula C₉H₆ClFO₂[2]
Molecular Weight 200.59 g/mol [2]
Appearance White to light yellow crystalline solid/powder
Melting Point 213-216 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.[3]
CAS Number 133220-86-7[2]

Safety Precautions: this compound should be handled in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4][5] In case of contact, rinse the affected area with copious amounts of water.[4] For detailed safety information, consult the Safety Data Sheet (SDS).[4][5][6]

Synthesis of this compound

The Knoevenagel condensation is a widely employed and efficient method for the synthesis of cinnamic acid derivatives.[1][7][8] This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[1][7][8]

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol outlines the synthesis of this compound from 2-chloro-4-fluorobenzaldehyde and malonic acid.

Materials:

  • 2-Chloro-4-fluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-4-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will protonate the carboxylate and cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any remaining impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Expected Yield: 75-85%

Causality: The use of pyridine as a solvent and piperidine as a catalyst facilitates the deprotonation of malonic acid, forming a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated carboxylic acid.[7]

Knoevenagel_Condensation_Workflow cluster_synthesis Synthesis of this compound A Reactants (2-Chloro-4-fluorobenzaldehyde, Malonic Acid, Pyridine, Piperidine) B Reflux (4-6 hours) A->B Heat C Work-up (Acidification with HCl) B->C Cooling D Isolation (Vacuum Filtration) C->D E Purification (Recrystallization) D->E F Final Product (this compound) E->F

Caption: Workflow for the synthesis of this compound.

Key Reactions of this compound

The carboxylic acid and alkene functionalities of this compound allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Esterification

Esterification of the carboxylic acid group is a common transformation used to modify the properties of the molecule, for instance, to enhance its bioavailability in drug development. The Fischer-Speier esterification is a classical and effective method for this purpose.[9]

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[9]

  • Reflux: Heat the mixture to reflux for 3-6 hours. Monitor the reaction's progress by TLC.

  • Solvent Removal: After the reaction is complete, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Continue washing until the evolution of CO₂ gas ceases.[9]

  • Washing: Wash the organic layer sequentially with deionized water and then with brine.[9]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude methyl 2-chloro-4-fluorocinnamate.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Causality: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process; using a large excess of the alcohol drives the equilibrium towards the formation of the ester.[9]

Fischer_Esterification_Workflow cluster_esterification Fischer-Speier Esterification A Reactants (this compound, Methanol, H₂SO₄) B Reflux (3-6 hours) A->B Heat C Solvent Removal B->C D Extraction & Washing C->D E Drying & Solvent Evaporation D->E F Final Product (Methyl 2-Chloro-4-fluorocinnamate) E->F

Caption: General workflow for the Fischer esterification.

Amidation

The formation of an amide bond is a fundamental reaction in medicinal chemistry, as the amide functional group is a key component of many biologically active molecules.

This protocol describes the conversion of this compound to its corresponding amide via an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline or desired amine

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the solution. Stir the mixture at room temperature for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane. In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane and cool in an ice bath.

  • Add the acid chloride solution dropwise to the amine solution.[10]

  • Stir the reaction mixture at room temperature for 12-16 hours.[10]

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Causality: Thionyl chloride converts the carboxylic acid into a more reactive acid chloride. The subsequent nucleophilic acyl substitution by the amine, facilitated by the base (triethylamine) which neutralizes the HCl byproduct, leads to the formation of the amide.

Cyclization Reactions

Cinnamic acids can undergo cyclization reactions to form various heterocyclic compounds, which are of great interest in medicinal chemistry. For instance, intramolecular cyclization can lead to the formation of coumarin derivatives under specific conditions.[11]

This is a conceptual protocol, as the specific conditions for this compound may require optimization. Photocatalytic methods have been developed for the oxidative cyclization of cinnamic acids.[11]

Materials:

  • This compound

  • Photocatalyst (e.g., xanthone)

  • Oxidant (e.g., Selectfluor)

  • Acetonitrile

  • Visible light source (e.g., blue LED)

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Visible light irradiation setup

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the photocatalyst (e.g., 0.05 eq), and the oxidant (e.g., 2.0 eq) in acetonitrile.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation: Place the reaction vessel in front of a visible light source and irradiate with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Mechanistic Insight: The photocatalyst, upon absorbing light, can facilitate an electron transfer process, leading to the formation of a radical cation from the cinnamic acid. Subsequent intramolecular cyclization and oxidation would yield the coumarin derivative.[11]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols detailed in this guide for its synthesis and subsequent reactions provide a solid foundation for researchers in their synthetic endeavors. The key to successful outcomes lies in the careful execution of these procedures, with an understanding of the underlying chemical principles. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired product.

References

Introduction: The Strategic Value of a Halogenated Cinnamic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Bioactive Scaffolds from 2-Chloro-4-fluorocinnamic Acid

Cinnamic acid and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for a wide range of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2] The core structure, featuring a phenyl ring linked to an acrylic acid moiety, provides a versatile and readily modifiable scaffold for drug development.[3][4]

This guide focuses on a particularly promising starting material: This compound . The strategic placement of two different halogen atoms on the phenyl ring significantly enhances its value as a synthetic building block. The fluorine atom at the 4-position is a common bioisostere for a hydrogen atom that can improve metabolic stability, binding affinity, and membrane permeability.[5] The chlorine atom at the 2-position provides a reactive handle for further diversification through transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.[6][7]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing robust, self-validating protocols for transforming this compound into diverse libraries of novel compounds with therapeutic potential.

Scaffold Analysis and Multi-Pronged Derivatization Strategy

The molecular architecture of this compound offers three primary sites for chemical modification, enabling a combinatorial approach to library synthesis.

  • The Carboxylic Acid Group: The most accessible functional group, readily converted into a wide array of amides, esters, and other derivatives. This is a primary route for modulating solubility, lipophilicity, and hydrogen bonding capacity.

  • The Alkene Double Bond: This site can participate in cyclization reactions, such as the formation of pyrazolines or other heterocyclic systems, which are prevalent in pharmacologically active molecules.

  • The C-Cl Bond on the Aromatic Ring: The chloro-substituent is a prime target for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.[6]

The following workflow diagram illustrates a strategic approach to leveraging these reactive sites to generate distinct classes of novel compounds.

G cluster_start Starting Material cluster_r1 Route 1: Carboxylic Acid Derivatization cluster_r2 Route 2: Alkene & Acid Cyclization cluster_r3 Route 3: Aryl Halide Functionalization A This compound B Amide Library A->B Amide Coupling (Protocol 1) C Ester Library A->C Esterification D Chalcone Intermediate A->D Friedel-Crafts Acylation (Chalcone Synthesis) F Bi-aryl Compounds A->F Suzuki Coupling (Protocol 3) G Alkynylated Derivatives A->G Sonogashira Coupling E Pyrazoline Heterocycles D->E Cyclocondensation (Protocol 2)

Caption: A multi-pronged strategy for diversifying this compound.

Core Synthetic Protocols

The following protocols are designed to be robust and reproducible. Each section explains the rationale behind the chosen methodology, providing a framework for troubleshooting and adaptation.

Protocol 1: Synthesis of a Diverse Amide Library via Carbodiimide Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry.[8] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Mechanism Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by an amine. However, it can also rearrange to a stable N-acylurea byproduct, reducing yield. The addition of HOBt or HOAt traps the O-acylisourea to form an activated ester, which is more stable and reacts cleanly with the amine to form the desired amide, regenerating the HOBt/HOAt catalyst. This minimizes side reactions and improves overall efficiency.[3][9]

G cluster_activation Activation cluster_trapping Trapping & Stabilization cluster_coupling Coupling RCOOH Cinnamic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) RCOOH->Intermediate + EDC EDC EDC->Intermediate ActiveEster Active Ester Intermediate Intermediate->ActiveEster + HOBt HOBt HOBt Amide Amide Product (R-CONHR') ActiveEster->Amide + Amine Amine Amine (R'-NH2)

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Experimental Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 200 mg).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 5-10 mL).

  • Reagent Addition: Add HOBt (1.2 eq) and the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting cinnamic acid is consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash sequentially with 1 M HCl (to remove excess amine and EDC urea), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Amine (R-NH₂)1.1Nucleophile for amide formation
EDC·HCl1.5Carboxylic acid activating agent
HOBt1.2Coupling additive to suppress side reactions and increase yield
DIPEA (if using amine·HCl salt)2.5Non-nucleophilic base to free the amine
Anhydrous DCM or DMF-Reaction Solvent
Protocol 2: Synthesis of Pyrazoline Heterocycles via Chalcone Intermediates

This two-step protocol first creates a chalcone (an α,β-unsaturated ketone) intermediate, which then undergoes cyclocondensation with hydrazine to form a five-membered pyrazoline ring system. Pyrazolines are a privileged scaffold in medicinal chemistry with diverse biological activities.

Step 2a: Synthesis of (E)-1-aryl-3-(2-chloro-4-fluorophenyl)prop-2-en-1-one (Chalcone)

Rationale: This step involves the Claisen-Schmidt condensation of an appropriate acetophenone with 2-chloro-4-fluorobenzaldehyde (derived from the starting cinnamic acid, or synthesized separately). The reaction is typically base-catalyzed. For this guide, we will assume the synthesis starts from the corresponding aldehyde for simplicity, a common route in chalcone synthesis.

Experimental Procedure:

  • Preparation: In a flask, dissolve 2-chloro-4-fluorobenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Catalyst Addition: Cool the solution to 0-5 °C and add an aqueous solution of a strong base like NaOH or KOH (2.0-3.0 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. A precipitate of the chalcone will typically form.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure chalcone.

Step 2b: Synthesis of 5-aryl-3-(2-chloro-4-fluorophenyl)-4,5-dihydro-1H-pyrazole

Rationale: The chalcone intermediate readily reacts with hydrazine hydrate in a polar protic solvent. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring.

Experimental Procedure:

  • Preparation: Dissolve the chalcone from Step 2a (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) (2.0-3.0 eq). If using acetic acid as the solvent, it also acts as a catalyst. If in ethanol, a few drops of acetic acid can be added to catalyze the reaction.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. A solid product will precipitate.

  • Purification: Collect the crude pyrazoline by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the ketone carbonyl and the appearance of new signals for the CH and CH₂ protons of the pyrazoline ring in the NMR are key diagnostic markers.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol targets the C-Cl bond on the aromatic ring, a challenging but highly valuable transformation for late-stage functionalization. Aryl chlorides are less reactive than bromides or iodides, requiring a more active catalyst system.

Rationale: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[10][11] For an unactivated aryl chloride, a catalyst system employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is crucial. These ligands promote the difficult oxidative addition of the Pd(0) catalyst into the strong C-Cl bond, which is often the rate-limiting step of the catalytic cycle.[6]

Experimental Procedure:

  • Preparation: In a Schlenk flask or microwave vial, combine this compound (or its ester/amide derivative) (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos (4-10 mol%). Alternatively, use a pre-formed palladium pre-catalyst like SPhos-Pd-G3 (2-5 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O in a 4:1 ratio). Degassing (by bubbling N₂ or Ar through the solvent for 15-20 min) is critical to prevent catalyst oxidation.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. If the product is an acid, an acidic workup (e.g., washing with dilute HCl) will be necessary to protonate the carboxylate salt before extraction.

ComponentMolar Eq. / Mol%Purpose
Aryl Halide (Substrate)1.0 eqElectrophile
Arylboronic Acid1.5 eqNucleophile
Palladium Catalyst2-5 mol%Active metal center for the catalytic cycle
Phosphine Ligand (e.g., SPhos)4-10 mol%Stabilizes and activates the Pd catalyst for C-Cl bond cleavage
Base (e.g., K₃PO₄)3.0 eqActivates the boronic acid and participates in the transmetalation step
Degassed Solvent-Reaction medium

Characterization and Purification Standards

For all synthesized compounds, a rigorous and multi-faceted approach to characterization is mandatory to ensure structural integrity and purity, which are prerequisites for any subsequent biological evaluation.

  • Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring to determine the consumption of starting materials and the formation of products.

  • Flash Column Chromatography: The primary method for purifying crude reaction products. The choice of silica gel or alumina and the eluent system must be optimized for each compound class.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts, coupling constants, and integration of signals provide definitive proof of the molecular structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound with high precision.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compounds, typically aiming for >95% for compounds intended for biological screening.

Medicinal Chemistry Applications and Future Directions

Derivatives of cinnamic acid have demonstrated significant potential as anticancer agents by inducing apoptosis and arresting the cell cycle.[2][12] The novel compounds synthesized from this compound can be screened against a variety of cancer cell lines (e.g., lung, breast, prostate) to assess their cytotoxic effects.[12] Furthermore, the structural motifs generated, such as amides and pyrazolines, are known to possess antimicrobial and enzyme-inhibitory properties.[13]

The strategic inclusion of the ortho-chloro and para-fluoro substituents provides a unique electronic and steric profile that can be exploited to achieve selective inhibition of biological targets like matrix metalloproteinases (MMPs) or other enzymes implicated in disease progression.[12] The library of compounds generated through the protocols described herein can serve as a starting point for structure-activity relationship (SAR) studies, guiding the rational design of next-generation therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-fluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction yields. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.

I. Synthesis Overview: The Knoevenagel Condensation

The synthesis of this compound is commonly achieved via a Knoevenagel condensation. This reaction involves the condensation of 2-chloro-4-fluorobenzaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[1][2] The subsequent decarboxylation of the intermediate product yields the desired α,β-unsaturated carboxylic acid.[1][3]

Reaction Pathway

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Chloro-4-fluorobenzaldehyde 2-Chloro-4-fluorobenzaldehyde Intermediate Intermediate Adduct 2-Chloro-4-fluorobenzaldehyde->Intermediate + Malonic Acid Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Base Base (e.g., Pyridine/Piperidine) Base->Intermediate catalyzes Product This compound Intermediate->Product - H₂O, - CO₂ (Decarboxylation)

Caption: Knoevenagel condensation for this compound synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Knoevenagel condensation of 2-chloro-4-fluorobenzaldehyde can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, and the purity of your reactants.[4]

Possible Causes and Solutions:

  • Catalyst Choice and Activity: The selection and condition of the basic catalyst are critical.[5] Weak bases like piperidine and pyridine are commonly used to deprotonate the active methylene compound (malonic acid) without promoting self-condensation of the aldehyde.[6][7]

    • Troubleshooting:

      • Use fresh or recently purified piperidine or pyridine. Older catalysts can absorb moisture and carbon dioxide from the air, reducing their activity.

      • Consider using a combination of pyridine as the solvent and a catalytic amount of piperidine, which can enhance the reaction rate.[8]

      • For a greener approach, alternative catalysts like ammonium bicarbonate can be effective and avoid the use of more hazardous amines.[6]

  • Reaction Temperature and Time: The reaction temperature significantly impacts the rate and yield.[5] While some Knoevenagel condensations proceed at room temperature, heating is often necessary to drive the reaction to completion.[4]

    • Troubleshooting:

      • Optimize the reaction temperature. Gentle reflux is often employed for this synthesis.[8]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and prevent the formation of side products from prolonged heating.[4]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[5]

    • Troubleshooting:

      • If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[9] This can significantly shift the equilibrium towards the product.

  • Purity of Reactants: Impurities in the 2-chloro-4-fluorobenzaldehyde or malonic acid can interfere with the reaction.[4]

    • Troubleshooting:

      • Ensure the purity of your starting materials. Recrystallize or distill them if necessary. The aldehyde is particularly susceptible to oxidation to the corresponding carboxylic acid.

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side reactions in this synthesis are the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the newly formed cinnamic acid derivative.

Minimization Strategies:

  • Control of Basicity: Using a base that is too strong can favor the self-condensation of 2-chloro-4-fluorobenzaldehyde.[5] Stick to weaker bases like pyridine and piperidine.

  • Stoichiometry: A slight excess of the malonic acid can help to ensure the complete consumption of the aldehyde, minimizing its self-condensation. However, a large excess can lead to purification challenges. A molar ratio of 1:1.2 to 1:1.5 (aldehyde:malonic acid) is a good starting point.[5]

  • Temperature Control: Avoid excessively high temperatures, as this can promote polymerization and other side reactions.[10]

Q3: The final product is difficult to purify. What are the common impurities and what is the best purification method?

A3: Common impurities include unreacted 2-chloro-4-fluorobenzaldehyde, malonic acid, and any side products.[10]

Purification Protocol:

  • Initial Work-up: After the reaction is complete, the mixture is typically poured into a mixture of crushed ice and concentrated hydrochloric acid.[8] This protonates the carboxylate and causes the crude product to precipitate.

  • Filtration: The crude solid is collected by vacuum filtration and washed thoroughly with cold water to remove any water-soluble impurities like residual acid and catalyst salts.[8]

  • Recrystallization: This is the most effective method for purifying the crude this compound.[10]

    • Solvent System: A mixture of ethanol and water is often a suitable solvent system for recrystallization.[10] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to form pure crystals.

    • Charcoal Treatment: If the product is colored, you can add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.[10]

III. Experimental Protocols

Optimized Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions.

Materials:

  • 2-Chloro-4-fluorobenzaldehyde

  • Malonic acid

  • Pyridine (analytical grade)

  • Piperidine (analytical grade)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine.

  • Add 2-chloro-4-fluorobenzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to a gentle reflux for 2-4 hours.[8]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Troubleshooting Flowchart

Troubleshooting_Yield Start Low Yield of this compound Check_Reactants Check Purity of Reactants Start->Check_Reactants Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Purify_Reactants Purify Starting Materials (Distill/Recrystallize) Check_Reactants->Purify_Reactants Impurities Suspected Use_Fresh_Catalyst Use Fresh/Purified Catalyst Check_Catalyst->Use_Fresh_Catalyst Catalyst Inactive Optimize_Temp_Time Optimize Temperature & Time (Monitor with TLC) Check_Conditions->Optimize_Temp_Time Incomplete Reaction Remove_Water Implement Water Removal (e.g., Dean-Stark) Check_Conditions->Remove_Water Equilibrium Issue End Improved Yield Purify_Reactants->End Use_Fresh_Catalyst->End Optimize_Temp_Time->End Remove_Water->End

Caption: Troubleshooting logic for low yield in the Knoevenagel condensation.

IV. Data Summary

The following table provides a general overview of how different parameters can affect the synthesis of cinnamic acid derivatives via Knoevenagel condensation.

ParameterConditionExpected Impact on YieldReference
Catalyst Piperidine/PyridineGood to excellent yields[7]
Ammonium Bicarbonate"Green" alternative, potentially lower yields[6]
Solvent PyridineActs as both solvent and catalyst[8]
Toluene with Dean-StarkExcellent for water removal, drives equilibrium[9]
EthanolGood yields, often used for room temperature reactions[4]
Temperature Room TemperatureMay result in slow reaction or low conversion[5]
Reflux (40-80°C)Generally increases reaction rate and yield[4]

V. References

  • BenchChem. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting low yields in Knoevenagel condensation. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting Knoevenagel condensation side reactions. Retrieved from BenchChem Technical Support.

  • Alfa Chemistry. (n.d.). Knoevenagel Condensation. Retrieved from --INVALID-LINK--

  • Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism.

  • riomaisseguro.rio.rj.gov.br. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism.

  • BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Knoevenagel Condensation with Pyridyl Aldehydes.

  • Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?.

  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.

  • Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

  • ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.

  • Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction.

  • Alkali Scientific. (n.d.). 2-Chloro-4-fluorobenzaldehyde, 1 X 5 g (348074-5G).

  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

  • PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation.

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chlorocinnamic Acid.

  • ResearchGate. (n.d.). Optimization of the reaction conditions.

  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic.

  • BenchChem. (2025). Optimizing Knoevenagel Condensation: A Technical Support Center.

  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde.

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). The condensation of aldehydes with malonic acid.

  • ResearchGate. (n.d.). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions.

  • MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.

  • BenchChem. (n.d.). A Comprehensive Technical Guide to 2-Chlorocinnamic Acid.

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5.

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5.

  • The Scientific Journey of 2-Chlorocinnamic Acid: From Synthesis to Application. (n.d.).

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.

  • BenchChem. (n.d.). 2-Chlorocinnamic Acid: A Versatile Intermediate in Pharmaceutical Synthesis.

References

Technical Support Center: Purification of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the purification of 2-Chloro-4-fluorocinnamic acid. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the purity of my crude this compound?

A1: Before attempting any large-scale purification, a preliminary purity assessment is crucial to determine the nature and extent of contamination. This initial analysis will guide your purification strategy.

  • Melting Point Determination: Pure crystalline solids have a sharp, defined melting point. For this compound, this is typically in the range of 213-216 °C[1]. A broad melting range or a value significantly lower than the literature suggests the presence of impurities, which disrupt the crystal lattice.[2]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique to visualize the number of components in your crude mixture. Spot your crude material alongside the starting materials (e.g., 2-chloro-4-fluorobenzaldehyde) on a silica gel plate. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, reversed-phase HPLC is the method of choice. A pure sample will show a single major peak, while impurities will appear as separate peaks. This technique is highly effective for separating cinnamic acid derivatives.[3]

Q2: My crude product is off-color and has a low melting point. What are the likely impurities from my synthesis?

A2: The impurities present are highly dependent on the synthetic route employed. Understanding the potential by-products of your reaction is key to selecting an effective purification method.

  • From Knoevenagel or Perkin Reactions: These are common condensation reactions used for synthesis.[4]

    • Unreacted Starting Materials: Residual 2-chloro-4-fluorobenzaldehyde is a very common impurity.[5]

    • Reaction Reagents: If using a Perkin reaction, residual acetic anhydride may be present.[5]

    • Side-Products: Colored, resinous by-products can form from the self-condensation of the aldehyde or anhydride, especially at elevated temperatures.[5][6]

  • From Wittig Reactions: The Wittig reaction converts aldehydes or ketones to alkenes.[7][8]

    • Phosphine Oxide: A major by-product is triphenylphosphine oxide (Ph₃P=O), which must be removed.

    • Geometric Isomers: The reaction can produce a mixture of (E)- and (Z)-isomers of this compound.[9] The desired product is typically the more stable trans-(E)-isomer.[5]

    • Unreacted Ylide/Aldehyde: Incomplete reaction will leave residual Wittig reagent or aldehyde.

Q3: What is the most reliable, first-pass method for purifying crude this compound?

A3: Recrystallization is the most effective and widely used method for purifying this compound on a laboratory scale.[5] The principle relies on the difference in solubility between the desired compound and impurities in a chosen solvent system at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble (or insoluble) at both temperatures.

For this compound, an ethanol/water mixture is often an excellent choice.[4][5] The compound is readily soluble in ethanol and sparingly soluble in water.[10][11]

Troubleshooting Guide: Recrystallization

This is the most common purification step and often presents the most challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Too much solvent was used , keeping the product in solution even when cold.[2] 2. The solution was cooled too quickly , preventing crystal nucleation. 3. The solution is supersaturated and requires initiation.1. Gently boil off some of the solvent to increase the concentration and allow the solution to cool again.[2] 2. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[2] 3. Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of pure product.[2]
Product "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the solute (less common for this specific compound). 2. The solution is cooling too rapidly from a highly concentrated state. 3. Significant impurities are present, depressing the melting point.1. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly. 2. Ensure a slower cooling rate. 3. Consider a preliminary purification step like acid-base extraction to remove gross impurities first.
Low Recovery/Yield 1. Excessive solvent was used, leaving a significant amount of product in the mother liquor.[2] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold.1. Use the minimum amount of hot solvent required for complete dissolution.[2] 2. Pre-heat the filter funnel and flask with hot solvent vapor before filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product.1. Before the slow cooling step, add a small amount (spatula tip) of activated charcoal to the hot solution. 2. Boil for a few minutes, then perform a hot filtration to remove the charcoal, which adsorbs colored impurities.[5][6]
Experimental Protocol: Recrystallization of this compound
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol to dissolve the solid at room temperature. Heat the solution gently on a hot plate.

  • Solvent Addition: While heating, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.[2] At this point, if the solution is colored, you may add activated charcoal and perform a hot filtration.[6]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove residual solvent.

Advanced Purification & Troubleshooting
Q4: Recrystallization didn't remove all the impurities. What's the next step?

A4: If neutral impurities, such as unreacted 2-chloro-4-fluorobenzaldehyde, persist, an acid-base extraction is an excellent secondary purification method.[2]

Causality: This technique exploits the acidic nature of the carboxylic acid group.

  • By dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a weak aqueous base (e.g., sodium bicarbonate solution), the acidic this compound is deprotonated to form its water-soluble carboxylate salt.

  • Neutral impurities, like the starting aldehyde, remain in the organic layer.

  • The layers are separated, and the aqueous layer containing the desired product is re-acidified (e.g., with HCl), causing the pure carboxylic acid to precipitate out of the water.[2]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The deprotonated product will move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation: Combine the aqueous layers. A "backwash" with a small amount of fresh organic solvent can remove any lingering neutral impurities from the aqueous phase.[2]

  • Re-acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate as a white solid.[2]

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Q5: My NMR spectrum shows a mixture of E/Z isomers. How can I separate them?

A5: Separating geometric isomers can be challenging as their physical properties are often very similar.

  • Fractional Recrystallization: Sometimes, one isomer is slightly less soluble than the other in a particular solvent system. Careful, repeated recrystallizations may enrich the less soluble isomer. This can be a tedious process.

  • Column Chromatography: This is often the most effective method. For cinnamic acid derivatives, reversed-phase chromatography (e.g., C18 silica) is typically more effective than normal-phase (silica gel) for separating closely related compounds.[12][13] Using a buffered mobile phase at a low pH (e.g., 2.5-3.5) can suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[3]

Q6: How do I definitively confirm the purity of my final product?

A6: A combination of analytical methods should be used to provide orthogonal confirmation of purity.

  • HPLC: Run the final sample on a validated HPLC method. Purity should be >98% (or as required) with no significant impurity peaks.

  • NMR Spectroscopy (¹H and ¹³C): A proton and carbon NMR spectrum should show clean signals corresponding to the structure of this compound with no unexplained peaks. The coupling constants of the vinylic protons can confirm the (E)- or (Z)-stereochemistry.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For this compound, the expected molecular weight is approximately 200.59 g/mol .[14]

  • Melting Point: The final product should have a sharp melting point that matches the literature value (e.g., 213-216 °C).[1]

Visualized Workflows and Data
Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₆ClFO₂[14]
Molecular Weight 200.59 g/mol [1][14]
Appearance White to off-white crystalline solid[10]
Melting Point 213-216 °C[1]
Solubility Sparingly soluble in water; Soluble in ethanol, methanol, DMSO[10]

General Purification & Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis1 Initial Assessment cluster_purification Purification cluster_analysis2 Final Confirmation Crude Crude Product (from Synthesis) Assess Purity Assessment (TLC, MP, HPLC) Crude->Assess Analyze sample Recryst Recrystallization (Ethanol/Water) Assess->Recryst Impurities detected AcidBase Acid-Base Extraction Recryst->AcidBase Neutral impurities remain Chrom Column Chromatography (If necessary) Recryst->Chrom Isomers or close impurities Final Final Purity Check (HPLC, NMR, MS, MP) Recryst->Final Visually pure AcidBase->Recryst Precipitate Chrom->Final PureProduct >98% Pure Product Final->PureProduct Purity Confirmed

Caption: General workflow for purification and analysis.

Decision Tree for Purification Method Selection

G Start Crude Product Analysis (TLC/HPLC) Recryst Primary Method: Recrystallization Start->Recryst Mainly solid impurities or slight discoloration AcidBase Secondary Method: Acid-Base Extraction Start->AcidBase Significant neutral impurities (e.g., starting aldehyde) Chrom Advanced Method: Column Chromatography Start->Chrom Isomers (E/Z) or impurities with very similar polarity Pure Product is Pure Recryst->Pure Success AcidBase->Recryst After precipitation, for final polishing Chrom->Pure Success

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Enhancing the Stability of 2-Chloro-4-fluorocinnamic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluorocinnamic acid. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address common challenges related to the stability of this compound solutions. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability Challenges

This compound, like other cinnamic acid derivatives, is susceptible to various degradation pathways that can compromise its efficacy and lead to inconsistent experimental outcomes. The primary stability concerns for this compound in solution are photodegradation, pH-dependent hydrolysis, and oxidation. The presence of halogen substituents (chlorine and fluorine) on the aromatic ring can influence the electron distribution of the molecule, potentially affecting its reactivity and degradation profile.

This guide will walk you through the key factors influencing the stability of this compound solutions and provide actionable strategies to mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound solutions.

Q1: My this compound solution is showing a decrease in concentration over time. What are the likely causes?

A decrease in the concentration of your solution is likely due to chemical degradation. The most common culprits are:

  • Photodegradation: Exposure to light, especially UV radiation, can induce cis-trans isomerization of the double bond or [2+2] cycloaddition to form dimers.[1][2]

  • pH Instability: The stability of cinnamic acid derivatives can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) may accelerate hydrolysis of the carboxylic acid group or other reactions.[3][4][5]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule. Cinnamic acid itself is known to be labile to oxidative conditions.[6]

Troubleshooting Steps:

  • Protect from Light: Immediately transfer your solutions to amber-colored vials or wrap your containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Control pH: Ensure your solution is buffered to a pH where the compound exhibits maximum stability. For many phenolic compounds, slightly acidic to neutral pH is often optimal.[3][4][5]

  • Deoxygenate Solvents: If oxidation is suspected, sparging your solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution can help. The addition of antioxidants may also be considered.

Q2: What is the best solvent to dissolve this compound for my experiments?

The choice of solvent is critical for both solubility and stability. While water is a common solvent, the solubility of this compound in water is limited. Organic solvents are often required.

A study on the solubility of the related compound, 2-chlorocinnamic acid, in 16 organic solvents showed that its solubility increases with temperature.[7][8] Based on this, and the properties of similar fluorinated cinnamic acids which dissolve readily in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), these are good starting points.[9]

Recommended Solvents (in order of decreasing polarity):

  • Methanol

  • Ethanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

Causality: The polarity of the solvent will affect the solubility. It is crucial to determine the optimal solvent that provides the desired concentration without promoting degradation. Always use HPLC-grade solvents to avoid impurities that could catalyze degradation.

Q3: I am observing peak tailing and inconsistent results in my HPLC analysis of this compound. What could be the problem?

Peak tailing in HPLC is a common issue with aromatic carboxylic acids and can be caused by several factors:

  • Secondary Silanol Interactions: The carboxylic acid group can interact with free silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will be present, causing peak broadening and tailing.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Q4: Can I use excipients to improve the stability of my this compound solution?

Yes, certain excipients can significantly enhance the stability of your solution:

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[2][10][11] The choice between a hydrophilic (ascorbic acid) or lipophilic (BHT, BHA) antioxidant will depend on your solvent system.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, encapsulating the labile parts of the molecule and protecting them from degradation.[6][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for improving both solubility and stability of poorly soluble drugs.[6]

Causality: Antioxidants work by scavenging free radicals or by being preferentially oxidized over the drug substance.[9][11] Cyclodextrins create a protective microenvironment for the drug molecule, shielding it from factors like light and hydrolysis.[6][12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stability of this compound solutions.

Protocol 1: Solubility Determination

This protocol outlines a method for determining the solubility of this compound in various solvents.[5]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it on an orbital shaker or use a magnetic stirrer.

  • Equilibrate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range of your HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • The calculated concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.[10][14][15]

Materials:

  • This compound solution (in a suitable solvent)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Mix your stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix your stock solution with 0.1 M NaOH.

    • Incubate at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix your stock solution with 3% H₂O₂.

    • Keep at room temperature for a specified period.

    • At each time point, withdraw a sample and analyze by HPLC.

  • Thermal Degradation:

    • Place your solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • At each time point, withdraw a sample, cool it to room temperature, and analyze by HPLC.

  • Photodegradation:

    • Expose your solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4][5][16]

    • Keep a control sample protected from light at the same temperature.

    • At specified time points, analyze both the exposed and control samples by HPLC.

Data Analysis:

  • For each condition, compare the chromatograms of the stressed samples with that of a non-degraded standard.

  • Identify and quantify any new peaks that appear, which represent degradation products.

  • Calculate the percentage of degradation of the parent compound.

Caption: Workflow for a forced degradation study.

Protocol 3: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.[6][17][18][19]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (or as determined by UV scan)

  • Gradient Program:

    • Start with a suitable ratio of A and B (e.g., 70:30).

    • Run a linear gradient to increase the percentage of B over 15-20 minutes.

    • Include a wash step with a high percentage of B and a re-equilibration step at the initial conditions.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from all potential degradation products.

Data Presentation

Table 1: Recommended Solvents for Initial Solubility Screening

SolventPolarity IndexRationale
Water10.2Standard aqueous medium, though solubility is expected to be low.
Methanol5.1Good starting point for polar organic solvents.
Ethanol4.3Another common polar protic solvent.
Acetonitrile5.8A polar aprotic solvent, common in HPLC.
DMSO7.2High solubilizing power, but can be difficult to remove.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl at 60 °CUp to 24 hours
Base Hydrolysis0.1 M NaOH at 60 °CUp to 24 hours
Oxidation3% H₂O₂ at Room Temp.Up to 24 hours
Thermal80 °C (solid or solution)Up to 48 hours
Photostability≥ 1.2 million lux hours & ≥ 200 W h/m²As per ICH Q1B

Potential Degradation Pathways

Based on the chemistry of cinnamic acids and halogenated aromatic compounds, the following degradation pathways for this compound can be postulated. Experimental verification through forced degradation studies is essential.

  • Photodegradation:

    • Cis-Trans Isomerization: The trans (E) isomer can convert to the cis (Z) isomer upon exposure to UV light.

    • [2+2] Cycloaddition: Dimerization to form cyclobutane derivatives (truxillic or truxinic acids).

  • Hydrolytic and Oxidative Degradation:

    • The degradation of halogenated aromatic compounds often involves hydroxylation of the aromatic ring, followed by ring cleavage.[16][18][20] The chloro and fluoro substituents may be displaced by hydroxyl groups under certain conditions.

Degradation_Pathways Compound This compound (trans) Cis_Isomer cis-Isomer Compound->Cis_Isomer Isomerization Dimer Cyclobutane Dimers Compound->Dimer [2+2] Cycloaddition Hydroxylated Hydroxylated Intermediates Compound->Hydroxylated Hydroxylation/Dehalogenation Ring_Cleavage Ring-Cleaved Products Hydroxylated->Ring_Cleavage Oxidative Cleavage Light Light (UV) Light->Cis_Isomer Light->Dimer Stress Heat, pH, Oxidants Stress->Hydroxylated

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: A Troubleshooting Guide to 2-Chloro-4-fluorocinnamic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluorocinnamic acid. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis, modification, and application of this versatile chemical intermediate. As your virtual application scientist, my goal is to move beyond simple protocols and explain the causal relationships behind experimental outcomes, empowering you to troubleshoot effectively and optimize your reactions.

Section 1: Foundational Knowledge & Physicochemical Properties

Before troubleshooting reactions, a firm grasp of the starting material's characteristics is essential. This compound is a substituted aromatic carboxylic acid. The presence of electron-withdrawing groups (chloro and fluoro) on the phenyl ring and the conjugated system of the acrylic acid moiety dictates its reactivity, solubility, and potential side reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 133220-86-7[1]
Molecular Formula C₉H₆ClFO₂[1]
Molecular Weight 200.59 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 213 - 217 °C[3]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, methanol, and DMSO.[2]
pKa ~4.2 (Estimated, similar to 2-chlorocinnamic acid)[4]

Section 2: Synthesis of this compound - FAQs & Troubleshooting

The most common synthetic routes to substituted cinnamic acids are the Perkin and Knoevenagel condensations.[5] These reactions, while classic, have nuances that can significantly impact yield and purity.

FAQ 1: My Perkin reaction to synthesize this compound has a low yield and a lot of dark, tar-like byproduct. What is going wrong?

This is a frequent issue in Perkin reactions, which require high temperatures.[6] The formation of resinous byproducts typically points to issues with moisture, temperature control, or reagent stoichiometry.[7]

Potential Causes & Solutions:

  • Moisture Contamination: Acetic anhydride, a key reagent, reacts readily with water to form acetic acid, rendering it ineffective for the condensation.[7] The base catalyst (e.g., sodium acetate) must also be anhydrous.[6]

    • Solution: Use freshly opened or properly stored acetic anhydride. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous sodium acetate; it's advisable to fuse it immediately before the reaction to drive off any absorbed moisture. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice.[7]

  • Suboptimal Temperature: The Perkin reaction requires heat (typically 160-180°C), but excessive temperatures can promote the self-condensation of acetic anhydride or polymerization of the aldehyde, leading to tar formation.[4][7]

    • Solution: Carefully control the reaction temperature using a sand or oil bath with a thermocouple. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting material is consumed.

  • Incorrect Stoichiometry: An improper molar ratio of the 2-chloro-4-fluorobenzaldehyde to acetic anhydride can result in an incomplete reaction.[7]

    • Solution: An excess of acetic anhydride is typically used to drive the reaction to completion. A common molar ratio is 1 equivalent of aldehyde to 1.5-2.5 equivalents of acetic anhydride.[4]

Workflow & Troubleshooting Logic for Perkin Synthesis

The following diagram outlines the general workflow for the Perkin synthesis of this compound and a logical approach to troubleshooting low-yield outcomes.

Perkin_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Low Yield Reactants 1. Combine Reactants (Aldehyde, Acetic Anhydride, Anhydrous Base) Heat 2. Heat Reaction (160-180°C, 3-5h) Reactants->Heat Workup 3. Aqueous Workup (Pour into H2O, Neutralize) Heat->Workup Purify 4. Isolate & Purify (Acidify, Filter, Recrystallize) Workup->Purify Product Pure Product Purify->Product LowYield Low Yield or Tar Formation CheckMoisture Verify Anhydrous Conditions? (Reagents, Glassware) LowYield->CheckMoisture Start Here CheckTemp Temperature Controlled? (160-180°C) CheckMoisture->CheckTemp If Yes CheckRatio Correct Stoichiometry? (Excess Anhydride) CheckTemp->CheckRatio If Yes

Caption: Perkin synthesis workflow and troubleshooting logic.

Section 3: Reactions Utilizing this compound - FAQs & Troubleshooting

Once synthesized, this compound is a versatile starting material for further derivatization. Common reactions include hydrogenation of the double bond, esterification/amidation of the carboxylic acid, and cross-coupling reactions.

FAQ 2: I am trying to reduce the double bond of this compound via catalytic hydrogenation, but the reaction is slow or incomplete. What should I consider?

Catalytic hydrogenation is a standard method for reducing the alkene in cinnamic acids.[8] Sluggish reactions often point to catalyst poisoning or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivation: The catalyst (e.g., Palladium on Carbon, Platinum Oxide) is sensitive to impurities. Halogenated compounds can sometimes interfere with catalysis, though they are generally stable under these conditions. Sulfur or nitrogen-containing impurities from previous steps are common poisons.

    • Solution: Ensure the starting material is highly pure. Recrystallization is an effective purification method.[7] Use a higher catalyst loading or a more active catalyst if needed. A patent describing a similar hydrogenation used Platinum Oxide hydrate successfully.[8]

  • Insufficient Hydrogen Pressure: The reaction rate is dependent on the pressure of hydrogen gas.

    • Solution: While many hydrogenations can be run at atmospheric pressure, using a Parr hydrogenation apparatus to increase the pressure (e.g., to 50 psi) can significantly accelerate the reaction.[8]

  • Solvent Choice: The solvent must fully dissolve the starting material to ensure efficient contact with the catalyst.

    • Solution: Ethanol (95%) is a commonly used and effective solvent for this type of hydrogenation.[8] If solubility is an issue, consider co-solvents like ethyl acetate or THF, ensuring they are compatible with the reaction conditions.

FAQ 3: My Heck coupling reaction using this compound (or its ester) is failing. The catalyst turns black and conversion is low.

The Heck reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive.[9][10] The formation of a black precipitate (palladium black) is a tell-tale sign of catalyst decomposition, which is the primary cause of failed Heck reactions.

Potential Causes & Solutions:

  • Presence of Oxygen: The active Pd(0) catalyst is readily oxidized by oxygen to an inactive Pd(II) species, which then precipitates as palladium black.

    • Solution: This is the most critical parameter. All solvents and liquid reagents must be rigorously degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 30-60 minutes). The reaction must be run under a strict inert atmosphere from start to finish.

  • Inappropriate Base/Ligand: The base is not just an acid scavenger; it is crucial for regenerating the active Pd(0) catalyst in the catalytic cycle. The ligand stabilizes the palladium center and modulates its reactivity.

    • Solution: For aryl chlorides, which are less reactive, bulky, electron-donating phosphine ligands are often required.[9] The choice of base is also critical; both organic (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃) are used, and the optimal choice can be substrate-dependent.[9][11]

  • High Temperature: While heat is often required, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Find the minimum temperature required for the reaction to proceed at a reasonable rate. An optimization screen may be necessary.

Protocol: Recrystallization for Purification

This protocol is essential for ensuring the high purity of this compound, which is critical for the success of subsequent reactions.[7][12]

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water mixture is often effective.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.[12]

  • Crystallization: Slowly add hot water to the hot ethanol solution until it just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Afterwards, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent (the same ethanol/water ratio) and then dry them in a vacuum oven or desiccator.

Section 4: Common Side Reactions

FAQ 4: I am observing gas evolution and formation of a different product during a high-temperature reaction. Could this be decarboxylation?

Yes, decarboxylation is a known thermal or metal-catalyzed side reaction for cinnamic acids, leading to the formation of the corresponding styrene derivative.[13][14][15] The conjugated double bond provides a favorable pathway for the loss of CO₂.

Causality & Mitigation:

  • Mechanism: The reaction involves the loss of carbon dioxide from the carboxylic acid group. This can be promoted by heat or by certain transition metals.[14][16]

  • Mitigation:

    • Temperature Control: Avoid unnecessarily high reaction temperatures.

    • Protecting Groups: If the carboxylic acid is not the desired reactive site, consider converting it to an ester or amide. These functional groups are generally more stable to decarboxylation.

    • Catalyst Choice: Be mindful that some catalysts, particularly those used in cross-coupling, can promote decarboxylation.[13]

Troubleshooting Decarboxylation

Decarboxylation_Troubleshooting cluster_solutions Mitigation Strategies Symptom Symptom: - Unexpected Product - Gas Evolution - Mass loss (CO₂) Diagnosis Diagnosis: Probable Decarboxylation Symptom->Diagnosis Temp Lower Reaction Temperature Diagnosis->Temp Primary Action Protect Protect Carboxylic Acid (e.g., as Ester) Diagnosis->Protect If Temp Lowering is Not an Option Catalyst Screen Different Catalysts Diagnosis->Catalyst If Reaction is Metal-Catalyzed

Caption: Logic for addressing suspected decarboxylation.

Section 5: Analytical Methods

Confirming the identity, purity, and reaction progress is paramount. A multi-technique approach is recommended.

Table 2: Recommended Analytical Techniques

TechniqueApplicationKey Information Provided
TLC Reaction monitoring, fraction analysisQuick assessment of reaction completion, presence of starting materials, and formation of byproducts.
HPLC Purity assessment, quantitative analysisAccurate determination of purity (%), quantification of product and impurities.[4][17]
¹H & ¹³C NMR Structure elucidationConfirms the chemical structure, stereochemistry (E/Z isomerism of the double bond), and purity.[4]
LC-MS/GC-MS Identification of unknown byproductsProvides molecular weight information to help identify impurities or side products.[17][18]
Melting Point Purity checkA sharp melting point close to the literature value indicates high purity. A broad or depressed range suggests impurities.[19]

This guide is intended to serve as a starting point for troubleshooting your work with this compound. Successful chemical synthesis relies on a combination of robust protocols and a fundamental understanding of the chemical principles at play.

References

Technical Application Guide: Troubleshooting Side Reactions in the Synthesis of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Chloro-4-fluorocinnamic acid. This valuable chemical intermediate is often prepared via condensation reactions, which, while effective, are prone to side reactions that can impact yield, purity, and downstream processability. This document provides a structured, in-depth approach to identifying, understanding, and mitigating these common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues frequently encountered during the synthesis of substituted cinnamic acids.

Q1: My overall yield is significantly lower than expected. What are the most probable causes?

A: Low yields in cinnamic acid syntheses, particularly those employing Knoevenagel-Doebner or Perkin conditions, often stem from three primary areas:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete conversion of the starting aldehyde.

  • Competing Side Reactions: The starting materials or product can be consumed by unintended reaction pathways, directly lowering the theoretical maximum yield. Common culprits include aldehyde self-condensation or Michael addition.

  • Loss During Work-up and Purification: The desired product may be lost during extraction, precipitation, or recrystallization steps. For instance, if the pH is not sufficiently acidic during precipitation, a significant portion of the carboxylate salt may remain in the aqueous phase.

Q2: My final product is off-color (e.g., yellow to brown) after isolation. What causes this and how can I obtain a pure white solid?

A: Discoloration is typically due to the presence of minor, highly conjugated impurities or polymeric materials formed during the reaction. Potential causes include:

  • Aldehyde Impurities: The starting 2-chloro-4-fluorobenzaldehyde may contain oxidized impurities (e.g., the corresponding benzoic acid) or have degraded upon storage.

  • Excessive Heat or Reaction Time: Prolonged heating can lead to decomposition and the formation of complex, colored side products.

  • Ineffective Purification: The initial purification may have failed to remove colored impurities. A second recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or treatment with activated carbon can often resolve this. The crude product can be dissolved, boiled briefly with activated carbon, and filtered while hot to remove these impurities.

Q3: My analytical data (¹H NMR, HPLC) shows several unexpected peaks. What are the most common impurities I should expect?

A: Besides unreacted starting materials (2-chloro-4-fluorobenzaldehyde and the active methylene compound), the most common process-related impurities are products of predictable side reactions. For a Knoevenagel-Doebner synthesis using malonic acid, you should look for:

  • 2-Chloro-4-fluorobenzoic Acid and 2-Chloro-4-fluorobenzyl Alcohol: These arise from a Cannizzaro-type side reaction if the base is too strong or conditions are too harsh.

  • Michael Adduct: The product, an α,β-unsaturated acid, can act as a Michael acceptor and react with another equivalent of the malonate carbanion.

  • cis-Isomer of this compound: While the trans (E)-isomer is typically the thermodynamically favored product, some amount of the cis (Z)-isomer may form.

Section 2: Deep Dive: Troubleshooting the Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner reaction, which involves the condensation of an aldehyde with malonic acid using a basic catalyst (often pyridine with a piperidine co-catalyst), is a highly effective method for this synthesis. However, its success hinges on carefully controlling the reaction to favor the desired pathway over competing side reactions.

Primary Synthesis Pathway: Knoevenagel-Doebner Reaction

The intended reaction proceeds through the formation of a carbanion from malonic acid, which then attacks the carbonyl of 2-chloro-4-fluorobenzaldehyde. The resulting intermediate subsequently undergoes dehydration and decarboxylation to yield the final product.

G cluster_main Desired Knoevenagel-Doebner Pathway Aldehyde 2-Chloro-4-fluorobenzaldehyde Intermediate Aldol-type Intermediate Aldehyde->Intermediate Nucleophilic Attack Malonic_Acid Malonic Acid Carbanion Malonate Carbanion Malonic_Acid->Carbanion Deprotonation Base Pyridine/ Piperidine Base->Malonic_Acid Carbanion->Intermediate Product This compound Intermediate->Product Dehydration & Decarboxylation

Caption: Desired Knoevenagel-Doebner reaction pathway.

Side Reaction 1: Cannizzaro Reaction (Aldehyde Disproportionation)

Issue: You observe the formation of 2-chloro-4-fluorobenzoic acid and 2-chloro-4-fluorobenzyl alcohol.

Causality & Mechanism: The Cannizzaro reaction is a base-induced disproportionation that occurs with aldehydes lacking α-hydrogens, such as 2-chloro-4-fluorobenzaldehyde. If the base used is too strong (e.g., NaOH, KOH) or if reaction temperatures are excessively high, the hydroxide ion can attack the aldehyde carbonyl. The resulting intermediate then transfers a hydride to a second aldehyde molecule, leading to one molecule being oxidized (to the carboxylic acid) and one being reduced (to the alcohol). While the amine bases in the Knoevenagel-Doebner reaction are weak, this pathway can still become significant under poorly controlled conditions.

G cluster_side Cannizzaro Side Reaction Aldehyde1 Aldehyde Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate Nucleophilic Attack Aldehyde2 Aldehyde Hydride_Transfer Hydride Transfer Aldehyde2->Hydride_Transfer Strong_Base Strong Base (e.g., OH⁻) Strong_Base->Aldehyde1 Intermediate->Hydride_Transfer Acid 2-Chloro-4-fluorobenzoic Acid Hydride_Transfer->Acid Alcohol 2-Chloro-4-fluorobenzyl Alcohol Hydride_Transfer->Alcohol

Caption: The Cannizzaro reaction disproportionates the aldehyde.

Troubleshooting & Prevention Protocol:

StepActionRationale
1. Catalyst Selection Use weak amine bases exclusively. A combination of pyridine as the solvent and a catalytic amount of piperidine is standard and effective.Strong bases like hydroxides or alkoxides will strongly promote the Cannizzaro reaction. Piperidine is sufficiently basic to deprotonate malonic acid but not to attack the aldehyde carbonyl directly.
2. Temperature Control Maintain the reaction temperature strictly, typically between 80-100°C. Avoid localized overheating.Higher temperatures increase the rate of all reactions, but can disproportionately favor the Cannizzaro pathway and cause decomposition.
3. Order of Addition Add the 2-chloro-4-fluorobenzaldehyde slowly to the pre-heated solution of malonic acid in pyridine/piperidine.This ensures that the aldehyde is introduced into an environment rich in the malonate nucleophile, maximizing the probability of the desired Knoevenagel condensation over aldehyde self-reaction.
Side Reaction 2: Michael Addition

Issue: You detect a higher molecular weight impurity, likely a propane-1,3-dicarboxylic acid derivative.

Causality & Mechanism: The α,β-unsaturated carboxylic acid product is an excellent Michael acceptor. The malonate carbanion, being a soft nucleophile, can attack the β-carbon of the newly formed cinnamic acid product. This 1,4-conjugate addition forms a new carbon-carbon bond and consumes both the product and the malonate reagent, leading to a complex impurity and reduced yield. This is more prevalent with extended reaction times or if a large excess of malonic acid is used.

G cluster_michael Michael Addition Side Reaction Product This compound (Michael Acceptor) Michael_Adduct High MW Impurity (Michael Adduct) Product->Michael_Adduct 1,4-Conjugate Addition Carbanion Malonate Carbanion (Nucleophile) Carbanion->Michael_Adduct

Caption: Michael addition consumes product and reagent.

Troubleshooting & Prevention Protocol:

StepActionRationale
1. Stoichiometry Control Use a slight molar excess of the aldehyde relative to malonic acid (e.g., 1.1 : 1.0).By ensuring malonic acid is the limiting reagent, its concentration decreases as the reaction proceeds, reducing the probability of it attacking the product.
2. Reaction Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC).Once the starting aldehyde is consumed, the reaction should be stopped promptly. Unnecessarily long reaction times allow the Michael addition to become more significant.
3. Quenching Once complete, cool the reaction mixture and quench by pouring it into a cold, dilute acid solution (e.g., HCl).This protonates the carbanion, halting its nucleophilic activity, and begins the precipitation of the acidic product.

Section 3: Preventative Strategies & Purification

Proactive quality control and robust purification are essential for obtaining high-purity this compound.

Table 1: Starting Material Quality Control
ReagentRecommended PurityKey Impurities to CheckAnalytical Method
2-Chloro-4-fluorobenzaldehyde >98%2-Chloro-4-fluorobenzoic acidHPLC, ¹H NMR
Malonic Acid >99%Acetic acid, WaterMelting Point, Karl Fischer Titration
Pyridine Anhydrous, >99%Water, PicolinesKarl Fischer, GC
Experimental Protocol: In-Process TLC Monitoring
  • Prepare TLC Plate: Use a silica gel plate.

  • Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) with a few drops of acetic acid is a good starting point. The acid suppresses the streaking of the carboxylic acid spots.

  • Spotting: On the baseline, spot the starting aldehyde, a co-spot (aldehyde + reaction mixture), and the reaction mixture.

  • Development & Visualization: Develop the plate and visualize under a UV lamp (254 nm). The aldehyde will be less polar (higher Rf) than the cinnamic acid product. The reaction is complete when the aldehyde spot disappears from the reaction mixture lane.

Experimental Protocol: Purification by Recrystallization
  • Dissolution: Transfer the crude, filtered solid to a flask. Add a minimal amount of a suitable hot solvent (e.t., ethanol, or glacial acetic acid) to dissolve the solid completely.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the carbon and any insoluble impurities.

  • Crystallization: Add a hot anti-solvent (e.g., water) dropwise to the hot filtrate until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Technical Support Center: Purification of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance for increasing the purity of 2-Chloro-4-fluorocinnamic acid. Here, we will explore common challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in crude this compound often stem from the synthetic route employed. Common contaminants may include unreacted starting materials such as 2-chloro-4-fluorobenzaldehyde, reagents from the condensation reaction (like malonic acid or acetic anhydride), and side-products.[1][2] It's also possible to have isomeric impurities, such as the (Z)-isomer, though the trans-(E)-isomer is generally more stable.[1]

Q2: What is the most effective initial method for purifying crude this compound?

A2: For a significant initial increase in purity, acid-base extraction is a highly effective and straightforward method.[3][4] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[5][6] The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the cinnamic acid into its water-soluble salt.[7] After separating the aqueous layer, re-acidification will precipitate the purified this compound.[7][8]

Q3: How do I choose the best recrystallization solvent for this compound?

A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. For cinnamic acid derivatives, mixed solvent systems are often effective.[9] A common choice is an ethanol/water or methanol/water mixture.[1][9][10] The crude solid is dissolved in a minimal amount of the hot alcohol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form. Solubility data indicates that this compound is soluble in solvents like ethanol and methanol, and sparingly soluble in water, making these mixed solvent systems suitable.[11][12][13]

Q4: When should I consider using column chromatography?

A4: Column chromatography is recommended when simpler methods like recrystallization or acid-base extraction fail to remove persistent impurities, particularly those with similar chemical properties to the desired product.[14] It is especially useful for separating isomers or closely related analogues.[2] Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed for carboxylic acids.[14][15]

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: The purity of your final product should be confirmed using a combination of methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of non-volatile organic compounds, providing high resolution to separate the main compound from impurities.[16][17]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting range.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any remaining impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying and quantifying any volatile impurities that may be present.[17][18]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Step Scientific Rationale
Too much solvent used Evaporate some of the solvent to concentrate the solution and then allow it to cool again.The goal is to create a supersaturated solution upon cooling to maximize crystal formation. If too much solvent is present, a significant amount of the product will remain dissolved even at low temperatures.[7]
Premature crystallization Preheat the filtration funnel and flask before filtering the hot solution.This prevents the solution from cooling too quickly during the transfer, which can cause the product to crash out of solution along with impurities.[7]
Inappropriate solvent choice Re-evaluate the solvent system. Test the solubility of a small sample in various solvents to find one with a large solubility difference between hot and cold conditions.The efficiency of recrystallization is highly dependent on the solvent's properties. A good solvent will dissolve the compound when hot but not when cold.
Cooling too rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.
Issue 2: Purity Does Not Improve After Acid-Base Extraction
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete extraction Perform multiple extractions with the basic solution (e.g., 3 x 50 mL instead of 1 x 150 mL).Partitioning between two immiscible phases is an equilibrium process. Multiple smaller extractions are more efficient at transferring the solute from one layer to the other than a single large extraction.
Emulsion formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.The increased ionic strength of the aqueous layer can help to destabilize the emulsion and promote layer separation.
Impurity is also acidic If the impurity has a similar pKa, acid-base extraction will not be effective. Consider column chromatography for separation.Acid-base extraction relies on a significant difference in the acidic or basic properties of the compounds to be separated.
Incomplete re-acidification Ensure the aqueous layer is sufficiently acidic (pH 1-2) by adding acid dropwise and checking with pH paper.The carboxylic acid will only precipitate out of the aqueous solution if it is fully protonated. Incomplete acidification will result in a lower yield.[7]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the upper aqueous layer. Drain the lower organic layer.

  • Wash: Add a small amount of fresh ethyl acetate to the aqueous layer and shake. This "back-wash" helps to remove any remaining neutral impurities. Separate and discard the organic layer.

  • Re-acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is strongly acidic (check with pH paper). The purified this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry it thoroughly under vacuum.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System (Methanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid.

  • Insoluble Impurity Removal (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). If it becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold methanol/water mixture and then dry them under vacuum.

Visualizations

G cluster_0 Acid-Base Extraction Workflow crude Crude this compound (in Organic Solvent) sep_funnel Separatory Funnel: Add aq. NaHCO₃ & Shake crude->sep_funnel layers Two Layers Form: Aqueous (Top) & Organic (Bottom) sep_funnel->layers aq_layer Aqueous Layer: Contains Sodium 2-Chloro-4-fluorocinnamate layers->aq_layer Separate org_layer Organic Layer: Contains Neutral/Basic Impurities (Discard) layers->org_layer Separate acidify Re-acidify Aqueous Layer with HCl aq_layer->acidify precipitate Precipitation of Purified Product acidify->precipitate filtration Vacuum Filtration precipitate->filtration pure_product Pure this compound filtration->pure_product

Caption: Workflow for Acid-Base Extraction.

G cluster_1 Recrystallization Troubleshooting Logic start Low Yield? cause1 Too Much Solvent? start->cause1 Yes cause2 Cooled Too Fast? start->cause2 No solution1 Evaporate Excess Solvent cause1->solution1 end Yield Improved solution1->end solution2 Allow Slow Cooling cause2->solution2 cause3 Wrong Solvent? cause2->cause3 No solution2->end solution3 Re-evaluate Solvent System cause3->solution3 solution3->end

Caption: Troubleshooting Low Recrystallization Yield.

References

Technical Support Center: Resolving Solubility Challenges of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. By understanding the physicochemical properties of this compound and the principles behind various dissolution techniques, you can ensure reliable and reproducible results in your downstream applications.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of this compound's properties is crucial for troubleshooting solubility. Halogenation and the presence of a carboxylic acid group significantly influence its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₉H₆ClFO₂--INVALID-LINK--[1]
Molecular Weight 200.59 g/mol --INVALID-LINK--[1]
Predicted pKa ~3.9 ± 0.4ACD/pKa DB[2]
Predicted XlogP 2.4--INVALID-LINK--[3]
Appearance White to light yellow crystalline solid/powder--INVALID-LINK--[4]

Note: The pKa value is a prediction based on the structure of this compound using advanced computational algorithms. The actual experimental value may vary.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues in a practical, question-and-answer format, providing both immediate solutions and the scientific reasoning behind them.

Issue 1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4).

This is the most frequently encountered issue. The poor aqueous solubility of this compound is due to its crystalline structure and the hydrophobic nature of the substituted aromatic ring.

Quick Answer: The most effective method to dissolve this compound in aqueous buffers is through pH modification. By increasing the pH, you deprotonate the carboxylic acid group, forming a much more soluble carboxylate salt.

In-depth Explanation: The solubility of a carboxylic acid is highly dependent on its ionization state, which is governed by the pH of the solution and the compound's pKa. The Henderson-Hasselbalch equation illustrates this relationship:

pH = pKa + log ([A⁻]/[HA])

Where:

  • [HA] is the concentration of the neutral, less soluble acid form.

  • [A⁻] is the concentration of the ionized, more soluble carboxylate (salt) form.

To ensure the majority of the compound is in its soluble, ionized form, the pH of the solution should be significantly higher than the pKa. A general rule of thumb is to adjust the pH to be at least 2 units above the pKa. For this compound, with a predicted pKa of ~3.9, a pH of 7.4 is generally sufficient for dissolution.

dot

pH_Solubility_Relationship cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH Predominantly HA (Neutral Form) Low Aqueous Solubility High_pH Predominantly A⁻ (Ionized Form) High Aqueous Solubility Low_pH->High_pH Increase pH (e.g., add NaOH)

Caption: pH effect on carboxylic acid solubility.

Issue 2: I've tried adjusting the pH, but I still see some precipitation.

Several factors could be at play if you still observe precipitation after pH adjustment.

Troubleshooting Steps:

  • Insufficient Base: Ensure you have added enough base to fully deprotonate the compound. It's recommended to prepare a concentrated stock solution in a small amount of dilute base (e.g., 0.1 N NaOH) before diluting it into your final buffer.

  • Sonication: Use a bath sonicator to provide mechanical energy to break up solid aggregates and facilitate dissolution.

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution. However, be cautious about the thermal stability of your compound and other components in your media.

  • Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the desired pH after the addition of the acidic compound.

dot

Dissolution_Workflow start Weigh Compound step1 Add small volume of dilute base (e.g., 0.1 N NaOH) start->step1 step2 Vortex/Sonicate until dissolved step1->step2 step3 Add to final buffer step2->step3 step4 Adjust to final pH step3->step4 end Fully Dissolved Solution step4->end

Caption: Recommended workflow for aqueous dissolution.

Issue 3: I need to prepare a stock solution in an organic solvent. Which one should I use?

For applications where an aqueous solution is not suitable, or for preparing high-concentration stock solutions, organic solvents are a good choice.

Recommended Solvents: Based on data for the closely related 2-chlorocinnamic acid, the following organic solvents are effective:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power. A stock solution of up to 100 mg/mL in DMSO has been reported for 2-chlorocinnamic acid.[5]

  • Ethanol: Readily dissolves the compound.[5]

  • Methanol: Similar to ethanol, a good choice for dissolution.

  • Acetone: Also an effective solvent.[5]

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a sterile conical tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration.

  • Dissolution: Vortex the solution thoroughly. If needed, use a bath sonicator for a few minutes to ensure complete dissolution. Gentle warming can also be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Important Consideration for Biological Assays: When using a DMSO stock for aqueous-based biological assays, ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Issue 4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.

This is a common problem when diluting a concentrated organic stock into an aqueous medium. The compound, which is stable in the organic solvent, crashes out as it comes into contact with the less favorable aqueous environment.

Solution: The key is to add the DMSO stock to the aqueous buffer, not the other way around, and to do so with vigorous mixing.

dot

Dilution_Precipitation cluster_0 Incorrect Method cluster_1 Correct Method incorrect Buffer -> DMSO Stock (High local concentration of compound leads to precipitation) correct DMSO Stock -> Buffer (with vigorous mixing) (Rapid dispersion minimizes precipitation)

References

Technical Support Center: Reaction Condition Optimization for 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Chloro-4-fluorocinnamic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: For the synthesis of this compound, the Knoevenagel-Doebner condensation is the most widely recommended and scalable method. This reaction involves the condensation of 2-chloro-4-fluorobenzaldehyde with malonic acid, catalyzed by a base, and typically followed by in-situ decarboxylation.[1] It is generally preferred over the Perkin reaction due to its milder reaction conditions and often higher yields.[2]

Q2: What are the roles of pyridine and piperidine in the Knoevenagel-Doebner reaction?

A2: In the Doebner modification of the Knoevenagel condensation, pyridine serves as both the solvent and a basic catalyst that facilitates the decarboxylation of the intermediate dicarboxylic acid.[1][3] Piperidine, a stronger base than pyridine, acts as the primary catalyst for the initial condensation reaction between the aldehyde and the enolate of malonic acid.[2][4] The combination of these two bases is crucial for the efficient one-pot synthesis of the final cinnamic acid product.

Q3: Can I use other bases or solvents for this reaction?

A3: While the pyridine/piperidine system is classic, concerns over the toxicity and handling of pyridine have led to the exploration of alternatives. Greener approaches have been developed, including solvent-free reactions using benign amines or ammonium salts as catalysts.[5] For instance, ammonium bicarbonate has been shown to be an effective catalyst in solvent-free conditions.[5] However, for a robust and well-established procedure, the pyridine/piperidine system remains a reliable choice, particularly during initial optimizations.

Q4: My final product is a mixture of E and Z isomers. How can I obtain the desired E (trans) isomer?

A4: The Knoevenagel-Doebner reaction typically yields the thermodynamically more stable (E)-isomer as the major product.[2] The initial product may be a mixture of E and Z isomers, but often, equilibration to the more stable E-isomer can be achieved during the reaction or workup.[1] Purification by recrystallization is usually effective in isolating the pure (E)-isomer.

Q5: How can I confirm the identity and purity of my this compound product?

A5: The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point consistent with the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.

  • IR Spectroscopy: Shows characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the carbon-carbon double bond.[6]

  • Mass Spectrometry: Confirms the molecular weight of the compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: Low or No Product Yield

  • Question: I am getting a very low yield of this compound, or the reaction doesn't seem to be working at all. What could be the issue?

  • Answer: Low or no yield in a Knoevenagel-Doebner condensation can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Probable Cause 1: Inactive Catalyst or Reagents.

      • Solution: Ensure that the 2-chloro-4-fluorobenzaldehyde is pure and free from any oxidized impurities (e.g., the corresponding carboxylic acid). Use freshly opened or distilled pyridine and piperidine. Malonic acid should be a fine, dry powder.

    • Probable Cause 2: Suboptimal Reaction Temperature.

      • Solution: The reaction typically requires heating to proceed at a reasonable rate. Gentle reflux is often employed. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to side reactions and degradation of the product. Monitor the reaction temperature closely.

    • Probable Cause 3: Incorrect Stoichiometry.

      • Solution: A slight excess of malonic acid (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the aldehyde.[5] The amount of piperidine catalyst is also critical; too little will result in a slow reaction, while too much can promote side reactions. A catalytic amount (e.g., 0.1 equivalents relative to the aldehyde) is usually sufficient.

Problem 2: Formation of a Sticky or Oily Residue Instead of a Crystalline Product

  • Question: After the reaction and workup, I am left with a dark, sticky residue instead of the expected white crystalline solid. What is happening?

  • Answer: The formation of a resinous or oily product often indicates the presence of impurities or side products.

    • Probable Cause 1: Side Reactions.

      • Solution: The primary side reaction to consider is the self-condensation of the aldehyde, which can be promoted by an excessive amount of a strong base or high temperatures. Ensure that the piperidine is added in catalytic amounts and that the reaction temperature is not excessively high. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

    • Probable Cause 2: Incomplete Decarboxylation.

      • Solution: The intermediate, 2-chloro-4-fluorobenzalmalonic acid, is a dicarboxylic acid and may have different physical properties. Incomplete decarboxylation can lead to a mixture that is difficult to crystallize. Ensure sufficient heating in pyridine to drive the decarboxylation to completion.

Problem 3: Difficulty in Product Purification

  • Question: My crude product is colored, and I am having trouble obtaining a pure, white solid after recrystallization. What can I do?

  • Answer: Purification challenges often arise from the presence of colored impurities or the selection of an inappropriate recrystallization solvent.

    • Probable Cause 1: Colored Impurities.

      • Solution: If the crude product is colored, a charcoal treatment during the workup can be effective. After the reaction, when the product is in its salt form in an aqueous basic solution, add a small amount of activated charcoal, heat the solution briefly, and then perform a hot filtration to remove the charcoal before acidification.

    • Probable Cause 2: Incorrect Recrystallization Solvent.

      • Solution: Finding the right solvent system is key to successful recrystallization. For cinnamic acid derivatives, a mixed solvent system like ethanol/water is often effective.[7][8] The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.

Optimized Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-Chloro-4-fluorobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-fluorobenzaldehyde (1 equivalent).

  • Reagent Addition: Add malonic acid (1.2 equivalents) to the flask, followed by pyridine (sufficient to dissolve the solids and act as a solvent).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of hexane and ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: After the reaction is complete (as indicated by the consumption of the aldehyde), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

  • Purification: Purify the crude product by recrystallization. A mixed solvent system of ethanol and water is recommended. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven.

Data Presentation

The following tables summarize the key reaction parameters and their impact on the synthesis.

Table 1: Reagent Stoichiometry and Roles

ReagentMolar EquivalentsRole
2-Chloro-4-fluorobenzaldehyde1.0Starting Material
Malonic Acid1.1 - 1.5Active Methylene Compound
PyridineSolventSolvent and Decarboxylation Catalyst
Piperidine0.1 - 0.2Condensation Catalyst

Table 2: Representative Reaction Conditions and Expected Outcomes

ParameterConditionRationaleExpected Outcome
Temperature80-100 °C (Reflux)To provide sufficient energy for the condensation and decarboxylation steps.Higher reaction rate and yield.
Reaction Time2-4 hoursTo ensure complete conversion of the starting material.High yield of the desired product.
Catalyst Ratio (Pyridine:Piperidine)HighPyridine facilitates decarboxylation, while a catalytic amount of piperidine is sufficient for condensation.Efficient one-pot synthesis.

Visualizations

Reaction Mechanism

Knoevenagel_Doebner_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Decarboxylation MA Malonic Acid Enolate Enolate MA->Enolate + Piperidine Piperidine Piperidine (Base) Adduct Aldol Adduct Enolate->Adduct + Aldehyde Aldehyde 2-Chloro-4-fluorobenzaldehyde Intermediate Dicarboxylic Acid Intermediate Adduct->Intermediate - H2O Product This compound Intermediate->Product Heat, Pyridine - CO2

Caption: Knoevenagel-Doebner reaction mechanism.

Experimental Workflow

experimental_workflow A 1. Reaction Setup (Aldehyde, Malonic Acid, Pyridine, Piperidine) B 2. Heating & Reflux (2-4 hours) A->B C 3. Reaction Workup (Cooling, Acidification with HCl) B->C D 4. Isolation (Vacuum Filtration, Washing) C->D E 5. Purification (Recrystallization from Ethanol/Water) D->E F 6. Drying & Characterization (NMR, IR, MP) E->F

Caption: Experimental workflow for synthesis.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield or No Reaction Q1 Check Reagents & Catalysts Start->Q1 A1_Yes Reagents are pure and active Q1->A1_Yes Yes A1_No Purify/replace reagents Q1->A1_No No Q2 Verify Reaction Temperature A1_Yes->Q2 A2_Yes Temperature is optimal Q2->A2_Yes Yes A2_No Adjust heating Q2->A2_No No Q3 Confirm Stoichiometry A2_Yes->Q3 A3_Yes Stoichiometry is correct Q3->A3_Yes Yes A3_No Adjust reagent ratios Q3->A3_No No End Consult further literature or support A3_Yes->End

Caption: Troubleshooting low yield issues.

References

avoiding degradation of 2-Chloro-4-fluorocinnamic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues during storage and handling, ensuring the integrity of your starting materials and the reproducibility of your results.

Introduction: The Challenge of Stability

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its halogenated aromatic ring and reactive acrylic acid moiety make it a versatile precursor. However, these same features can also render it susceptible to various degradation pathways if not stored and handled correctly. Understanding the underlying chemical principles governing its stability is paramount for any researcher using this compound. This guide will delve into the causality behind best practices for storage and provide actionable protocols to detect and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure of this compound, it is susceptible to several degradation pathways common to cinnamic acid derivatives, with the halogen substituents influencing the reaction rates. The primary pathways of concern are:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce cis-trans isomerization of the double bond and, in the solid state or concentrated solutions, [2+2] cycloaddition to form cyclobutane derivatives[1].

  • Oxidative Degradation: The aromatic ring and the double bond can be susceptible to oxidation, especially in the presence of oxidizing agents or radicals[2]. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the susceptibility of the benzene ring to oxidative attack[3][4].

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decarboxylation or other decomposition reactions. For instance, polystyrene, a related structure, begins to soften and melt around 160°C and decomposes at higher temperatures[1][5].

  • Hydrolysis: Although the carboxylic acid itself is stable, derivatives such as esters or amides are susceptible to acid or base-catalyzed hydrolysis[6].

  • Microbial Degradation: While less of a concern for pure, solid compounds, contamination can lead to microbial degradation, which often proceeds via β-oxidation of the side chain[7][8].

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored under the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 4°C[9]Reduces the rate of potential thermal degradation and other chemical reactions.
Light In the dark (e.g., in an amber vial or a light-blocking container)[1]Prevents photodegradation, such as isomerization and cycloaddition.
Atmosphere Tightly sealed container in a dry, well-ventilated area.Minimizes exposure to moisture, which could facilitate hydrolysis of any ester or amide impurities, and oxygen, which can promote oxidative degradation.
Inert Gas For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Displaces oxygen, further protecting against oxidative degradation.
Compatibility Away from strong oxidizing agents[10].Prevents chemical reactions that could degrade the compound.
Q3: I've prepared a solution of this compound for my experiment. How should I store it?

A3: Solutions are generally more prone to degradation than the solid material. To maintain the integrity of your solution:

  • Use Amber Glassware: Always prepare and store solutions in amber glass vials or flasks to protect them from light[1].

  • Solvent Choice: The polarity of the solvent can influence stability[1]. If your experiment allows, consider testing the stability in different solvents.

  • Degas Solvents: To minimize oxidative degradation, it is advisable to degas the solvent before preparing the solution[1].

  • Control pH: The photodegradation of cinnamic acid has been shown to decrease with increasing pH[11]. If compatible with your experimental design, maintaining a neutral or slightly alkaline pH may enhance stability.

  • Short-Term Storage: For short-term storage (e.g., during a series of experiments), keep solutions refrigerated (2-8°C) and protected from light.

  • Long-Term Storage: For longer-term storage, consider freezing the solution at -20°C or -80°C. However, perform a small-scale stability test to ensure the compound does not precipitate or degrade upon thawing.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

If you observe a decrease in the efficacy of your compound or variability in your experimental outcomes, it may be due to the degradation of your this compound stock.

G A Inconsistent Results Observed B Check Storage Conditions (Temp, Light, Moisture) A->B C Perform Purity Analysis (e.g., HPLC) B->C D Compare to a Fresh or Certified Standard C->D E Degradation Confirmed D->E Purity < Specification or Unexpected Peaks Present F No Significant Degradation (Investigate other experimental variables) D->F Purity Meets Specification G Identify Degradation Products (LC-MS, NMR) E->G H Review Handling Procedures (e.g., solvent, pH, light exposure) E->H I Implement Corrective Actions (e.g., new storage protocol, fresh sample) G->I H->I

Caption: Troubleshooting workflow for suspected compound degradation.

Issue 2: Visible Changes in the Solid Compound (e.g., Color Change, Clumping)

A change in the physical appearance of your solid this compound can be an indicator of degradation.

  • Potential Cause: A color change (e.g., yellowing) can suggest oxidation or the formation of polymeric impurities. Clumping may indicate moisture absorption.

  • Recommended Action:

    • Do not use the material for critical experiments.

    • Perform a purity analysis (see Protocol 1) to assess the extent of degradation.

    • If degradation is confirmed, procure a fresh batch of the compound.

    • Review your storage conditions to prevent future occurrences. Ensure the container is tightly sealed and stored in a desiccator if necessary.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase HPLC method that can be adapted to assess the purity of this compound and detect potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid (or phosphoric acid).

    • Solvent B: Acetonitrile with 0.1% formic acid (or phosphoric acid).

    • Degas both solvents prior to use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a small amount of a trusted, high-purity standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation:

    • Prepare a solution of the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270-280 nm (determine the optimal wavelength by running a UV scan of the standard).

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Solvent A % Solvent B
      0 80 20
      20 20 80
      25 20 80
      30 80 20

      | 35 | 80 | 20 |

  • Analysis:

    • Inject a blank (mobile phase) to identify any system peaks.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity using the area percentage method. The presence of significant additional peaks in the sample chromatogram compared to the standard indicates impurities or degradation products.

HPLC_Workflow A Prepare Mobile Phase (Solvents A & B) C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions B->C D Inject Blank, Standard, and Sample C->D E Acquire Chromatograms D->E F Integrate Peaks and Calculate Area % E->F G Assess Purity and Presence of Unexpected Peaks F->G

Caption: Step-by-step workflow for HPLC purity analysis.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-4-fluorocinnamic Acid and Other Cinnamic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Nuance in Cinnamic Acid Scaffolds

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are foundational scaffolds in medicinal chemistry, lauded for their low toxicity and a vast spectrum of pharmacological activities.[1] These compounds are abundant in nature, found in fruits, vegetables, and spices, and form the basis for numerous therapeutic agents.[2][3] The core structure—a phenyl ring linked to an acrylic acid moiety—provides multiple sites for chemical modification, enabling the fine-tuning of biological efficacy.[4]

The introduction of halogen substituents onto the phenyl ring is a well-established strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. This, in turn, profoundly influences its interaction with biological targets.[1] This guide focuses on 2-Chloro-4-fluorocinnamic acid , a doubly halogenated derivative, and provides an in-depth comparison of its performance against other key cinnamic acid analogues. We will dissect how the specific placement of a chlorine atom at the ortho-position and a fluorine atom at the para-position creates a unique pharmacological profile, offering distinct advantages for researchers in drug development.

Physicochemical Properties: A Comparative Analysis

The biological fate and activity of a drug candidate are intrinsically linked to its physicochemical properties. Halogenation significantly alters these parameters. The table below compares this compound with its parent compound and other relevant derivatives. The increased lipophilicity (logP) conferred by the halogens can, for instance, enhance membrane permeability, a critical factor for antimicrobial and intracellular anticancer activity.[5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₉H₆ClFO₂200.59213-217
Cinnamic AcidC₉H₈O₂148.16133-136[6]
4-Chlorocinnamic acidC₉H₇ClO₂182.60248-251
4-Fluorocinnamic acidC₉H₇FO₂166.15175-178
Caffeic Acid (3,4-dihydroxy)C₉H₈O₄180.16223-225
Ferulic Acid (4-hydroxy-3-methoxy)C₁₀H₁₀O₄194.18174

Data compiled from ChemScene[7], Sigma-Aldrich, and PubChem[8].

Synthesis Strategy: The Doebner-Knoevenagel Condensation

The most common and efficient method for synthesizing substituted cinnamic acids is the Doebner modification of the Knoevenagel condensation.[9] This reaction involves the condensation of a substituted benzaldehyde with malonic acid in the presence of a basic catalyst like pyridine and piperidine. This method is generally high-yielding and avoids the harsher conditions of the Perkin reaction.[2]

The synthesis of this compound begins with the commercially available 2-chloro-4-fluorobenzaldehyde, as illustrated in the workflow below.

G cluster_start Starting Materials cluster_reagents Catalysts A 2-Chloro-4-fluorobenzaldehyde E Doebner-Knoevenagel Condensation A->E B Malonic Acid B->E C Pyridine (Solvent/Base) C->E D Piperidine (Catalyst) D->E F Intermediate Adduct E->F G Decarboxylation (Heat) F->G H Acidic Workup (e.g., dil. HCl) G->H I Final Product: This compound H->I caption Synthesis Workflow for this compound.

Caption: Synthesis Workflow for this compound.

Comparative Biological Activities

The true value of a derivative is measured by its biological performance. The unique electronic properties of the ortho-chloro (electron-withdrawing, sterically hindering) and para-fluoro (highly electronegative, minimal steric bulk) groups create a distinct activity profile.

Anticancer and Cytotoxic Activity

Cinnamic acid derivatives are known to exhibit anticancer effects by inducing apoptosis and arresting the cell cycle in various cancer cell lines.[10][11] Halogenation, particularly with chlorine, often enhances this cytotoxicity.[1] While specific data for this compound is emerging, studies on closely related chlorinated anilides show potent activity. For instance, 4-chlorocinnamanilides have demonstrated significant cytotoxic profiles on cancer cell lines.[1]

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Key Findings
Novel Cinnamic Acid Amide (Compound 5)A-549 (Lung)10.36Showed the most potent activity among a series of 16 newly synthesized analogues.[11][12]
Tributyltin(IV) ferulateHCT116 (Colon)~0.4Ferulic acid alone showed no effect, but its derivative significantly reduced cell viability.[10]
4-ChlorocinnamanilidesVariousVariesGenerally show higher cytotoxic efficacy than non-chlorinated analogues.[1]
trans-Cinnamic AcidHT-144 (Melanoma)2400Demonstrates potential, but at significantly higher concentrations than many derivatives.[13]
Antimicrobial Activity

The antimicrobial properties of cinnamates are well-documented, acting by disrupting cell membranes and inhibiting key enzymes.[14][15] The introduction of halogens is a proven strategy to boost this activity.[1] Studies on 4-chlorocinnamic acid derivatives show promising efficacy against various pathogens, including resistant strains.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Key Findings
4-Chlorocinnamic Acid Derivatives (16d, 17c)Enterococcus spp. (VRE)2–4Highly active against vancomycin-resistant strains and showed synergism with standard antibiotics.[16]
Methyl 2-nitro CinnamateCandida albicans128Exhibited the most potent antifungal effect among a series of derivatives.[14]
Cinnamic AcidPseudomonas aeruginosa250 (sub-MIC)Reduced production of key virulence factors by over 70%.[14]
4-chloro-α-methylcinnamic acidSaccharomyces cerevisiaeNot specifiedDemonstrated the strongest antifungal activity in a screen of 33 derivatives.[14]

The enhanced lipophilicity from the chloro- and fluoro- groups in this compound is hypothesized to facilitate better penetration of microbial cell walls, suggesting it would be a potent antimicrobial candidate.[5]

Mechanistic Insights: Key Signaling Pathways

Understanding the mechanism of action is crucial for rational drug development. Cinnamic acid derivatives modulate several core signaling pathways involved in inflammation and cancer.

Inhibition of NF-κB Signaling in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17] Its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. Many cinnamic acid derivatives exert their anti-inflammatory effects by inhibiting this pathway.[14]

G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nfkb Inactive NF-κB Complex Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates Degradation IkB->Degradation ubiquitination & NFkB_p50 p50 Nucleus Nucleus NFkB_p50->Nucleus translocate to NFkB_p65 p65 NFkB_p65->Nucleus translocate to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Transcription Inhibitor Cinnamic Acid Derivatives (e.g., this compound) Inhibitor->IKK Inhibits caption Inhibition of the NF-κB pathway by cinnamic acid derivatives.

Caption: Inhibition of the NF-κB pathway by cinnamic acid derivatives.
Induction of Apoptosis in Cancer Cells

A primary anticancer mechanism for these compounds is the induction of programmed cell death, or apoptosis. This is often triggered via the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 protein family and subsequent activation of caspases.[5]

G Agent 2-Chlorocinnamic Acid Derivatives Bax Bax (Pro-apoptotic) Agent->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Agent->Bcl2 Downregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Bax->Mitochondrion forms pore in Bcl2->Bax Inhibits Apoptosome Apoptosome CytoC->Apoptosome forms Apaf1 Apaf-1 Apaf1->Apoptosome forms Casp9 Caspase-9 Casp9->Apoptosome forms Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis caption Intrinsic apoptosis pathway induced by cinnamic acid derivatives.

Caption: Intrinsic apoptosis pathway induced by cinnamic acid derivatives.

Experimental Protocols: Validated Methodologies

To ensure reproducibility and reliability, standardized assays are paramount. The following protocols are provided as self-validating systems for comparing the efficacy of different cinnamic acid derivatives.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC₅₀).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., A-549).[11]

  • DMEM media with 10% FBS.

  • Test compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates, multichannel pipette, incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, cinnamic acid) in culture medium. The final DMSO concentration should be <0.1% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: Antimicrobial Susceptibility via Broth Microdilution (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: This method provides a quantitative measure of a compound's antimicrobial potency, allowing for direct comparison between derivatives.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, C. albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Test compounds (dissolved in DMSO).

  • Sterile 96-well plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Plate Preparation: Add 100 µL of broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the highest concentration of the test compound to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient across the plate.

  • Inoculation: Dilute the standardized microbial suspension in broth and add 10 µL to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion and Future Perspectives

The strategic halogenation of the cinnamic acid scaffold, as exemplified by this compound, is a powerful tool for enhancing therapeutic potential. The combined electron-withdrawing and lipophilic properties imparted by the chlorine and fluorine atoms suggest a strong candidate for development as an anticancer and antimicrobial agent, likely outperforming its non-halogenated or mono-halogenated counterparts.

Future research should focus on direct, head-to-head experimental comparisons of this compound against a panel of other derivatives in the assays described above. Furthermore, creating ester and amide versions of this compound could further improve its bioavailability and efficacy.[18] Investigating its effects on other relevant biological targets, such as key enzymes in metabolic diseases, could unveil new therapeutic applications for this versatile and promising molecule.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-fluorocinnamic Acid: An Investigative Outlook

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnamic Acid Scaffold and the Influence of Halogenation

Cinnamic acid is a naturally occurring organic acid that serves as a core scaffold for a multitude of biologically active compounds.[1] Found in plants, it is a precursor to lignins, flavonoids, and other vital secondary metabolites.[2] The basic structure, featuring a phenyl ring attached to an acrylic acid moiety, is a versatile template for synthetic modification.[3]

The introduction of halogen atoms onto the phenyl ring is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Halogens, like chlorine and fluorine, can alter lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced interaction with biological targets and improved pharmacological profiles.[3][4] This guide focuses on 2-Chloro-4-fluorocinnamic acid, a derivative bearing two such modifications, and explores its potential in two key therapeutic areas—antimicrobial and anticancer applications—based on the established activities of its close relatives.

Comparative Analysis of Potential Biological Activities

While direct experimental data for this compound is scarce, we can construct a robust hypothesis of its activity profile by examining structurally related compounds. The positioning of the chloro- group at the ortho (2) position and the fluoro- group at the para (4) position are key determinants of its potential interactions.

Predicted Antimicrobial and Antifungal Efficacy

Cinnamic acid derivatives are well-documented as antimicrobial agents.[5] The proposed mechanism often involves the disruption of bacterial cell membranes or, in fungi, the inhibition of critical enzymes.[6][7] Studies on chlorinated derivatives, particularly at the para-position, show a marked increase in potency.

Based on the data from analogs, it is reasonable to hypothesize that this compound will exhibit significant antimicrobial activity. The presence of the chlorine atom is thought to increase lipophilicity, aiding penetration of microbial cell membranes.[3] The fluorine atom at the para-position has also been associated with potent antitubercular activity in related structures.[4]

Table 1: Comparative Antimicrobial Activity of Cinnamic Acid Analogs

CompoundOrganismActivity MetricValueReference(s)
Cinnamic AcidMycobacterium tuberculosisMIC250–675 µM[2]
4-Chlorocinnamic AcidE. coli, B. subtilisMIC708 µM[2]
Methyl 4-chlorocinnamateStaphylococcus aureusMIC5.09 µmol/mL[8]
Methoxyethyl 4-chlorocinnamateCandida speciesMIC0.13 µmol/mL[8][9]
Perillyl 4-chlorocinnamateCandida speciesMIC0.024 µmol/mL[8][9]
4-Methoxycinnamic acidVarious Bacteria & FungiMIC50.4 - 449 µM[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

The potent antifungal activity of 4-chlorocinnamic acid esters, with MIC values in the low micromolar and even nanomolar range, is particularly noteworthy.[8][9] This suggests that the target molecule, this compound, is a strong candidate for antifungal screening, potentially acting via inhibition of the fungal enzyme 14α-demethylase, a common target for azole antifungals.[8][9]

Predicted Anticancer Activity

The anticancer effects of cinnamic acid derivatives are a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[1][3] The primary mechanism often involves the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[3]

Derivatives of 2-chlorocinnamic acid have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[3] Furthermore, fluorinated cinnamide derivatives have displayed potent cytotoxic activity against liver cancer cells.[10] The combination of these two halogen substitutions in this compound suggests a strong potential for anticancer efficacy.

Table 2: Comparative Anticancer Activity of Cinnamic Acid Analogs

CompoundCell LineActivity MetricValueReference(s)
2-Chlorocinnamic AcidVariousGeneral Cytotoxicity-[3]
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone (4-fluorocinnamide derivative)HepG2 (Liver Cancer)IC504.23 µM[10]
Triaryl-1,2,4-triazinone (4-fluorocinnamide derivative)HepG2 (Liver Cancer)IC505.59 µM[10]
Oleanolic acid-cinnamic acid ester derivative (44o)HeLa (Cervical Cancer)IC501.35 µM[1]
3-{5-[...]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) (Ciminalum-thiazolidinone hybrid)NCI-60 Panel (Mean)GI501.57 µM[11]

Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) measure the concentration of a substance needed to inhibit a biological process or cell growth by 50%.

The data indicates that synthetic modification of the cinnamic acid scaffold can yield compounds with potent, low-micromolar anticancer activity.[1][10][11] The predicted mechanism for this compound would likely involve the modulation of key signaling pathways that control cell survival and proliferation.

Potential Mechanism of Action: Induction of Apoptosis

Based on studies of 2-chlorocinnamic acid derivatives, a plausible anticancer mechanism for this compound is the induction of the intrinsic apoptosis pathway.[3] This pathway is critical for cellular homeostasis and is often dysregulated in cancer. The process is initiated by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which ultimately activates a cascade of caspase enzymes that execute cell death.

cluster_pathway Intrinsic Apoptosis Pathway Molecule 2-Chloro-4-fluorocinnamic Acid (Hypothesized) PI3K_Akt PI3K/Akt Pathway Molecule->PI3K_Akt Inhibits Bax Bax (Pro-apoptotic) Molecule->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Inhibits Inhibition (Downregulates Bcl-2) Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptosis induction pathway by this compound.

Experimental Protocol: A Blueprint for Investigation

To validate the predicted antimicrobial activity of this compound, a standardized and reproducible protocol is essential. The Broth Microdilution Method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and is a cornerstone of antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality and Rationale: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and replicates, and its quantitative nature, which provides a precise MIC value. The use of a colorimetric indicator like resazurin provides an objective measure of cell viability, reducing subjective interpretation of turbidity.

cluster_workflow Antimicrobial MIC Assay Workflow prep Step 1: Preparation - Prepare 2-fold serial dilutions of This compound in a 96-well plate. - Prepare standardized microbial inoculum. inoc Step 2: Inoculation - Add microbial suspension to each well. - Include positive (microbe, no compound) and negative (broth only) controls. prep->inoc inc Step 3: Incubation - Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). inoc->inc read Step 4: Read Results - Visually inspect for turbidity. - Optionally, add a viability indicator (e.g., resazurin) and measure absorbance. inc->read det Step 5: MIC Determination - The MIC is the lowest concentration with no visible microbial growth or color change. read->det

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a gradient of concentrations to test.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Also include a positive control (inoculum in broth without the compound) and a negative control (sterile broth only).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the growth of the microorganism (i.e., the first clear well). The result can be confirmed by measuring the optical density at 600 nm with a microplate reader.

Conclusion and Future Directions

This guide establishes a strong, data-driven hypothesis for the biological activities of this compound. By analyzing its structural components—the cinnamic acid backbone, the ortho-chloro substituent, and the para-fluoro substituent—we predict that this compound holds significant potential as both an antimicrobial and an anticancer agent. The provided comparative data from closely related analogs suggests that its efficacy could be in the potent low-micromolar range.

The absence of direct experimental validation represents a critical knowledge gap and a compelling opportunity for research. The experimental workflow detailed in this guide provides a clear path forward for investigators to systematically evaluate the antimicrobial properties of this compound. Future studies should focus on:

  • Comprehensive Screening: Testing the compound against a broad panel of clinically relevant bacterial, fungal, and cancer cell lines to establish its spectrum of activity and potency (MIC and IC50 values).

  • Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound to understand its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional derivatives to build a comprehensive SAR profile, guiding the design of next-generation therapeutic agents.

By pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of this promising, yet unexplored, chemical entity.

References

The Analyst's Matrix: A Head-to-Head Performance Comparison of 4-Chloro-α-cyanocinnamic Acid and CHCA in MALDI-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in mass spectrometry, the choice of a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) is a critical determinant of analytical success. The venerable workhorse, α-cyano-4-hydroxycinnamic acid (CHCA), has long been a staple for the analysis of peptides and small molecules. However, the rationally designed alternative, 4-chloro-α-cyanocinnamic acid (Cl-CCA), has emerged as a superior contender in many applications. This guide provides an in-depth, data-driven comparison of these two matrices to inform your selection and optimize your MALDI-MS workflows.

The Critical Role of the Matrix in MALDI-MS

In MALDI-MS, the matrix serves as a crucial intermediary, co-crystallizing with the analyte and absorbing the energy from the laser. This process facilitates a "soft" ionization of the analyte, minimizing fragmentation and enabling the analysis of intact molecules.[1] The ideal matrix should exhibit strong absorbance at the laser's wavelength, promote analyte ionization, and be stable under vacuum.[2] The choice of matrix can profoundly impact sensitivity, resolution, and signal-to-noise ratios.

A Tale of Two Cinnamic Acids: CHCA vs. Cl-CCA

While both CHCA and Cl-CCA share a common cinnamic acid backbone, a key structural difference dictates their performance. In Cl-CCA, the hydroxyl group at the 4-position of the phenyl ring is replaced by a chlorine atom. This seemingly minor substitution has significant implications for the matrix's physicochemical properties and its effectiveness in the MALDI process.

The primary advantage of Cl-CCA stems from its lower proton affinity compared to CHCA.[3][4] This characteristic is believed to facilitate more efficient proton transfer to the analyte, leading to enhanced ion yields and, consequently, greater sensitivity.[3][5] This is particularly beneficial for analytes that are challenging to ionize.

Performance in Peptide Analysis: A Clear Victor

The advantages of Cl-CCA are most pronounced in the analysis of peptides, a cornerstone of proteomics research. Extensive studies have demonstrated that Cl-CCA consistently outperforms CHCA in several key metrics.

Key Performance Advantages of Cl-CCA in Peptide Analysis:

  • Increased Sensitivity: Cl-CCA demonstrates a substantial increase in sensitivity, allowing for the detection of peptides at lower concentrations.[6][7]

  • Enhanced Sequence Coverage: For protein digests, Cl-CCA yields significantly higher sequence coverage, providing a more comprehensive characterization of the protein.[6][8]

  • Reduced Bias: CHCA can exhibit a bias towards arginine-containing peptides. Cl-CCA shows a more uniform response to peptides with varying basicity, leading to a more accurate representation of the peptide mixture.[3][7]

  • Cleaner Spectra: Cl-CCA generally produces cleaner background spectra with fewer matrix-related artifacts in the low-mass region.[3]

Quantitative Comparison: Peptide Analysis

The following table summarizes the dramatic performance difference between the two matrices for the analysis of a bovine serum albumin (BSA) tryptic digest.

Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA)4-Chloro-α-cyanocinnamic acid (Cl-CCA)Sample AmountSource
BSA Tryptic Digest Sequence Coverage 4%48%1 fmol[6]
40%75%10 fmol[6]
Number of Identified BSA Peptides 12261 fmol[8]
253810 fmol[8]

Performance in Small Molecule and Pharmaceutical Analysis

The analysis of small molecules (typically <700 Da) by MALDI-MS can be challenging due to interference from matrix-related ions in the low mass range.[9] The cleaner background spectra provided by Cl-CCA make it an attractive alternative to CHCA for these applications.

A comparative study of 47 small molecules, predominantly pharmaceuticals, revealed that Cl-CCA provided superior signal-to-noise ratios for 60% of the compounds tested when compared to CHCA.[10][11] This suggests that the benefits of Cl-CCA extend to the analysis of small molecules, offering improved detection limits and data quality. For instance, Cl-CCA has been shown to be an efficient matrix for the detection of cyanocobalamin (Vitamin B12) in foodstuffs.[12][13]

Experimental Protocols

To ensure reproducible and high-quality data, meticulous sample preparation is paramount. The following protocols provide a starting point for the use of both CHCA and Cl-CCA. Optimization may be required depending on the specific analyte and instrumentation.

Protocol 1: CHCA Matrix Solution Preparation
  • Reagents:

    • α-Cyano-4-hydroxycinnamic acid (CHCA)

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), 0.1% aqueous solution

  • Procedure:

    • Prepare a saturated solution of CHCA in a solvent mixture of 50:50 (v/v) ACN/0.1% TFA. A common starting concentration is 10 mg/mL.

    • Vortex the solution vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the solution for 30-60 seconds to pellet any undissolved matrix.

    • Carefully transfer the supernatant to a fresh microcentrifuge tube. This saturated solution is ready for use.

Protocol 2: 4-Chloro-α-cyanocinnamic acid (Cl-CCA) Matrix Solution Preparation
  • Reagents:

    • 4-Chloro-α-cyanocinnamic acid (Cl-CCA)

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), 0.1% aqueous solution

  • Procedure:

    • Prepare a 5 mg/mL solution of Cl-CCA in a solvent mixture of 80:20 (v/v) ACN/0.1% TFA.

    • Vortex the solution until the matrix is completely dissolved.

    • The matrix solution is now ready for use.

Protocol 3: Dried-Droplet Sample Deposition

This is the most common method for MALDI sample preparation.

  • Procedure:

    • Mix your analyte solution with the prepared matrix solution. The optimal analyte-to-matrix ratio can vary, but a 1:1 (v/v) ratio is a good starting point.

    • Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air dry at room temperature. This will result in the co-crystallization of the analyte and matrix.

    • The plate is now ready for analysis in the mass spectrometer.

Visualizing the Workflow and Chemical Structures

To further elucidate the MALDI-MS process and the key players involved, the following diagrams are provided.

MALDI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analyte Analyte Solution Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution (CHCA or Cl-CCA) Matrix->Mix Spot Spot on MALDI Target Mix->Spot Crystallize Co-crystallization Spot->Crystallize Laser Pulsed Laser Desorption Desorption/Ionization Laser->Desorption Energy Transfer Acceleration Ion Acceleration Desorption->Acceleration TOF Time-of-Flight Analyzer Acceleration->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: A generalized workflow for MALDI-MS analysis.

Matrix_Structures cluster_chca α-Cyano-4-hydroxycinnamic acid (CHCA) cluster_clcca 4-Chloro-α-cyanocinnamic acid (Cl-CCA) chca_struct chca_struct clcca_struct clcca_struct

References

A Senior Application Scientist's Guide to the Structural Analysis and Confirmation of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural elucidation of 2-Chloro-4-fluorocinnamic acid (CAS No. 133220-86-7), a halogenated derivative of cinnamic acid.[1] Cinnamic acid and its derivatives are of significant interest due to their wide range of biological activities and their use as building blocks in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comparative overview of key analytical techniques for the structural confirmation of this specific molecule, complete with experimental protocols and data interpretation.

The Imperative of Structural Verification

This compound, with its molecular formula C₉H₆ClFO₂, presents a unique combination of functional groups: a carboxylic acid, an alkene, and a di-substituted aromatic ring. Each of these features must be unequivocally identified and their connectivity established to ensure the compound's identity and purity. The presence of chlorine and fluorine atoms introduces additional complexity and requires analytical techniques sensitive enough to confirm their presence and position on the aromatic ring. Erroneous structural assignment can lead to flawed biological data and wasted resources in the drug discovery pipeline.

This guide will explore a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to provide a comprehensive and self-validating structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and their connectivity.

The "Why" Behind NMR for this Molecule

For this compound, ¹H NMR will be instrumental in identifying the vinylic protons of the cinnamic acid backbone and the protons on the aromatic ring. The coupling constants between these protons will reveal their spatial relationships (e.g., trans configuration of the double bond and substitution pattern on the ring). ¹³C NMR will complement this by identifying all unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the aromatic carbons, with the latter being influenced by the electronegative halogen substituents.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to ensure homogeneity and optimal resolution.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum and improving the signal-to-noise ratio.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Output Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d₆) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition (¹H & ¹³C) Spectrometer->Acquisition Processing Data Processing Acquisition->Processing H_Spectrum ¹H NMR Spectrum Processing->H_Spectrum C_Spectrum ¹³C NMR Spectrum Processing->C_Spectrum

Caption: Workflow for NMR analysis.

Predicted Spectral Data and Interpretation
Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
~12.5br s
~7.8 - 7.5m
~7.7 (d, J ≈ 16 Hz)d
~6.6 (d, J ≈ 16 Hz)d
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~167-COOH
~162 (d, ¹JCF ≈ 250 Hz)C-F
~142Vinylic C-β
~135C-Cl
~132 (d, ³JCF ≈ 9 Hz)Aromatic C
~130Aromatic C
~122Vinylic C-α
~118 (d, ²JCF ≈ 21 Hz)Aromatic C
~115 (d, ²JCF ≈ 25 Hz)Aromatic C

Note: The predicted splitting patterns for the aromatic signals in both ¹H and ¹³C NMR will be complex due to ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The "Why" Behind FT-IR for this Molecule

For this compound, FT-IR is ideal for confirming the presence of the carboxylic acid (broad O-H and sharp C=O stretching), the carbon-carbon double bond (C=C stretching), and the aromatic ring (C-H and C=C stretching). The presence of C-Cl and C-F bonds will also give rise to characteristic absorptions in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram of the FT-IR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis (ATR) cluster_output Output Sample This compound ATR_Crystal Place sample on ATR Crystal Sample->ATR_Crystal Acquire_Sample Acquire Sample Spectrum ATR_Crystal->Acquire_Sample Acquire_BG Acquire Background Acquire_BG->ATR_Crystal FTIR_Spectrum FT-IR Spectrum Acquire_Sample->FTIR_Spectrum

Caption: Workflow for FT-IR analysis.

Experimental FT-IR Data and Interpretation

Based on available spectral data for this compound from SpectraBase, the following characteristic absorption bands are expected.[4]

Experimental FT-IR Data
Wavenumber (cm⁻¹) Vibrational Mode
3100 - 2500 (broad)O-H stretch (Carboxylic acid dimer)
~1680C=O stretch (Conjugated carboxylic acid)
~1630C=C stretch (Alkene)
~1580, ~1490C=C stretch (Aromatic ring)
~1250C-O stretch (Carboxylic acid)
~980=C-H bend (trans alkene)
~1100C-F stretch
~780C-Cl stretch

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The position of the C=O stretch, lowered from the typical ~1710 cm⁻¹ for a saturated carboxylic acid, confirms its conjugation with the C=C double bond and the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The "Why" Behind MS for this Molecule

For this compound, the primary goal of MS is to confirm its molecular weight of 200.59 g/mol .[1] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern will be influenced by the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to characteristic M and M+2 isotopic patterns for chlorine-containing fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
  • Derivatization: To increase volatility for GC analysis, the carboxylic acid must be derivatized, for example, by converting it to its methyl ester using diazomethane or a milder reagent like (trimethylsilyl)diazomethane.

  • GC Separation:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to separate the analyte from any impurities or derivatizing agent byproducts.

  • Ionization and Mass Analysis:

    • The eluent from the GC column is introduced into the mass spectrometer.

    • Electron ionization (EI) is a common method that will cause fragmentation of the molecule.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak of the derivatized compound and its fragmentation pattern.

Diagram of the GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output Sample This compound Derivatization Derivatization (e.g., Methylation) Sample->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS Mass_Spectrum Mass Spectrum MS->Mass_Spectrum

Caption: Workflow for GC-MS analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of the underivatized this compound would show a molecular ion peak at m/z 200 and an M+2 peak at m/z 202 with an intensity of about one-third of the M peak, confirming the presence of one chlorine atom.

Key Predicted Fragmentation Pathways:

  • Loss of H₂O: [M - H₂O]⁺

  • Loss of -OH: [M - OH]⁺

  • Loss of -COOH: [M - COOH]⁺

  • Cleavage of the C-C bond between the alkene and the ring.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and stereochemistry.

The "Why" Behind X-ray Crystallography for this Molecule

While the other techniques provide strong evidence for the structure of this compound, X-ray crystallography can provide the ultimate confirmation. It will definitively establish the trans geometry of the double bond and the substitution pattern of the chloro and fluoro groups on the aromatic ring. Furthermore, it can reveal information about the intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups, in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in an X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and symmetry.

    • The phases of the diffracted X-rays are determined (the "phase problem").

    • An electron density map is calculated, from which the positions of the atoms are determined.

    • The structural model is refined to best fit the experimental data.

Diagram of the X-ray Crystallography Workflow:

XRay_Workflow cluster_prep Crystal Growth cluster_analysis X-ray Diffraction cluster_output Output Sample This compound Crystallization Crystallization Sample->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Diffractometer X-ray Diffractometer Single_Crystal->Diffractometer Data_Collection Data Collection Diffractometer->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structure 3D Molecular Structure Structure_Solution->Structure

Caption: Workflow for X-ray crystallography.

Expected Outcome

A successful X-ray crystallographic analysis will yield a detailed 3D model of the this compound molecule, confirming the connectivity of all atoms and the stereochemistry. This provides irrefutable evidence of the compound's structure.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations Alternative/Complementary
NMR Spectroscopy Detailed connectivity and chemical environment of atoms.Unambiguous structure elucidation in solution.Requires soluble sample; can be complex to interpret with overlapping signals.2D NMR (COSY, HSQC, HMBC) for complex structures.
FT-IR Spectroscopy Presence of functional groups.Rapid, non-destructive, easy to use.Provides limited information on the overall molecular skeleton.Raman Spectroscopy.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, confirms elemental composition (HRMS).Fragmentation can be complex; may require derivatization for volatile compounds.Electrospray Ionization (ESI) for less volatile compounds.
X-ray Crystallography Precise 3D atomic arrangement in the solid state.Definitive structural confirmation.Requires a suitable single crystal, which can be difficult to grow.Powder X-ray Diffraction (PXRD) for crystalline powders.

Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach. While each technique provides valuable pieces of the puzzle, their combined application creates a self-validating system that ensures the highest level of confidence in the compound's identity. NMR spectroscopy maps the molecular framework, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and X-ray crystallography provides the ultimate, unambiguous 3D structure. For any research or development program involving this or similar molecules, a thorough application of these analytical methods is not just good practice—it is essential for scientific integrity and success.

References

bioactivity assays for 2-Chloro-4-fluorocinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Bioactivity Assays for 2-Chloro-4-fluorocinnamic Acid Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of bioactivity assays relevant to the study of this compound derivatives. While specific data for the 2-chloro-4-fluoro substitution pattern is emerging, this guide draws upon extensive experimental data from structurally related halogenated cinnamic acid derivatives to provide a robust framework for investigation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Cinnamic acid and its derivatives are a well-established class of compounds with a versatile phenyl ring scaffold attached to an acrylic acid moiety, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the electronic and lipophilic properties of these molecules, often leading to enhanced biological efficacy.[2] Understanding the appropriate assays to evaluate these activities is paramount for advancing drug discovery efforts.

I. Antimicrobial Activity Assays

A primary area of investigation for halogenated cinnamic acid derivatives is their potential as antimicrobial agents. The lipophilicity imparted by halogen atoms can facilitate penetration of microbial cell membranes. The choice of assay is critical for determining the potency and spectrum of activity.

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound. It determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Causality of Experimental Choices: This method is preferred for its quantitative nature, reproducibility, and suitability for high-throughput screening of multiple derivatives against a panel of microbes. The use of a standardized bacterial inoculum and growth medium ensures that the results are comparable across different studies.

Experimental Protocol: Broth Microdilution for MIC

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Comparative Data for Halogenated Cinnamic Acid Derivatives (Antimicrobial Activity)

DerivativeMicroorganismMIC (µg/mL)Reference
4-Chlorocinnamic acidE. coli708 µM[3]
4-Chlorocinnamic acidB. subtilis708 µM[3]
Methoxyethyl 4-chlorocinnamateCandida albicans0.13 µmol/mL[4]
Perillyl 4-chlorocinnamateCandida albicans0.024 µmol/mL[4]
Compound with 4-fluoro phenyl ringM. tuberculosis0.36[2]

Note: Data for this compound derivatives is not yet widely available and requires experimental determination.

B. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

To differentiate between static (growth-inhibiting) and cidal (killing) activity, an MBC or MFC assay is performed as a follow-up to the MIC test.

Experimental Protocol: MBC/MFC Assay

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Plating: Spot the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.

  • Data Analysis: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

II. Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Cinnamic acid derivatives have shown promise in this area, primarily through the inhibition of key inflammatory enzymes and signaling pathways.[1]

A. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, while 5-LOX is crucial for the production of leukotrienes. These molecules are potent mediators of inflammation. Dual inhibitors of COX and LOX are of particular interest as they may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs.[5][6]

Causality of Experimental Choices: In vitro enzyme inhibition assays provide a direct measure of a compound's ability to interact with and inhibit the activity of a specific molecular target. This is a crucial first step in understanding the mechanism of action of a potential anti-inflammatory drug.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagents: COX-2 enzyme, arachidonic acid (substrate), a chromogenic or fluorogenic probe.

  • Assay Procedure:

    • Pre-incubate the COX-2 enzyme with various concentrations of the this compound derivative.

    • Initiate the reaction by adding arachidonic acid.

    • The enzymatic reaction leads to the production of prostaglandins, which can be quantified directly or indirectly through the use of a probe that changes color or fluorescence.

    • Measure the signal using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

  • Reagents: 5-LOX enzyme, linoleic acid or arachidonic acid (substrate).

  • Assay Procedure:

    • Pre-incubate the 5-LOX enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • The formation of hydroperoxides can be monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Comparative Data for Cinnamic Acid Derivatives (Anti-inflammatory Activity)

DerivativeAssayIC50 (µM)Reference
Cinnamic Acid Derivative 3iLOX Inhibition7.4[7]
Aurone Derivative WE-4LOX Inhibition0.3[8]
Aurone Derivative WE-4COX-2 Inhibition0.22[8]
Hydroxamic Acid Derivative 115-LOX Inhibition1.04[9]
Hydroxamic Acid Derivative 11COX-2 Inhibition36.18[9]

Note: This table highlights the potential for cinnamic acid derivatives to act as potent anti-inflammatory agents. Specific data for this compound derivatives needs to be experimentally determined.

B. Anti-inflammatory Signaling Pathway Analysis

The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1]

Workflow for NF-κB Pathway Analysis

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->ProInflammatory_Genes Induces Derivative 2-Chloro-4-fluorocinnamic Acid Derivative Derivative->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory role of cinnamic acid derivatives.

III. Anticancer Activity Assays

The potential of halogenated cinnamic acid derivatives as anticancer agents is another significant area of research. Their efficacy is often assessed by their ability to induce cell death in cancer cell lines.

A. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Causality of Experimental Choices: The MTT assay is a reliable and straightforward method for initial screening of the cytotoxic potential of a large number of compounds. It provides a quantitative measure of cell viability, allowing for the determination of IC50 values.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

Comparative Data for Halogenated Cinnamic Acid Derivatives (Anticancer Activity)

DerivativeCell LineIC50 (µM)Reference
Cinnamic acid amide derivative 5A-549 (Lung Cancer)10.36[10]
Cinnamic acid amide derivative 1A-549 (Lung Cancer)11.38[10]
Cinnamic acid amide derivative 9A-549 (Lung Cancer)11.06[10]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16cHeLa, SKOV-3, MCF-7< 10 µg/mL[11]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16dHeLa, SKOV-3, MCF-7< 10 µg/mL[11]

Note: This table demonstrates the cytotoxic potential of various cinnamic acid derivatives. The specific activity of this compound derivatives needs to be evaluated experimentally.

B. Apoptosis Assays

A key mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death).

Workflow for Apoptosis Induction

G Derivative 2-Chloro-4-fluorocinnamic Acid Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by cinnamic acid derivatives.

IV. Conclusion

This guide provides a comprehensive overview of the key bioactivity assays for evaluating this compound derivatives. While direct experimental data for this specific substitution pattern is limited, the methodologies and comparative data for related halogenated cinnamic acids offer a solid foundation for initiating research. The antimicrobial, anti-inflammatory, and anticancer potential of this class of compounds warrants further investigation, and the protocols outlined herein provide a clear path for robust and reproducible evaluation. Future studies should focus on synthesizing a library of this compound derivatives and systematically screening them using these assays to establish clear structure-activity relationships.

V. References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial evaluation of cinnamic and benzoic haloamides. --INVALID-LINK--

  • Biointerface Research in Applied Chemistry. (2022, March 27). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. --INVALID-LINK--

  • National Center for Biotechnology Information. (2022, February 15). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. --INVALID-LINK--

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). --INVALID-LINK--

  • MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. --INVALID-LINK--

  • ResearchGate. (2025, October 14). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. --INVALID-LINK--

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. --INVALID-LINK--

  • MDPI. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. --INVALID-LINK--

  • ResearchGate. (2016, March 14). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. --INVALID-LINK--

  • PubMed. (n.d.). Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Investigating the Antimicrobial Activity of 2-Chlorocinnamic Acid. --INVALID-LINK--

  • National Center for Biotechnology Information. (2018, December 20). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. --INVALID-LINK--

  • ResearchGate. (n.d.). Summary of the IC 50 values determined from the MTT assay of A549 cells... --INVALID-LINK--

  • ResearchGate. (n.d.). Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. --INVALID-LINK--

  • ResearchGate. (2019, April 6). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. --INVALID-LINK--

  • MDPI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023, May 27). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. --INVALID-LINK--

  • BenchChem. (n.d.). Comparative Analysis of Antimicrobial Efficacy: The Case of 2-Chlorocinnamic Acid Esters. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023, March 30). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023, March 14). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. --INVALID-LINK--

  • MDPI. (2023, April 6). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. --INVALID-LINK--

  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. --INVALID-LINK--

References

A Comparative Guide to Confirming the Purity of Synthesized 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular integrity of every component is paramount. Pharmaceutical intermediates, the chemical building blocks between raw materials and the final Active Pharmaceutical Ingredient (API), dictate the quality, safety, and efficacy of the end product.[1] The compound 2-Chloro-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid, serves as a valuable scaffold in the synthesis of novel therapeutic agents. Its purity is not a mere metric; it is the foundation upon which reproducible downstream synthesis, predictable impurity profiles, and regulatory compliance are built.[2]

This guide provides an in-depth comparison of analytical methodologies for confirming the purity of synthesized this compound. As a Senior Application Scientist, my objective is not simply to list protocols, but to explain the causality behind our experimental choices. We will explore an orthogonal approach—employing multiple, complementary analytical techniques—to construct a self-validating system for purity assessment. This is particularly crucial for novel or non-common intermediates where certified reference standards may not be readily available. While we will use this compound as our primary case study, the principles and workflows described are broadly applicable to a wide range of substituted cinnamic acids and other pharmaceutical intermediates.

Understanding the Starting Point: Synthesis and Potential Impurities

To effectively test for purity, one must first understand the potential impurities that may arise during synthesis. Cinnamic acids are commonly synthesized via condensation reactions, such as the Perkin or Knoevenagel condensations.[3][4] The Knoevenagel condensation, which reacts an aldehyde with an active methylene compound like malonic acid, is a frequent choice for its high yields under relatively mild conditions.[5]

A plausible synthesis for this compound would involve the Knoevenagel condensation of 2-chloro-4-fluorobenzaldehyde with malonic acid, catalyzed by a weak base like pyridine or piperidine, followed by decarboxylation.[6]

A 2-Chloro-4-fluorobenzaldehyde D Knoevenagel Condensation & Decarboxylation A->D B Malonic Acid B->D C Base Catalyst (e.g., Pyridine) C->D Catalyzes E Crude Product: This compound D->E F Potential Impurities E->F I1 Unreacted Starting Materials (Aldehyde, Malonic Acid) F->I1 I2 (Z)-isomer F->I2 I3 Side-Reaction Byproducts (e.g., self-condensation products) F->I3

Caption: Plausible synthesis route and resulting impurity classes.

This synthetic pathway informs our analytical strategy. A robust purity assessment must be able to detect and, ideally, quantify:

  • Unreacted Starting Materials: 2-chloro-4-fluorobenzaldehyde and malonic acid.

  • Geometric Isomers: The thermodynamically more stable (E)-isomer (trans) is the desired product, but the (Z)-isomer (cis) may also be present.[7]

  • Process-Related Impurities: Byproducts from side reactions, such as the self-condensation of the starting aldehyde.[7]

  • Residual Solvents: Solvents used during the reaction and purification steps.

A Multi-Detector Approach: The Orthogonal Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity.[8] True confidence is achieved by employing an orthogonal workflow, where each technique provides a different, complementary piece of the puzzle. Spectroscopic methods confirm the molecule's identity and structure, while chromatographic methods excel at separating and quantifying impurities.

cluster_0 Primary Analysis cluster_1 High-Resolution Separation & Quantification cluster_2 Structural Confirmation & Identification TLC TLC Rapid Purity Check & Method Development HPLC HPLC-UV Quantify Impurities Determine % Purity TLC->HPLC Guides HPLC Method Dev. MP Melting Point Bulk Purity Indicator MP->HPLC Initial Quality Check NMR NMR Spectroscopy ('H & ¹³C) Confirm Structure Identify Organic Impurities HPLC->NMR Informs on Impurities to ID MS Mass Spectrometry Confirm Molecular Weight Identify Impurities NMR->MS Confirms Structure of Impurities IR IR Spectroscopy Confirm Functional Groups

Caption: Orthogonal workflow for purity confirmation.

Comparison of Key Analytical Techniques

Chromatographic Techniques: The Power of Separation

Chromatography is indispensable for separating the target compound from even closely related impurities.[9]

  • Expertise & Experience: TLC is the workhorse of the synthesis chemist. It's a rapid, low-cost method perfect for monitoring reaction progress and making a preliminary assessment of purity.[8] For carboxylic acids like our target, the silica gel stationary phase can cause "tailing" or streaking of the spot. This is because the acidic proton interacts strongly with the silica. To create a compact, well-defined spot, we add a small amount of a competing acid, like acetic acid, to the mobile phase (eluent).[10] This protonates the silica surface, reducing the strong interaction with our analyte and leading to better separation.

  • Trustworthiness: While primarily qualitative, observing a single, tight spot across multiple eluent systems of varying polarity provides increasing confidence in the sample's purity.

  • Expertise & Experience: HPLC is the gold standard for quantifying the purity of pharmaceutical intermediates.[11] For conjugated systems like cinnamic acids, a UV detector is ideal due to their strong absorbance.[12] A reversed-phase C18 column is the logical first choice, as it effectively separates compounds based on polarity. The mobile phase typically consists of an organic solvent (like acetonitrile or methanol) and an acidified aqueous buffer (e.g., with acetic, formic, or phosphoric acid). The acid serves two critical purposes: it suppresses the ionization of the carboxylic acid group on our analyte, ensuring a consistent retention time and sharp peak shape, and it improves the overall separation.

  • Trustworthiness: A validated HPLC method provides precise and accurate quantification. Purity is typically determined by an area percent calculation, where the area of the main peak is compared to the total area of all peaks in the chromatogram. According to International Council for Harmonisation (ICH) guidelines, a comprehensive validation process assesses linearity, precision, accuracy, and specificity, ensuring the method is reliable and fit for purpose.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Use Qualitative: Reaction monitoring, rapid purity checkQuantitative: Definitive purity determination, impurity profiling
Principle Separation on a silica plate by polarityHigh-resolution separation in a packed column by polarity
Key Strength Speed, low cost, simplicityHigh resolution, high sensitivity, precise quantification
Limitation Low resolution, not quantitativeHigher cost, more complex method development
Typical Condition Stationary Phase: Silica gel F254. Mobile Phase: Hexane:Ethyl Acetate with 1% Acetic AcidStationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient. Detection: UV at ~270-290 nm
Spectroscopic & Spectrometric Techniques: The Identity Confirmation

While chromatography separates components, spectroscopy and spectrometry unequivocally confirm the molecular structure of the main component and help identify impurities.[9]

  • Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation of organic molecules.[9] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, we would expect to see distinct signals for the vinylic protons (CH=CH), the aromatic protons, and the carboxylic acid proton. The coupling constants between the vinylic protons are crucial for confirming the desired (E)- or trans-geometry (typically a large J-value of ~16 Hz). The presence of small peaks with a smaller coupling constant could indicate the (Z)-isomer.

  • Trustworthiness: NMR is a primary ratio method. The integration of proton signals is directly proportional to the number of protons they represent. This allows for the direct quantification of impurities relative to the main compound, provided the impurities have unique, well-resolved signals and their structures are known.

  • Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[9] For our target molecule, the IR spectrum provides a molecular "fingerprint." The most critical diagnostic peaks would be a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1700 cm⁻¹), and a C=C stretch for the alkene (~1620 cm⁻¹). The absence of a strong C=O stretch around 1700-1730 cm⁻¹ would confirm the absence of the starting aldehyde impurity.

  • Trustworthiness: While not typically used for quantification, IR is an excellent tool for identity confirmation. The spectrum of a synthesized batch must match the reference spectrum of a pure standard.

  • Expertise & Experience: Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z).[9] This is a fundamental confirmation of identity. For this compound (C₉H₆ClFO₂), the expected monoisotopic mass is approximately 200.0040 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The isotopic pattern is also highly informative; the presence of chlorine will give a characteristic M+2 peak with an intensity of about one-third of the main M peak.

  • Trustworthiness: When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing their molecular weights.[8]

TechniqueInformation ProvidedExpected Data for this compound
¹H NMR Proton environment, stereochemistry, impurity quantificationVinylic Protons: Two doublets (~6.5-8.0 ppm) with a large coupling constant (J ≈ 16 Hz) for the (E)-isomer. Aromatic Protons: Complex multiplets in the aromatic region (~7.2-8.0 ppm). Carboxylic Proton: A broad singlet (>12 ppm).
¹³C NMR Carbon skeleton, presence of functional groupsSignals for the carboxylic carbon (~167 ppm), vinylic carbons (~118-145 ppm), and aromatic carbons (showing C-F and C-Cl splitting).
IR Spectroscopy Presence of functional groups~2500-3300 cm⁻¹: Broad O-H stretch. ~1680-1700 cm⁻¹: C=O stretch. ~1620 cm⁻¹: C=C stretch.
Mass Spectrometry Molecular weight, elemental composition, impurity ID[M-H]⁻: ~198.9967 m/z. Molecular Ion: Characteristic isotopic pattern for one chlorine atom (M and M+2 peaks).

Note: The expected NMR and IR data are illustrative, based on the analysis of structurally similar compounds such as 2-chlorocinnamic acid and 4-fluorocinnamic acid.[9]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

Protocol 2: ¹H NMR for Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as carboxylic acids are highly soluble) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-32 scans).

  • Data Processing: Process the FID (Fourier-transform, phase correction, baseline correction) and integrate all signals. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Analysis: Analyze chemical shifts, coupling patterns, and integrations to confirm the structure and identify any impurities.

Conclusion and Recommendations

Confirming the purity of a synthesized pharmaceutical intermediate like this compound is a non-negotiable step that requires a rigorous, multi-faceted approach. Relying on a single analytical method is insufficient and introduces unacceptable risk into the drug development pipeline.

As a best practice, the following workflow is recommended:

  • Initial Screening: Use TLC during synthesis and workup for rapid, real-time feedback. A sharp melting point of the crude, dried solid provides the first indication of bulk purity.

  • Definitive Quantification: Employ a validated HPLC-UV method as the primary tool for quantifying purity and detecting process-related impurities. An assay result of >99.0% area is typically desired for high-quality intermediates.

  • Unambiguous Identification: Concurrently, use ¹H NMR and Mass Spectrometry to confirm the molecular structure and weight of the main peak. NMR is particularly powerful for identifying and quantifying isomeric impurities and other organic contaminants.

  • Functional Group Confirmation: IR Spectroscopy serves as a final, rapid check to ensure the correct functional groups are present and that key starting materials (like aldehydes) are absent.

By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and self-validating data package. This not only confirms the purity and identity of this compound with a high degree of confidence but also establishes a robust quality control framework that aligns with the stringent standards of the pharmaceutical industry.[1][11]

References

A Cross-Validated Guide to 2-Chloro-4-fluorocinnamic Acid: A Comparative Analysis of Experimental Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 3, 2026 – In the dynamic landscape of drug discovery and development, the meticulous evaluation of novel chemical entities is paramount. This guide offers a comprehensive, cross-validated comparison of 2-Chloro-4-fluorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively benchmark its performance against relevant alternatives, providing a critical resource for informed decision-making in preclinical research.

Introduction: The Rationale for Halogenation in Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological potential, exhibiting a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core cinnamic acid structure, a phenyl ring attached to an acrylic acid moiety, presents a versatile scaffold for chemical modification. The strategic introduction of halogen atoms, such as chlorine and fluorine, is a well-established medicinal chemistry strategy to modulate the physicochemical and biological properties of a lead compound. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced therapeutic efficacy.[1][3]

This guide focuses on this compound, a molecule featuring both chloro and fluoro substitutions on the phenyl ring. By analyzing its reported and inferred biological activities in comparison to other halogenated and non-halogenated cinnamic acid derivatives, we aim to elucidate the structure-activity relationships that govern its therapeutic potential.

Synthesis and Characterization: Establishing a Foundation for Reproducible Research

The synthesis of this compound and its analogs is typically achieved through well-established condensation reactions, with the Knoevenagel and Perkin reactions being the most prevalent methods.[4] The general workflow ensures high purity and yield, which are critical for the reliability of subsequent biological assays.

Experimental Protocol: Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation

A standardized protocol for the synthesis of a related compound, 2-chlorocinnamic acid, is as follows:

  • A mixture of 2-chlorobenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL) is prepared in a round-bottom flask.

  • A catalytic amount of piperidine (0.5 mL) is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • Upon cooling, the mixture is poured into a solution of crushed ice and concentrated hydrochloric acid (20 mL).

  • The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure product.[4]

The structural integrity and purity of the synthesized compounds are typically confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

DOT script for Synthesis Workflow

cluster_synthesis Synthesis of this compound 2-Chloro-4-fluorobenzaldehyde 2-Chloro-4-fluorobenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 2-Chloro-4-fluorobenzaldehyde->Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation Crude Product Crude Product Knoevenagel Condensation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound cluster_pathway Proposed Anticancer Mechanism of Cinnamic Acid Derivatives Cinnamic Acid Derivative Cinnamic Acid Derivative Mitochondrial Pathway Mitochondrial Pathway Cinnamic Acid Derivative->Mitochondrial Pathway Induces Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and responsibility. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and a critical component of ensuring a safe laboratory environment for yourself, your colleagues, and the community. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Chloro-4-fluorocinnamic acid, moving beyond simple instructions to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound (CAS No. 133220-86-7) is a halogenated organic compound.[1] While specific toxicological data for this exact compound is not extensively published, the hazard profile can be inferred from structurally similar chemicals, such as other chlorinated and fluorinated cinnamic acid derivatives.

Safety data for analogous compounds consistently indicates several key hazards:

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Exposure to the dust should be minimized.

  • Toxicity: Some related compounds are classified as harmful or toxic if swallowed.[3][4]

  • Combustion Hazards: When burned, it may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (hydrogen chloride and hydrogen fluoride).[5][6]

These hazards necessitate a disposal protocol that minimizes personnel exposure and prevents environmental contamination. The presence of both chlorine and fluorine atoms places it firmly in the category of halogenated organic waste , a critical classification that dictates its entire disposal pathway.[7]

The Core Principle: Segregation of Halogenated Waste

The single most important principle in managing this compound waste is segregation . Halogenated organic compounds cannot be mixed with non-halogenated organic waste.[7][8][9]

Causality: The primary disposal method for halogenated organic waste is high-temperature incineration in specialized, regulated hazardous waste incinerators.[7] These facilities are equipped with scrubbers and other pollution control devices to neutralize the acidic gases (like HCl and HF) produced during combustion. When halogenated waste is mixed with non-halogenated solvent waste, which is often sent for fuel blending, it can corrode equipment and release toxic emissions. This contamination makes the entire drum of waste more hazardous, significantly increasing disposal costs and environmental liability.[9]

Operational Disposal Protocol: A Step-by-Step Guide

This protocol covers the lifecycle of this compound waste in a typical laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, solution, or waste), ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a chemical fume hood, a dust mask (e.g., N95) is recommended to prevent respiratory irritation.[2]

Step 2: Waste Container Selection and Labeling

Proper containment is the first step to proper disposal.

  • Select the Correct Container: Use only containers designated for "Halogenated Organic Waste." [7][8] These are often specifically colored (e.g., green-labeled carboys) or clearly marked by your institution's Environmental Health & Safety (EHS) department.[7] The container must be made of a compatible material and have a secure, threaded cap to prevent leaks and vapor release.[8]

  • Labeling: The waste container must be labeled clearly before the first drop of waste is added.[8] The label should include:

    • The words "Hazardous Waste." [9]

    • The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[8]

    • An accurate list of all components if it is a mixed waste stream (e.g., "Waste this compound in Dichloromethane").[8]

Step 3: Managing Different Waste Streams
  • Unused or Expired Solid Chemical:

    • Keep the chemical in its original, clearly labeled container whenever possible.[10][11]

    • Attach a hazardous waste tag and arrange for pickup through your EHS office. Do not attempt to dispose of the solid down the drain or in regular trash.

  • Contaminated Labware (e.g., weigh boats, gloves, flasks):

    • Gross Contamination: Scrape as much solid residue as is safely possible into the designated solid halogenated waste container.

    • Rinsing: If practical, rinse the item with a small amount of a suitable organic solvent (e.g., acetone, methanol) and pour the rinsate into the liquid halogenated organic waste container.

    • Final Disposal: Dispose of the emptied, rinsed labware in the appropriate solid waste container (e.g., "Contaminated Lab Debris"). Check with your EHS office for specific guidelines on glassware versus plasticware.

  • Solutions Containing this compound:

    • Carefully pour the waste solution into the designated liquid halogenated organic waste container using a funnel.

    • Keep the container closed at all times except when actively adding waste.[8]

Spill and Emergency Procedures

Accidents happen, but a prepared response minimizes risk.

  • Minor Spills (Small amount of solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material. Use dry cleanup procedures and avoid generating dust. [5]

    • Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled container for hazardous waste disposal.[5]

    • Wash the area with soap and water once the solid is removed.

  • Major Spills:

    • Evacuate the immediate area and alert all nearby personnel.[5]

    • If the spill is large or if dust is airborne, activate the fire alarm to evacuate the building and notify emergency responders.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Data Summary Table

ParameterInformationSource(s)
Chemical Name This compound[1]
CAS Number 133220-86-7[1]
Molecular Formula C₉H₆ClFO₂[1]
Waste Category Halogenated Organic Waste[7][8]
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[2][3]
Incompatible Materials Strong oxidizing agents[5][6][12]
Required PPE Safety goggles, chemical-resistant gloves, lab coat, dust mask (for solids)[2]
Disposal Method Regulated high-temperature incineration[7]

Disposal Decision Workflow

This diagram outlines the logical steps for correctly segregating and disposing of waste generated from this compound.

G start Generate Waste Containing This compound q_type What is the physical form of the waste? start->q_type solid_pure Unused/Expired Solid q_type->solid_pure Solid (Pure) solid_cont Contaminated Solid (e.g., gloves, weigh boats) q_type->solid_cont Solid (Contaminated) liquid_sol Liquid Solution q_type->liquid_sol Liquid proc_solid_pure Keep in original container. Label as Hazardous Waste. solid_pure->proc_solid_pure proc_solid_cont Place in container for 'Solid Halogenated Waste' or 'Contaminated Lab Debris'. solid_cont->proc_solid_cont proc_liquid Pour into designated 'Liquid Halogenated Organic Waste' container. liquid_sol->proc_liquid final Arrange for disposal via Institutional EHS Office proc_solid_pure->final proc_solid_cont->final proc_liquid->final

Caption: Decision workflow for proper waste segregation.

References

Mastering Safety: A Researcher's Guide to Handling 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug development, the novel molecule is both a promise and a peril. 2-Chloro-4-fluorocinnamic acid, a halogenated aromatic compound, represents a key building block in the synthesis of new chemical entities. However, its handling demands a meticulous and informed approach to safety. This guide moves beyond mere checklists to provide a deep, causal understanding of the personal protective equipment (PPE) and procedures required, ensuring that your focus remains on discovery, not on recovery from an avoidable incident.

Hazard Analysis: Understanding the Adversary

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : Similar compounds are harmful or toxic if swallowed[1][2][3].

  • Skin Irritation and Corrosion : Direct contact can cause skin irritation[1][2][5].

  • Serious Eye Damage/Irritation : The eyes are particularly vulnerable, with potential for serious irritation[1][2][3].

  • Respiratory Tract Irritation : Inhalation of dust or powder can irritate the respiratory system[1][2].

During handling, the compound is typically a solid, which can generate dust, posing an inhalation risk. When dissolved in solvents, the risk shifts to splashes and aerosol generation.

The Core Defense: A Multi-layered PPE Strategy

A robust PPE strategy is not about a single piece of equipment, but a system of layers that work in concert to protect you. The selection of PPE should be dictated by a risk assessment of the specific procedure being performed.

Essential PPE for Handling this compound
PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier against skin contact with the solid compound and its solutions. Nitrile gloves are a good starting point for incidental contact, while neoprene may offer enhanced protection for more prolonged handling or with certain solvents[6]. Always check glove compatibility charts for the specific solvent being used.
Eye and Face Protection Chemical Safety GogglesProtects against dust particles and chemical splashes. Goggles provide a seal around the eyes, which is superior to safety glasses for this application[3][5].
Body Protection Laboratory CoatA standard lab coat protects the skin and personal clothing from minor spills and dust[6]. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Use in a Fume HoodEngineering controls are the first line of defense. All weighing and handling of the solid, as well as any reactions, should be performed in a certified chemical fume hood to minimize inhalation of dust and vapors[4].

Procedural Discipline: The Key to Effective Protection

The finest PPE is rendered ineffective by improper use. The following protocols are designed to ensure the integrity of your protective ensemble throughout the handling process.

Step-by-Step PPE Protocol: Donning and Doffing

A critical aspect of safety is the prevention of cross-contamination when removing PPE.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles: Place safety goggles over your eyes, ensuring a snug fit.

  • Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with your bare hands.

  • Lab Coat: Remove your lab coat, folding the contaminated outer surface inward.

  • Goggles: Remove your goggles by handling the strap, not the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[1][5].

Risk-Based PPE Selection: A Decision Framework

Not all manipulations of this compound carry the same level of risk. The following diagram illustrates a decision-making framework for adjusting your PPE based on the nature of the task.

PPE_Decision_Framework PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Post-Handling Start Start: Handling this compound Assess_Task Assess Task: Weighing, Dissolving, Reaction? Start->Assess_Task Weighing Weighing Solid: - Nitrile Gloves - Safety Goggles - Lab Coat - In Fume Hood Assess_Task->Weighing Weighing Dissolving Dissolving/Transfer: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - In Fume Hood Assess_Task->Dissolving Dissolving Reaction Running Reaction: - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Chemically Resistant Apron - In Fume Hood Assess_Task->Reaction Reaction Decontaminate Decontaminate Work Area & Glassware Weighing->Decontaminate Dissolving->Decontaminate Reaction->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End End of Procedure Dispose->End

Caption: A decision tree for selecting appropriate PPE based on the specific laboratory task involving this compound.

Spill Management and Waste Disposal: A Controlled Conclusion

Even with the best precautions, spills can occur. A prepared response is essential.

Spill Cleanup:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if the spill is large.

  • Don PPE: Before cleaning, don the appropriate PPE, including a respirator if the spill is outside of a fume hood and generates significant dust.

  • Containment: For solid spills, gently cover with an inert absorbent material to prevent dust from becoming airborne.

  • Collection: Carefully sweep the material into a designated waste container. Avoid dry sweeping, which can create dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal:

All waste containing this compound, including contaminated PPE and cleaning materials, is considered hazardous waste[3].

  • Segregation: Do not mix this waste with other waste streams[7].

  • Labeling: Collect in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name[7].

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[3][7][8].

By integrating this comprehensive safety framework into your laboratory practice, you can handle this compound with the confidence that comes from a deep understanding of the risks and the proven methods to mitigate them.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.